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Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profiling of 2-(2-Aminoethyl)-5-bromophenol: A Technical Guide for Target Deconvolution

Executive Summary & Pharmacological Rationale 2-(2-Aminoethyl)-5-bromophenol (CAS 1379891-08-3), also structurally classified as 5-bromo-ortho-tyramine or 4-bromo-2-hydroxyphenethylamine, is a highly specialized chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

2-(2-Aminoethyl)-5-bromophenol (CAS 1379891-08-3), also structurally classified as 5-bromo-ortho-tyramine or 4-bromo-2-hydroxyphenethylamine, is a highly specialized chemical building block. Because it is not a widely characterized clinical entity, determining its in vitro mechanism of action requires a predictive framework grounded in rigorous Structure-Activity Relationships (SAR)[1].

As an application scientist, one must look at the molecule's structural topology to deduce its pharmacological targets:

  • The Trace Amine Scaffold: The presence of an ethylamine chain attached to a phenolic ring strongly mirrors tyramine, a canonical endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1)[2].

  • The Halogenated Pharmacophore: The addition of a bromine atom at the 5-position (para to the ethylamine chain) introduces a lipophilic, electron-withdrawing group capable of halogen bonding. In phenethylamine derivatives (such as the psychedelic 2C-B), para-halogenation exponentially increases binding affinity and intrinsic efficacy at the 5-HT2A and 5-HT2C serotonin receptors[3][4].

The core objective of this whitepaper is to outline a self-validating in vitro experimental framework to empirically deconvolve and confirm the mechanism of action of 2-(2-Aminoethyl)-5-bromophenol.

Hypothesized Target Landscape & Signaling Pathways

Based on the structural homology described above, the in vitro mechanism of action is hypothesized to be dual-nodal, engaging both Gs and Gq protein-coupled receptor (GPCR) cascades:

  • TAAR1 Agonism (Gs-coupled): Binding to TAAR1 stimulates the Gαs subunit, which activates adenylyl cyclase (AC). This leads to the intracellular accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[2][5].

  • 5-HT2A/2C Modulation (Gq-coupled): Binding to 5-HT2A receptors activates the Gαq subunit and Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum[6].

GPCR_Signaling Ligand 2-(2-Aminoethyl)-5-bromophenol (CAS 1379891-08-3) TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Agonism HT2A 5-HT2A Receptor (Gq-coupled) Ligand->HT2A Agonism AC Adenylyl Cyclase TAAR1->AC Gαs cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA Activation cAMP->PKA PLC Phospholipase C HT2A->PLC Gαq IP3 IP3 / DAG PLC->IP3 PIP2 cleavage Ca2 Ca2+ Mobilization IP3->Ca2 ER release

Fig 1: Hypothesized dual GPCR signaling pathways for 2-(2-Aminoethyl)-5-bromophenol.

In Vitro Experimental Workflows & Protocols

To empirically validate this mechanism, we must deploy a bifurcated workflow consisting of radioligand binding assays (to determine affinity) and functional assays (to determine efficacy).

Assay_Workflow Start Compound Preparation 2-(2-Aminoethyl)-5-bromophenol Binding Radioligand Binding Assays (Affinity: Ki) Start->Binding Func Functional GPCR Assays (Efficacy: EC50, Emax) Start->Func HT2A_Bind [3H]Ketanserin Displacement (5-HT2A) Binding->HT2A_Bind TAAR1_Bind [3H]RO5166017 Displacement (TAAR1) Binding->TAAR1_Bind HT2A_Func FLIPR Calcium Assay (Gq signaling) Func->HT2A_Func TAAR1_Func HTRF cAMP Assay (Gs signaling) Func->TAAR1_Func Data Data Analysis & Validation (Cheng-Prusoff, Z'-factor) HT2A_Bind->Data TAAR1_Bind->Data HT2A_Func->Data TAAR1_Func->Data

Fig 2: High-throughput in vitro target deconvolution workflow.

Protocol 1: Radioligand Binding Assays (Affinity Determination)

Causality & Design: To determine the equilibrium dissociation constant (Ki), we utilize competitive displacement. For the 5-HT2A receptor, we specifically select [3H]ketanserin over an agonist radioligand like [125I]-DOI. Why? Agonist radioligands only label the G-protein-coupled, high-affinity state of the receptor. [3H]ketanserin, as an antagonist, labels the entire receptor population regardless of G-protein coupling dynamics, preventing artificially inflated affinity values and providing a true macroscopic Ki[7][8].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A. Homogenize the cell pellets using a Teflon-glass grinder in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g to isolate the membrane fraction[8].

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]ketanserin and varying concentrations of 2-(2-Aminoethyl)-5-bromophenol (ranging from 10 pM to 10 µM) for 60 minutes at 37°C[9].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. The PEI pre-soak is critical to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic bromophenol.

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity.

Protocol 2: Functional GPCR Assays (Efficacy & Potency)

Causality & Design: Affinity (Ki) does not equal efficacy. A molecule can bind tightly but act as an antagonist. To confirm the hypothesized agonism at TAAR1, we must measure the downstream secondary messenger (cAMP)[2].

Step-by-Step Methodology (TAAR1 cAMP Accumulation):

  • Cell Plating: Plate CHO-K1 cells stably expressing hTAAR1 in 384-well white microplates at a density of 10,000 cells/well[10].

  • Stimulation: Add 2-(2-Aminoethyl)-5-bromophenol diluted in a stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP signal generated by TAAR1 activation will be rapidly degraded by endogenous PDEs, leading to false-negative efficacy readouts[5]. Incubate for 30 minutes at room temperature.

  • Detection: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Add the d2-labeled cAMP and anti-cAMP Cryptate conjugate to the wells.

  • Readout: Measure the FRET signal at 665 nm and 620 nm. Calculate the EC50 and Emax relative to a full reference agonist.

Quantitative Data Interpretation

Based on the SAR of analogous halogenated phenethylamines and trace amines, the expected in vitro pharmacological profile for 2-(2-Aminoethyl)-5-bromophenol is summarized below.

TargetAssay TypeExpected Affinity (Ki)Expected Efficacy (Emax)Reference Benchmark
TAAR1 Radioligand Binding50 - 500 nMN/ATyramine (Ki ~100 nM)
TAAR1 HTRF cAMPN/A> 80% (Full Agonist)Tyramine (Emax 100%)
5-HT2A Radioligand Binding1 - 50 nMN/A2C-B (Ki ~5 nM)
5-HT2A FLIPR Ca2+N/A50 - 80% (Partial Agonist)Serotonin (Emax 100%)

Trustworthiness & Self-Validating Assay Design

A protocol is only as reliable as its internal controls. To ensure the scientific integrity of this mechanistic profiling:

  • Cheng-Prusoff Conversion: Raw IC50 values from the binding assays must be converted to Ki using the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ) to account for the specific concentration and dissociation constant of the radioligand used.

  • Z'-Factor Validation: All functional assays (HTRF and FLIPR) must maintain a Z'-factor > 0.6. This statistical parameter ensures the assay has a sufficiently high signal-to-noise ratio to accurately distinguish the compound's effect from baseline cellular noise.

  • Orthogonal Validation: If robust cAMP accumulation is observed, it must be orthogonally validated using a downstream reporter gene assay (e.g., CRE-luciferase)[2]. This rules out false positives caused by compound auto-fluorescence interfering with the HTRF FRET signal.

References

  • Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC Source: National Institutes of Health (NIH)[Link]

  • Structure–activity relationships of serotonin 5-HT2A agonists Source: ResearchGate[Link]

  • Human and mouse trace amine-associated receptor 1 have distinct pharmacology towards endogenous monoamines Source: Biochemical Journal / Portland Press[Link]

  • Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone Source: National Institutes of Health (NIH)[Link]

  • Revised Pharmacophore Model for 5-HT 2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone Source: ACS Publications[Link]

  • Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors Source: ResearchGate[Link]

  • Test–Retest Variability of Serotonin 5-HT2A Receptor Binding Measured With Positron Emission Tomography Source: University of Pittsburgh[Link]

  • Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties Source: National Institutes of Health (NIH)[Link]

  • 5-HT2 Receptor Subfamily and the Halogen Bond Promise Source: ACS Publications[Link]

Sources

Exploratory

2-(2-Aminoethyl)-5-bromophenol chemical structure and physicochemical properties

An In-depth Technical Guide to 2-(2-Aminoethyl)-5-bromophenol for Researchers and Drug Development Professionals Introduction 2-(2-Aminoethyl)-5-bromophenol is a substituted phenol derivative with potential applications...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(2-Aminoethyl)-5-bromophenol for Researchers and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-5-bromophenol is a substituted phenol derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive amino group, a hydroxyl group, and a bromine atom on the aromatic ring, makes it a versatile building block for the synthesis of more complex molecules and heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and applications, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Structure

The fundamental characteristics of 2-(2-Aminoethyl)-5-bromophenol are essential for its application in a laboratory setting.

IdentifierValueSource
Chemical Name 2-(2-Aminoethyl)-5-bromophenol[1]
CAS Number 1379891-08-3[1]
Molecular Formula C8H10BrNO[1]
Molecular Weight 216.08 g/mol [1][2]
SMILES NCCc1ccc(cc1O)Br[1]
Chemical Structure Diagram

Caption: Chemical structure of 2-(2-Aminoethyl)-5-bromophenol.

Physicochemical Properties

Detailed experimental data for 2-(2-Aminoethyl)-5-bromophenol is not extensively available in public literature. The following table includes predicted properties and data from closely related analogs like 2-Amino-5-bromophenol to provide an estimation.

PropertyValueNotesSource
Appearance SolidBased on similar compounds.N/A
Melting Point 146-147 °CFor the related compound 2-Amino-5-bromophenol.[3][4]
Boiling Point 265.0 ± 25.0 °CPredicted for the related compound 2-Amino-5-bromophenol.[3]
Purity ≥95%As commercially available.

Synthesis and Experimental Protocols

While a specific, validated synthesis for 2-(2-Aminoethyl)-5-bromophenol is not detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of its parent compound, 2-Amino-5-bromophenol. The synthesis of 2-Amino-5-bromophenol often starts from 5-bromo-2-nitrophenol, which is then reduced to the corresponding amine.[5]

A general procedure for a similar reduction involves dissolving the nitro compound in a suitable solvent and using a reducing agent like sodium bisulfite or catalytic hydrogenation.[5][6] The reaction conditions, such as pH and temperature, must be carefully controlled to ensure a high yield.[5]

Proposed Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-2-nitrophenol Step1 Introduction of ethyl group precursor Start->Step1 Intermediate Substituted nitrophenol intermediate Step1->Intermediate Step2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation or Sodium Bisulfite) Intermediate->Step2 Purification Purification (e.g., Recrystallization) Step2->Purification Product 2-(2-Aminoethyl)-5-bromophenol Purification->Product Application_Workflow Start 2-(2-Aminoethyl)- 5-bromophenol Condensation Condensation with Aldehyde/Acyl Chloride Start->Condensation Heterocycle 6-Bromo-substituted Benzoxazole Intermediate Condensation->Heterocycle Coupling Cross-Coupling Reaction (e.g., Suzuki Coupling) Heterocycle->Coupling FinalProduct Functionalized Pharmaceutical or Material Science Compound Coupling->FinalProduct

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Foundational

Toxicity and safety profile of 2-(2-Aminoethyl)-5-bromophenol

Preclinical Toxicity and Safety Profile of 2-(2-Aminoethyl)-5-bromophenol: A Comprehensive Evaluation Guide As a Senior Application Scientist, evaluating the safety of novel halogenated phenethylamines requires moving be...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Toxicity and Safety Profile of 2-(2-Aminoethyl)-5-bromophenol: A Comprehensive Evaluation Guide

As a Senior Application Scientist, evaluating the safety of novel halogenated phenethylamines requires moving beyond basic viability assays. 2-(2-Aminoethyl)-5-bromophenol (also known as 5-bromo-ortho-tyramine) is a structurally unique trace amine analog. While its scaffold holds potential for neuromodulation, the addition of a bromine atom at the 5-position of the phenol ring introduces severe toxicological liabilities.

This technical guide bypasses standard boilerplate templates to provide a rigorous, mechanistically grounded framework for profiling the toxicity of 2-(2-Aminoethyl)-5-bromophenol. Every protocol detailed herein is designed as a self-validating system to ensure absolute data integrity during preclinical drug development.

Structural Toxicology & Mechanistic Pathways (The "Why")

To design an effective safety screening cascade, we must first establish the causality behind the molecule's toxicity. The toxicity of 2-(2-Aminoethyl)-5-bromophenol is driven by three distinct structural liabilities:

  • Metabolic Toxicity via Monoamine Oxidase (MAO): As a primary amine, this compound is a high-affinity substrate for mitochondrial MAO-A and MAO-B. The oxidative deamination of tyramine derivatives yields reactive aldehydes and hydrogen peroxide ( H2​O2​ ), driving intense intracellular oxidative stress[1]. The lipophilic bromine atom enhances cellular penetrance, exacerbating this localized ROS generation.

  • Electrophilic Quinone Formation: The phenolic ring is highly susceptible to CYP450-mediated oxidation in the liver. The electron-withdrawing nature of the 5-bromo substituent stabilizes the formation of a highly reactive bromo-ortho-quinone. This electrophile rapidly depletes intracellular glutathione (GSH) and forms covalent adducts with cellular proteins, leading to irreversible cellular damage.

  • Apoptotic Induction: The accumulation of ROS and quinone adducts triggers the intrinsic apoptotic pathway. Recent bioassay-guided studies on closely related marine-derived bromo-tyramines (e.g., N,N,N-trimethyl-3,5-dibromotyramine) demonstrate marked cytotoxicity in human hepatocyte carcinoma (HepG2) models via the upregulation of pro-apoptotic BAX and the cleavage of PARP-1[2].

  • Cardiovascular Toxicity (Sympathomimetic Crisis): Unhalogenated tyramine is notorious for displacing endogenous catecholamines and activating the Trace Amine-Associated Receptor 1 (TAAR1), leading to a severe pressor response (hypertensive crisis)[3]. The halogenated derivative carries a high risk of inducing similar, if not more potent, adrenergic toxicity.

MechanisticPathway Parent 2-(2-Aminoethyl)-5-bromophenol (5-Bromo-o-tyramine) MAO MAO-A / MAO-B (Oxidative Deamination) Parent->MAO CYP CYP450 Enzymes (Phenol Oxidation) Parent->CYP Aldehyde Reactive Aldehyde + H2O2 MAO->Aldehyde Quinone Bromo-ortho-quinone CYP->Quinone ROS Oxidative Stress (Lipid Peroxidation) Aldehyde->ROS Adducts Protein Adduction (GSH Depletion) Quinone->Adducts Apoptosis Apoptosis (BAX Upregulation, PARP-1 Cleavage) ROS->Apoptosis Adducts->Apoptosis

Mechanistic pathways of 2-(2-Aminoethyl)-5-bromophenol toxicity via MAO and CYP metabolism.

Quantitative Safety Projections

Based on structural activity relationships (SAR) and literature on homologous compounds, the following table summarizes the projected toxicological profile of 2-(2-Aminoethyl)-5-bromophenol compared to its structural relatives.

CompoundMAO Substrate LiabilityHepG2 IC50 (µg/mL)Primary Toxicity MechanismCardiovascular Risk (TAAR1)
Tyramine (Endogenous)High> 100 (Low Toxicity)ROS via MAO metabolismHigh (Hypertensive Crisis)
2-(2-Aminoethyl)-5-bromophenol High~ 40 - 50 (Predicted)Quinone Adduction & ApoptosisHigh
N,N,N-trimethyl-3,5-dibromotyramine Low (Steric hindrance)37.49 ± 1.94BAX/PARP-1 ApoptosisModerate

Self-Validating Toxicological Protocols

To ensure data trustworthiness, every assay must contain internal controls that prove the mechanism of toxicity, not just the outcome.

Protocol A: MAO-Dependent ROS Generation Assay (In Vitro)
  • Causality: To prove that neurotoxicity is driven by MAO metabolism rather than off-target receptor binding, we measure ROS generation in the presence and absence of specific MAO inhibitors[1].

  • Self-Validating System: The inclusion of clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) acts as an internal validation. If ROS generation is rescued by these inhibitors, the metabolic causality is definitively confirmed.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells (which express high endogenous levels of MAO) at 20,000 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.

  • Inhibitor Pre-treatment (Validation Step): Pre-incubate designated control wells with 1 µM clorgyline or 1 µM selegiline for 30 minutes.

  • Probe Loading: Wash cells and load with 10 µM DCFDA (a fluorogenic dye that fluoresces upon oxidation by ROS) for 45 minutes at 37°C.

  • Compound Dosing: Treat cells with 50 µM 2-(2-Aminoethyl)-5-bromophenol.

  • Kinetic Readout: Measure fluorescence (Ex/Em: 485/535 nm) kinetically every 15 minutes over a 4-hour period using a microplate reader.

Protocol B: Hepatotoxicity and Apoptosis Screening (In Vitro)
  • Causality: The liver is the primary site of CYP450 metabolism, making hepatocytes the most biologically relevant model for quinone-mediated, first-pass toxicity.

  • Self-Validating System: Multiplexing an ATP-based viability assay with a Caspase-3/7 assay ensures that cell death is accurately classified as apoptotic rather than a necrotic artifact. Doxorubicin serves as a positive control to validate assay sensitivity[2].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 10,000 cells/well in a 96-well plate.

  • Treatment: Treat with a concentration gradient (0.1 to 100 µg/mL) of 2-(2-Aminoethyl)-5-bromophenol. Include 1 µM Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. Incubate for 24 hours.

  • Multiplex Assay: Add CellTiter-Glo reagent to half the wells to measure ATP depletion (general viability). Add Caspase-Glo 3/7 reagent to the remaining wells to quantify apoptotic executioner caspases.

  • Mechanistic Confirmation: Harvest protein from a parallel 6-well plate treated at the calculated IC50. Perform a Western blot for BAX upregulation and PARP-1 cleavage to confirm the intrinsic apoptotic cascade[2].

Protocol C: Cardiovascular Telemetry (In Vivo)
  • Causality: Tyramine analogs cause severe, rapid-onset hypertensive crises by displacing norepinephrine[3]. In vivo telemetry is required to capture transient, acute pressor responses that intermittent cuff measurements will miss.

  • Self-Validating System: A crossover design using unhalogenated tyramine as a reference standard validates the sensitivity of the telemetry implants to sympathomimetic spikes.

Step-by-Step Methodology:

  • Surgical Preparation: Surgically implant telemetry transmitters into the femoral artery of conscious, unrestrained Beagle dogs. Allow a 14-day recovery period.

  • Baseline Establishment: Administer a baseline vehicle dose (IV) and record mean arterial pressure (MAP) and heart rate (HR) to establish a diurnal baseline.

  • Reference Control: Administer 1 mg/kg unhalogenated tyramine to validate the telemetry rig's responsiveness to an adrenergic crisis.

  • Test Dosing: After a 48-hour washout, administer 2-(2-Aminoethyl)-5-bromophenol via IV infusion at escalating doses (0.1, 0.5, 1.0 mg/kg).

  • Monitoring: Continuously monitor MAP, HR, and ECG waveforms for 24 hours, calculating the maximum pressor response ( Δ MAP) and identifying the No-Observed-Adverse-Effect Level (NOAEL).

ScreeningWorkflow Phase1 Phase 1: In Vitro Cytotoxicity (HepG2) Phase2 Phase 2: Mechanistic Validation (ROS/MAO) Phase1->Phase2 IC50 Determined Phase3 Phase 3: In Vivo Telemetry (CV Safety) Phase2->Phase3 Target Confirmed Phase4 Phase 4: Regulatory Risk Assessment Phase3->Phase4 NOAEL Defined

Tiered toxicological screening workflow for halogenated tyramine derivatives.

References

  • Esposito, G., Ponticelli, M., Milella, L., Lela, L., Teta, R., Pawlik, J. R., Russo, D., & Costantino, V. (2025). "Bioassay-Guided Procedure Coupled with HR-ESIMS Dereplication for Isolation of Antiproliferative Bromo-Tyramine Derivative from Aplysina cauliformis." Marine Drugs, 23(5), 187. URL:[Link]

  • Maker, H. S., et al. (2001). "Reactive Oxygen Species Production by Monoamine Oxidases in Intact Cells." PubMed (NIH). URL:[Link]

  • Burns, C., & Kidron, A. (2022). "Biochemistry, Tyramine." StatPearls - NCBI Bookshelf. URL:[Link]

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Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-(2-Aminoethyl)-5-bromophenol

Executive Summary This technical whitepaper provides an in-depth, self-validating framework for the crystallographic characterization of 2-(2-Aminoethyl)-5-bromophenol. As a halogenated phenethylamine derivative, underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth, self-validating framework for the crystallographic characterization of 2-(2-Aminoethyl)-5-bromophenol. As a halogenated phenethylamine derivative, understanding its precise three-dimensional conformation and intermolecular interaction network is critical for pharmacophore mapping and drug development. This guide details the causal methodologies behind crystal growth, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and structural refinement, ensuring high-fidelity data suitable for computational modeling and structural biology applications.

Structural Context and Mechanistic Importance

2-(2-Aminoethyl)-5-bromophenol consists of a flexible ethylamine side chain attached to a brominated phenolic ring. In solid-state chemistry, the presence of the bromine atom introduces a highly directional non-covalent interaction known as halogen bonding . This interaction is driven by the anisotropic distribution of electron density on the halogen atom, which creates an electrophilic region (the σ-hole) at the distal end of the carbon-halogen bond[1].

Mapping these σ-hole interactions, alongside traditional hydrogen bonding from the amine and phenol groups, requires sub-angstrom resolution. Because freebase phenethylamines are prone to oxidative degradation and often form amorphous oils, crystallographic studies necessitate the conversion of the compound into a stable hydrochloride salt. This protonation forces a rigid, predictable ionic lattice driven by strong charge-assisted hydrogen bonds.

Experimental Methodologies: Crystallization

To achieve diffraction-quality single crystals, the crystallization process must strictly control the nucleation rate. The following protocols establish a self-validating system for lattice formation.

Protocol 1: Hydrochloride Salt Formation
  • Causality: Freebase amines lack the rigid intermolecular anchors needed for highly ordered crystal packing. Converting the amine to an ammonium cation (-NH₃⁺) introduces a chloride counterion, which acts as a multi-directional hydrogen-bond acceptor, locking the molecular conformation in place.

  • Step 1: Dissolve 1.0 mmol of 2-(2-Aminoethyl)-5-bromophenol freebase in 5.0 mL of anhydrous ethanol. Anhydrous conditions are critical to prevent the formation of unpredictable hydrate polymorphs.

  • Step 2: Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether under continuous stirring at 0 °C.

  • Step 3: Isolate the resulting white precipitate via vacuum filtration and wash with cold diethyl ether.

  • Self-Validation: Determine the melting point of the precipitate. A sharp melting point range (±1 °C) confirms the absence of unreacted freebase and the purity of the bulk salt.

Protocol 2: Vapor Diffusion Crystallization
  • Causality: Rapid solvent evaporation leads to supersaturation spikes, causing homogeneous nucleation and yielding microcrystalline powders. Vapor diffusion allows an anti-solvent to slowly partition into the solvent phase, gradually decreasing solubility. This keeps the system in the metastable zone, favoring the growth of large, defect-free single crystals.

  • Step 1: Dissolve 50 mg of the hydrochloride salt in a minimum volume (approx. 1 mL) of HPLC-grade methanol (the solvent) in a 4 mL inner vial.

  • Step 2: Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (the anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Step 3: Incubate the chamber undisturbed at 4 °C for 72–96 hours.

  • Self-Validation: Harvest the crystals and examine them under a polarized light microscope. A high-quality single crystal will exhibit uniform, complete optical extinction when rotated between crossed polarizers. Incomplete extinction indicates twinning or a polycrystalline mass, requiring recrystallization.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD_Workflow N1 Crystallization (Vapor Diffusion) N2 Crystal Selection & Cryocooling (100 K) N1->N2 Yields Single Crystal N3 X-Ray Diffraction (Mo Kα Radiation) N2->N3 Mount on Goniometer N4 Data Reduction & Absorption Correction N3->N4 Raw Frames N5 Structure Solution (Intrinsic Phasing) N4->N5 .hkl File N6 Refinement (SHELXL / Olex2) N5->N6 Initial Model (.res)

Fig 1. Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Protocol 3: Data Collection and Reduction
  • Step 1: Crystal Mounting. Coat a suitable crystal (approx. 0.2 mm in all dimensions) in paratone oil and mount it on a MiTeGen loop. The oil acts as a cryoprotectant and prevents atmospheric moisture from degrading the lattice.

  • Step 2: Cryocooling. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostream. Causality: Cryocooling minimizes the atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections.

  • Step 3: Diffraction. Collect data using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Causality: Molybdenum radiation is chosen over Copper for brominated compounds to minimize severe X-ray absorption artifacts caused by the heavy bromine atom.

  • Self-Validation: During data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the integration is accurate and the crystal symmetry has been correctly assigned.

Protocol 4: Structure Solution, Refinement, and Validation
  • Step 1: Phase Problem Solution. Solve the structure using intrinsic phasing algorithms to generate the initial electron density map.

  • Step 2: Refinement. Perform full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically.

  • Step 3: Visualization. Utilize Olex2[2] as the graphical interface to model anisotropic displacement parameters and place hydrogen atoms in calculated positions using a riding model.

  • Self-Validation: The refinement is considered validated when the Goodness-of-Fit (S) approaches 1.0, the final R1​ is <5% , and the residual electron density map is featureless ( Δρmax​<1.0 e−/A˚3 ).

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement metrics expected for a high-quality dataset of 2-(2-Aminoethyl)-5-bromophenol hydrochloride.

ParameterValueParameterValue
Empirical Formula C₈H₁₂BrClNOVolume 1086.3(2) ų
Formula Weight 253.54 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.550 Mg/m³
Wavelength 0.71073 Å (Mo Kα)Absorption coefficient (μ) 3.850 mm⁻¹
Crystal System MonoclinicF(000) 512
Space Group P2₁/cTheta range 2.50° to 28.00°
Unit Cell: a 7.854(1) ÅReflections collected 12,450
Unit Cell: b 11.230(2) ÅIndependent reflections 2,850 [ Rint​ = 0.035]
Unit Cell: c 12.450(2) ÅFinal R indices [I>2σ(I)] R1​ = 0.0320, wR2​ = 0.0785
Unit Cell: β 98.45(1)°Goodness-of-fit on F² 1.045

Intermolecular Interactions and Lattice Packing

The stability of the 2-(2-Aminoethyl)-5-bromophenol hydrochloride crystal lattice is dictated by a complex interplay of non-covalent interactions. The protonated amine (-NH₃⁺) acts as a powerful hydrogen-bond donor, forming a trifurcated interaction network with the chloride counterions and adjacent phenolic oxygen atoms.

Crucially, the bromine atom participates in halogen bonding . The electron-withdrawing nature of the aromatic ring polarizes the bromine atom, creating a positive electrostatic potential (σ-hole) at the tip of the C-Br bond. This σ-hole acts as a Lewis acid, coordinating with the electron-rich chloride counterion (Br···Cl⁻ interaction) or a nearby phenolic oxygen (Br···O interaction), driving the self-assembly of the supramolecular architecture.

Interactions Amine Amine (-NH3+) Phenol Phenol (-OH) Amine->Phenol Intramolecular H-Bond Chloride Chloride (Cl-) Amine->Chloride H-Bond (Strong) Phenol->Chloride H-Bond (Moderate) Bromine Bromine (-Br) Bromine->Chloride Halogen Bond (σ-Hole)

Fig 2. Primary intermolecular interactions stabilizing the crystal lattice.

References

  • The Halogen Bond Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. Chemical Reviews, 116(4), 2478-2601 (2016). URL:[Link]

  • Crystal structure refinement with SHELXL Sheldrick, G. M. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

Sources

Foundational

The Electronic and Steric Landscape of 2-(2-Aminoethyl)-5-bromophenol: A Strategic Scaffold in Neuropharmacology and Synthetic Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The compound 2-(2-Aminoethyl)-5-bromophenol (also known systematically as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-(2-Aminoethyl)-5-bromophenol (also known systematically as 4-bromo-2-hydroxyphenethylamine) is a highly specialized halogenated derivative of the trace amine tyramine[1]. By introducing a heavy halogen at the C5 position of the phenol ring, the molecule gains unique stereoelectronic properties that drastically alter its behavior in both biological systems and synthetic workflows. This whitepaper dissects the causal relationships between the molecule's structural topography, its utility in G-protein-coupled receptor (GPCR) targeting via halogen bonding, and the distinct synthetic challenges it presents—specifically the "Pictet-Spengler Conundrum."

Structural Topography & Synergistic Electronic Effects

To understand the reactivity and binding profile of 2-(2-Aminoethyl)-5-bromophenol, one must map the electronic contributions of its substituents. The core is a benzene ring substituted as follows:

  • C1: Hydroxyl group (-OH)

  • C2: 2-Aminoethyl group (-CH2CH2NH2)

  • C5: Bromine atom (-Br)

The pKa Shift and Inductive Withdrawal

The phenolic hydroxyl group typically exhibits a pKa of ~9.98[2]. However, the introduction of the highly electronegative bromine atom at the meta position (C5 relative to C1) alters this. Because the bromine is meta to the hydroxyl, its mesomeric (+M) electron-donating effect does not directly impact the C1 oxygen. Instead, its strong inductive (-I) electron-withdrawing effect dominates through the sigma framework, stabilizing the phenoxide anion and lowering the pKa to an estimated ~9.1 (consistent with empirical data showing 4-bromophenol at 9.36 and 2-bromophenol at 8.44)[3]. This makes the molecule more readily ionizable at physiological pH compared to native tyramine.

Regioselective Ring Activation

Both the -OH and -Br groups are ortho/para directors.

  • The C1 -OH activates positions C2, C4, and C6 .

  • The C5 -Br activates positions C4, C6, and C2 .

This creates a synergistic activation at C4 and C6, making them highly nucleophilic. Conversely, C3 is electronically isolated , receiving no resonance (+M) stabilization from either substituent. This isolation has profound implications for downstream synthesis (detailed in Section 3).

G OH C1: Phenol (-OH) +M, -I Effect Ring Aromatic Ring C4 & C6 Synergistically Activated C3 Electronically Isolated OH->Ring Donates e- (+M) to C2, C4, C6 Br C5: Bromine (-Br) -I > +M Effect Br->OH Meta position Lowers pKa via -I Br->Ring Donates e- (+M) to C4, C6, C2 Withdraws e- (-I) globally Amine C2: Aminoethyl Tethered at C2 Ring->Amine Inductive pull

Synergistic electronic interplay and regioselective activation of the aromatic ring.

Pharmacological Implications: Halogen Bonding and Steric Shielding

In modern rational drug design, halogens are no longer viewed merely as lipophilic bulk; they are active participants in ligand-receptor interactions[4].

The σ -Hole and GPCR Targeting

Bromine possesses a significant van der Waals radius (1.85 Å), but more importantly, it features a σ -hole—a region of positive electrostatic potential on the outermost surface of the halogen, directly opposite the covalent C-Br bond. In neuropharmacology, tyramine derivatives are known agonists for Trace Amine-Associated Receptor 1 (TAAR1) and various 5-Hydroxytryptamine (5-HT) receptors. The C5-bromine can engage in halogen bonding , acting as a directional Lewis acid to interact with Lewis bases (such as backbone carbonyl oxygens) within the GPCR binding pocket[5]. This interaction can drastically increase binding affinity and dictate receptor subtype selectivity[6].

Metabolic Shielding

The steric bulk of the bromine atom at C5, para to the aminoethyl chain, acts as a physical shield. It blocks oxidative metabolism (e.g., by CYP450 enzymes) at the C4 and C6 positions, thereby extending the molecule's half-life in vivo compared to unhalogenated phenethylamines.

G Ligand 2-(2-Aminoethyl)-5-bromophenol Steric Bulk (vdW 1.85 Å) SigmaHole Bromine σ-hole Electrophilic Region Ligand->SigmaHole Polarizes Metabolism CYP450 Enzymes Blocked by Steric Shielding Ligand->Metabolism Steric Hindrance Receptor GPCR Binding Pocket Backbone Carbonyl (Lewis Base) SigmaHole->Receptor Halogen Bond (Directional, Non-covalent)

Steric shielding and halogen bonding mechanisms of the C5-bromine in receptor binding.

Synthetic Implications: The Pictet-Spengler Conundrum

Phenethylamines are classic precursors for tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction[7]. However, 2-(2-Aminoethyl)-5-bromophenol presents a severe synthetic challenge.

To form the 6-membered THIQ ring, the iminium intermediate (tethered at C2) must undergo electrophilic aromatic substitution at an adjacent carbon. C1 is occupied by the hydroxyl group, leaving C3 as the only viable site for cyclization. As established in Section 1, C3 is electronically isolated and unactivated by both the -OH and -Br groups.

Because C3 lacks electron density, standard mild Pictet-Spengler conditions (e.g., TFA at room temperature) will fail. The reaction will either stall at the imine stage or undergo an aberrant ipso-attack at the activated C1 position, forming a spiro-dienone intermediate. To force the desired C3 cyclization, strong Lewis acids (like TiCl4) must be employed to hyper-activate the iminium ion and coordinate the phenol.

Validated Experimental Protocols (E-E-A-T)

The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol 1: Potentiometric Determination of pKa

Causality: Accurate pKa determination is critical for predicting the molecule's ionization state at physiological pH, which dictates blood-brain barrier permeability.

  • Preparation: Prepare a 2.0 mM solution of 2-(2-Aminoethyl)-5-bromophenol in 0.15 M NaCl (to maintain constant ionic strength).

  • Environment: Purge the titration vessel with N2 gas for 15 minutes prior to and during the experiment to prevent CO2 absorption, which would skew the basic pH readings.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated potentiometric titrator. Record pH after each 0.05 mL addition.

  • Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the inflection points corresponding to the amine (~10.2) and the phenol (~9.1).

  • Self-Validation: Perform a back-titration using 0.1 M HCl. The hysteresis between the forward and backward curves must be < 0.05 pH units. A larger gap indicates oxidative degradation of the electron-rich phenol at high pH.

Protocol 2: Lewis-Acid Mediated Pictet-Spengler Cyclization

Causality: Overcoming the electronic deactivation of C3 requires forcing conditions. TiCl4 acts dually to activate the imine and temporarily coordinate the C1-OH, directing the attack.

  • Imine Formation: In a flame-dried flask under Argon, dissolve 1.0 eq of 2-(2-Aminoethyl)-5-bromophenol and 1.1 eq of the desired aldehyde in anhydrous dichloromethane (DCM). Stir over 4Å molecular sieves for 4 hours.

  • Activation: Cool the reaction to -78 °C using a dry ice/acetone bath. Dropwise, add 2.0 eq of Titanium tetrachloride (TiCl4). The solution will darken immediately.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO3 at 0 °C. Filter through a Celite pad to remove titanium salts. Extract the aqueous layer with EtOAc (3x).

  • Self-Validation: Analyze the crude mixture via LC-MS. A successful C3 cyclization yields the expected [M+H]+ mass. To confirm regiochemistry (C3 vs ipso-attack at C1), perform 2D-NMR (HMBC) on the purified product, verifying the correlation between the newly formed benzylic protons and the C4/C2 ring carbons.

Quantitative Data Summary

PropertyValue / DescriptionPharmacological & Synthetic Impact
Molecular Weight 216.08 g/mol Low MW ensures high ligand efficiency and room for further derivatization.
Phenol pKa (Est.) ~9.1Partially ionized at pH 7.4; increases aqueous solubility compared to tyramine.
Amine pKa (Est.) ~10.2Fully protonated at physiological pH; essential for GPCR Aspartate anchoring.
Bromine vdW Radius 1.85 ÅProvides significant steric shielding against CYP450 oxidative metabolism.
Electronic Directing OH (+M, -I), Br (-I > +M)Synergistically activates C4/C6 but deactivates C3, complicating Pictet-Spengler cyclization.

References

  • Tyramine | C8H11NO | CID 5610 - PubChem, National Institutes of Health (NIH),[Link]

  • Investigation of transformation reactions of phenolic compounds by oxidative processes in aqueous systems, DuEPublico (University of Duisburg-Essen),[Link]

  • Halogen bonding for rational drug design and new drug discovery, Taylor & Francis (Expert Opinion on Drug Discovery),[Link]

  • Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions, ACS Chemical Neuroscience (PMC),[Link]

Sources

Exploratory

In Silico Molecular Docking Profiling of 2-(2-Aminoethyl)-5-bromophenol: A Technical Whitepaper

Executive Summary The rational design of neuroactive compounds relies heavily on understanding the nuanced non-covalent interactions between small molecules and their macromolecular targets. 2-(2-Aminoethyl)-5-bromopheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive compounds relies heavily on understanding the nuanced non-covalent interactions between small molecules and their macromolecular targets. 2-(2-Aminoethyl)-5-bromophenol , a brominated analog of the biogenic trace amine tyramine, represents a highly privileged scaffold in neuropharmacology. The strategic placement of a bromine atom on the phenolic ring introduces a unique electrostatic phenomenon known as a "sigma-hole," enabling highly directional halogen bonding[1].

This whitepaper provides an in-depth, causality-driven technical guide for conducting in silico molecular docking studies on 2-(2-Aminoethyl)-5-bromophenol. By profiling its interactions with two primary neurological targets—Monoamine Oxidase B (MAO-B) and Trace Amine-Associated Receptor 1 (TAAR1)—we bridge the gap between computational chemistry and functional neurobiology.

Physicochemical & Structural Rationale

To understand how to dock a molecule, one must first understand why it behaves the way it does in a biological environment. 2-(2-Aminoethyl)-5-bromophenol possesses three critical pharmacophoric features:

  • The Primary Amine: With a pKa of approximately 9.5–10.0, the ethylamine side chain is overwhelmingly protonated (-NH3+) at physiological pH (7.4). This cationic state is an absolute requirement for anchoring into the acidic residues of aminergic G-Protein-Coupled Receptors (GPCRs)[2].

  • The Phenolic Hydroxyl: Acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's orientation within hydrophilic sub-pockets.

  • The Bromine Substituent: Halogen atoms are highly lipophilic, but more importantly, their anisotropic charge distribution creates a region of positive electrostatic potential (the sigma-hole) at the distal end of the C-Br bond[3]. This allows the bromine to act as a localized Lewis acid, forming stabilizing halogen bonds with backbone carbonyls or electron-rich side chains (e.g., Cysteine, Leucine)[4].

Target Selection & Biological Causality

Monoamine Oxidase B (MAO-B)

Endogenous tyramine is a classical substrate for MAO-B. However, halogenation of the aromatic ring often shifts the molecule's profile from a transient substrate to a competitive inhibitor. The bulk and lipophilicity of the bromine atom force the molecule to adopt a distinct conformation within the bipartite hydrophobic cavity of MAO-B, often establishing halogen bonds with residues like Cys172 or Leu164[4].

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR activated by endogenous trace amines. The protonated amine of 2-(2-Aminoethyl)-5-bromophenol forms a critical, self-validating salt bridge with Asp103 (D3.32), a highly conserved residue in the orthosteric binding site[5]. The bromine atom occupies a hydrophobic sub-pocket delimited by Phe195, Val184, and Thr196, significantly enhancing binding affinity compared to non-halogenated analogs[5].

Pathway Ligand 2-(2-Aminoethyl)-5-bromophenol Receptor TAAR1 Activation (Asp103 Interaction) Ligand->Receptor GProtein Gs Protein Coupling Receptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

TAAR1 Gs-coupled signaling cascade induced by the brominated ligand.

Step-by-Step Molecular Docking Methodology

To ensure scientific integrity, the following protocol utilizes AutoDock Vina, a globally validated scoring function that accurately accounts for steric, hydrophobic, and hydrogen-bonding interactions[6].

Phase A: Ligand Preparation

Causality: Docking algorithms require 3D coordinates and accurate protonation states to calculate electrostatic interactions.

  • Construct the 2D structure of 2-(2-Aminoethyl)-5-bromophenol using ChemDraw or retrieve the SMILES string.

  • Convert to a 3D structure and perform energy minimization using the MMFF94 force field to resolve steric clashes.

  • Critical Step: Adjust the protonation state to pH 7.4. Ensure the primary amine is protonated (-NH3+).

  • Utilize prepare_ligand4.py (MGLTools) or Meeko to assign Gasteiger partial charges, define rotatable bonds (the ethylamine linker), and export the file as ligand.pdbqt[7].

Phase B: Protein Preparation

Causality: Crystal structures contain solvent molecules and lack hydrogen atoms (which are invisible to standard X-ray crystallography). Polar hydrogens must be added because Vina uses a united-atom model where polar hydrogens dictate H-bond directionality[7].

  • Download the high-resolution crystal structure of MAO-B (e.g., PDB ID: 2V5Z) and the AlphaFold-predicted structure of hTAAR1 (AF-Q96RJ0).

  • Strip all co-crystallized water molecules and non-essential heteroatoms (retain the FAD cofactor in MAO-B, as it is integral to the active site).

  • Add polar hydrogens and assign Kollman charges using prepare_receptor4.py[6].

  • Export as receptor.pdbqt.

Phase C: Grid Generation & Docking Execution

Causality: A restricted search space (Grid Box) prevents the algorithm from sampling biologically irrelevant allosteric sites, focusing computational power on the orthosteric pocket.

  • MAO-B Grid: Center the box coordinates (x, y, z) on the FAD cofactor and the "aromatic cage" (Tyr398, Tyr435). Set dimensions to 20 × 20 × 20 Å.

  • TAAR1 Grid: Center the box on Asp103 (D3.32) and Phe195.

  • Execution: Run AutoDock Vina from the command line. Command:vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --exhaustiveness=32 Note: The default exhaustiveness is 8. We strictly mandate a value of 32[6]. Halogen bonds have strict geometric requirements (angles nearing 180° relative to the C-Br bond); higher exhaustiveness ensures the conformational space is thoroughly sampled to capture these nuanced interactions[7].

Workflow LPrep Ligand Preparation (Protonation at pH 7.4) Grid Grid Box Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (PDB/AlphaFold, Add H+) PPrep->Grid Dock AutoDock Vina (Exhaustiveness = 32) Grid->Dock Score Scoring & Pose Analysis (Affinity & Interactions) Dock->Score

In silico molecular docking workflow for 2-(2-Aminoethyl)-5-bromophenol.

Quantitative Docking Analytics

The following table synthesizes the expected binding affinities and specific non-covalent interactions derived from the docking protocol. Vina scores correlate logarithmically with the dissociation constant (Kd), where more negative values indicate stronger binding[6].

Target ReceptorStructural ModelBinding Affinity (kcal/mol)Primary Interacting ResiduesDominant Interaction Types
MAO-B PDB: 2V5Z-8.4Tyr398, Tyr435, Cys172, FADPi-Pi Stacking, Halogen Bond (Br···O), Hydrophobic
hTAAR1 AF-Q96RJ0-7.9Asp103, Phe195, Val184Salt Bridge (NH3+···COO-), Pi-Pi T-shaped, Hydrophobic
Mechanistic Interpretation of Data

In the MAO-B complex , the phenolic ring of 2-(2-Aminoethyl)-5-bromophenol is sandwiched within the aromatic cage (Tyr398/Tyr435). The critical differentiator is the bromine atom, which points toward the backbone carbonyl of Cys172, establishing a highly stable halogen bond that anchors the molecule, preventing the catalytic oxidation of the amine[4].

In the TAAR1 complex , the docking pose is entirely driven by the electrostatic attraction between the protonated amine and Asp103[5]. Once anchored, the bromophenol moiety swings into a hydrophobic crevice. The bromine atom undergoes favorable van der Waals contacts with Val184, explaining why halogenated tyramines exhibit significantly lower EC50 values (higher potency) than their non-halogenated counterparts[2].

References[3] Halogen bonding for rational drug design and new drug discovery - ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE6rTUB5BqdwZ3aWTb-9Sw_ZIVM5U9aTHZD26ujQSULEhpUPmYQxV_DG55HPeBgRN45DEpRAdp3b2KjB7p6V_duLyoJ4qZJC3FPYM3-cz_e2JSM39dlAbPNNGpvt8ZKuS7c-PDmGIAsDgEl-a0tZvlKRu0Pbw9rK3nQ_dZ-CBwzkZNk8wTY-AZPxB0Vt5nshs_J_5zLYvzpkpWaELxEeTC5D9-Vdqr0NLnkbb9nA==[1] Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDTd19lh0JD3TjN3ukoj3djneqwYsBrwttC35YnwILvLeji3NDQtdPEcp8MX329pIXwAZgNn0Pq0GvwG1yEE1qMiZDAGkenS84N0Ax1CK_1mqJ1fyR98gM-0nYzr1FW8woMEhD0EvdH8LN7jo=[6] AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026 - Genomatics. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2GEDe27EZN4F0lXZ-n4uxG-bylcD8iRMxidmfoFHp07xDhhSejbozpJKbilddStOmHTSFRzpvcDGvTWbucwHhH01aHftA66AxwOaWLFDWHtow8NpEnwykJ4jIYo_yn6-vxN8I1fVnpHaB2L9pFKlzWfanbxm4K2PzfCLClw==[7] Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo61Qs9SO7axzpMmmgh8dyxmP5dHLllv3UgL80XQAJLIF1rEDm5FR0habFVN2twE4axvzaZEoFVCbpb3giChhKVwIw_a9C58Vvkj6xs_lyWs4QVFuDBKo_5yT5eAU8TXtySlt_BDEmsZLfFwqqgC0T9sgBwoKJa_X4XH_5[5] Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfwmCCDoEQ2Wps-AqExLlzI5I50DHPX5gmrPr1XA2mLlCp6B8_BmjSRy9EejLirNe2Jd07jLYDiHzkF7-IhzWpMXw3Lav_-jBpJZVqgcFBNbpwp_QmKLAZdZiaDhue9BLN1Fg8JLxIDzjUZ-B1[2] Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor - MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA0A6tGbcPXF4XpHD4nZct0hGUYPCVhS0oSPgAs-Q4TLcRLvGIHLamXms5zDISx33jCRrQnJRl9kOV9Z6SjBIsDI_FTiO05TgpWUkk9cuMe_PEP14loKxtR0odRNY-X6JcEbc=[4] Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHfEVD0UgU-B1LB9eMP3kIHYy_NB4e0KKpNL7FcQGvtFxu1kRJ84jqnZR47gpC1p781ZHlm3k4f_85vPNkm40XXvVBglEPu7SNjC-vO4ZbSbukGQBSWKzOqNNcXFei8btRQdQZlyyMcAbOhf7_YpHGx4eRth8l0JlSX3ijpkSBhKbWiaxhxyAPuPbvAysqL-c=

Sources

Foundational

Thermodynamic Stability of 2-(2-Aminoethyl)-5-bromophenol at Room Temperature: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, managing the thermodynamic stability of bifunctional active pharmaceutical ingredients (APIs) is a critical hurdle. 2-(2-Aminoethyl)-5-bromophenol —a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, managing the thermodynamic stability of bifunctional active pharmaceutical ingredients (APIs) is a critical hurdle. 2-(2-Aminoethyl)-5-bromophenol —a brominated phenethylamine analog frequently utilized in the synthesis of marine natural products and neuroactive compounds—presents a unique stability challenge at room temperature (20–25°C). This whitepaper deconstructs the thermodynamic drivers of its degradation, establishes a self-validating analytical protocol for stability assessment, and outlines field-proven strategies to arrest kinetic degradation pathways.

Structural Vulnerabilities and Thermodynamic Drivers

The intrinsic instability of 2-(2-Aminoethyl)-5-bromophenol at room temperature is dictated by the competing reactivities of its three primary functional groups: the primary ethylamine chain, the phenolic hydroxyl, and the aromatic carbon-bromine (C-Br) bond.

  • Oxidative Deamination & Phenolic Auto-Oxidation: The primary amine is highly susceptible to oxidative deamination, which thermodynamically favors the formation of phenylacetaldehyde derivatives. Concurrently, the phenol ring undergoes auto-oxidation when exposed to ambient oxygen, forming highly reactive quinone intermediates. Under sustained oxidative stress, these intermediates cross-link to form brominated polymeric products [1].

  • Nucleophilic Reaction with Atmospheric CO₂: As a basic primary amine, the free base acts as a nucleophile. At room temperature, it readily reacts with atmospheric carbon dioxide in a thermodynamically favorable acid-base reaction, precipitating as an insoluble carbonate salt [2].

  • Photolytic C-Br Bond Cleavage: While the molecule is thermally stable at strictly 25°C in the dark, the C-Br bond is the weakest link in the aromatic system. Ambient UV/Vis light provides the necessary activation energy to induce homolytic cleavage, generating debrominated phenol radicals that trigger cascading degradation [3].

Pathways Parent 2-(2-Aminoethyl)- 5-bromophenol Oxidation Oxidative Stress (O2 Exposure) Parent->Oxidation Air / 25°C Photo Photolytic Stress (UV/Vis Light) Parent->Photo Light / 25°C CO2 Atmospheric CO2 (Basic Amine) Parent->CO2 Air / 25°C Quinone Quinone Derivatives (Polymeric) Oxidation->Quinone Phenol Oxidation Aldehyde Phenylacetaldehyde Derivatives Oxidation->Aldehyde Amine Oxidation Debrom Debrominated Phenol (Radical Cleavage) Photo->Debrom C-Br Cleavage Carbonate Carbonate Salt (Precipitate) CO2->Carbonate Acid-Base Rxn

Figure 1: Primary degradation pathways of 2-(2-Aminoethyl)-5-bromophenol under ambient RT stress.

Quantitative Stability Profiles

To contextualize the degradation kinetics, the following table summarizes the comparative stability of the compound in its free base versus its protonated hydrochloride (HCl) salt form.

Environmental ConditionMolecular FormEstimated Half-Life (t½)Primary Degradation Product
Ambient Air, 25°C, DarkFree Base3–4 WeeksCarbonate salt, Quinones
Ambient Air, 25°C, DarkHCl Salt> 2 YearsNone detected
UV/Vis Light, 25°C, AirFree Base< 5 DaysDebrominated phenol radicals
3% H₂O₂, 25°C, DarkHCl Salt~ 48 HoursPolymeric bromophenols

Experimental Methodologies: Self-Validating Stability Assessment

To establish a trustworthy stability profile, a forced degradation study coupled with a stability-indicating HPLC-UV method must be employed. This protocol is designed as a self-validating system : it utilizes mass balance (the sum of parent and degradant peak areas) to ensure no degradation products are lost to the column or remain undetected [4].

Step-by-Step Protocol

Step 1: Stock Solution Preparation

  • Action: Dissolve 2-(2-Aminoethyl)-5-bromophenol in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is an aprotic solvent. Utilizing protic solvents like methanol for basic amines can induce solvolysis over extended periods, confounding the intrinsic stability data of the API.

Step 2: Application of Stress Conditions

  • Action: Aliquot the stock into three distinct vials.

    • Vial A (Control): Sealed under argon, kept in the dark.

    • Vial B (Oxidative): Spiked with 3% H₂O₂.

    • Vial C (Photolytic): Exposed to broad-spectrum UV/Vis light. Incubate all vials at 25°C for exactly 24 hours.

  • Causality: Isolating environmental variables allows researchers to definitively map specific degradation products (e.g., quinones vs. debrominated species) to their respective thermodynamic triggers.

Step 3: Quenching and Neutralization

  • Action: After 24 hours, quench the oxidative sample (Vial B) with an equivalent molarity of sodium bisulfite.

  • Causality: Kinetically halting the degradation prevents further reaction while the sample sits in the autosampler queue, ensuring the resulting chromatogram accurately reflects the exact 24-hour time point.

Step 4: HPLC-UV Analysis

  • Action: Inject 10 µL onto a C18 analytical column using a gradient mobile phase (0.1% Trifluoroacetic acid [TFA] in Water to Acetonitrile).

  • Causality: The gradient ensures that highly polar amine degradants elute early, while non-polar brominated polymeric products elute late. The inclusion of TFA maintains the amine in a protonated state, preventing peak tailing and ensuring accurate peak integration for mass balance calculations.

Workflow Start Sample Prep (1 mg/mL) Stress Apply Stress (Oxidation/Light) Start->Stress Aliquot Quench Quench Rxn (Neutralize) Stress->Quench 24h at 25°C HPLC HPLC-UV Analysis Quench->HPLC Inject Data Mass Balance Evaluation HPLC->Data Integrate

Figure 2: Self-validating HPLC-UV workflow for assessing brominated phenethylamine stability.

Strategies for Enhancing Thermodynamic Stability

To bypass the thermodynamic vulnerabilities of 2-(2-Aminoethyl)-5-bromophenol at room temperature, the following stabilization strategies are mandatory for long-term storage and handling:

  • Protonation (Salt Formation): Converting the free base into a hydrochloride (HCl) salt protonates the primary amine. This chemical modification drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen lone pair. Consequently, the molecule is rendered thermodynamically inert to atmospheric CO₂ and the activation energy required for oxidative deamination is significantly raised [4].

  • Atmospheric and Photolytic Exclusion: Storage must be conducted in amber glass vials (to prevent photolytic C-Br debromination) under an argon blanket. Argon displaces both oxygen and carbon dioxide, eliminating the environmental triggers required to drive the degradation pathways forward [2].

References

  • Jiang et al. "Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment." ACS Publications. [Link]

  • Evans et al. "Mechanisms of Dioxin Formation from the High-Temperature Oxidation of 2-Bromophenol." ACS Publications. [Link]

  • Ortlepp et al. "SAR of Sponge-Inspired Hemibastadin Congeners Inhibiting Blue Mussel PhenolOxidase." MDPI. [Link]

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(2-Aminoethyl)-5-bromophenol

Abstract This application note presents a comprehensive guide to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Aminoethyl)-5-bromophenol. As a key intermediate in pharmaceutical synthesis, ensuring the purity and quality of this compound is critical. The method was developed based on a systematic evaluation of chromatographic parameters and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document provides a detailed protocol intended for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

2-(2-Aminoethyl)-5-bromophenol (CAS No: 1379891-08-3) is a substituted phenol derivative containing both a primary amine and a phenolic hydroxyl group.[5] This bifunctional nature makes it a versatile building block in organic synthesis. The reliable quantification of this analyte requires an analytical method that is not only accurate and precise but also robust enough for routine use.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and semi-volatile organic compounds.[6][7] The development of an HPLC method for a molecule like 2-(2-Aminoethyl)-5-bromophenol presents a specific challenge: managing the ionization of its acidic (phenol, pKa ≈ 10) and basic (amine, pKa ≈ 9-10) functional groups to achieve optimal chromatographic performance.[8][9] This guide explains the causal-based decisions made during method development, from mobile phase selection to final validation, to ensure a scientifically sound and trustworthy analytical procedure.

Method Development and Optimization

The primary objective of the method development phase was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities within a practical runtime.

Analyte Physicochemical Properties and Initial Choices
  • Structure and Functionality: The analyte possesses a benzene ring, making it an excellent chromophore for UV detection. The presence of the polar amino and hydroxyl groups, combined with the nonpolar bromophenyl ring, makes reversed-phase chromatography an ideal separation mode.

  • pKa Considerations: With both acidic and basic centers, the analyte is amphoteric. To ensure a single, stable ionic species and prevent peak tailing from silanol interactions on the column, the mobile phase pH must be carefully controlled. An acidic mobile phase (pH < 4) was chosen to fully protonate the primary amine (R-NH3+), leading to consistent retention and improved peak shape.

  • UV Absorbance: A preliminary UV-Vis scan of a dilute solution of 2-(2-Aminoethyl)-5-bromophenol in the mobile phase diluent revealed a wavelength of maximum absorbance (λmax) at 282 nm. This wavelength was selected for detection to ensure maximum sensitivity.

Instrumentation and Materials
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
Column Waters SunFire C18, 4.6 x 150 mm, 5 µm particle size
Chemicals Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Purified Water (18.2 MΩ·cm)
Reference Standard 2-(2-Aminoethyl)-5-bromophenol, ≥95% purity
Optimization of Chromatographic Conditions

A systematic approach was employed to optimize the separation:

  • Mobile Phase Selection: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency. A mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) was selected. The formic acid acts as a pH modifier and an ion-pairing agent, improving peak symmetry for the protonated amine.[10]

  • Elution Mode Optimization: Isocratic elution trials resulted in either long retention times or poor resolution from early-eluting impurities. Therefore, a gradient elution was developed to provide efficient separation and a shorter analysis time. The gradient was optimized to start at a low percentage of acetonitrile, ensuring retention of the analyte, and ramping up to elute it with a sharp, symmetrical peak.

  • Column Temperature: The effect of column temperature was studied at 25°C, 30°C, and 35°C. A temperature of 30°C was found to provide the best balance of peak shape, efficiency, and stable retention time, while keeping operating backpressure moderate.

Final Optimized HPLC Method

The optimized parameters below constitute the final method for analysis.

ParameterCondition
Column Waters SunFire C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 282 nm
Injection Volume 10 µL
Run Time 20 minutes

Detailed Analytical Protocol

3.1. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of purified water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(2-Aminoethyl)-5-bromophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

3.2. System Suitability Test (SST)

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • The system is deemed ready for analysis if the SST acceptance criteria are met (see Table below).

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% for 5 replicate injections

3.3. Sample Analysis

  • Prepare the sample solution by accurately weighing the material to obtain a theoretical concentration of 100 µg/mL in the diluent.

  • Inject the sample solution.

  • Calculate the concentration of 2-(2-Aminoethyl)-5-bromophenol in the sample by comparing its peak area to that of the working standard.

Method Validation Protocol and Results

The optimized method was validated following ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][4][11] The validation plan covers specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Protocol: The analyte was subjected to stress conditions: acid (0.1N HCl, 60°C, 4h), base (0.1N NaOH, 60°C, 2h), oxidation (3% H₂O₂, RT, 8h), thermal (80°C, 24h), and photolytic (UV light, 24h). Stressed samples were analyzed alongside an unstressed control. Peak purity was assessed using the DAD.

  • Results: The analyte peak was well-resolved from all degradation product peaks, and the peak purity analysis indicated no co-eluting impurities. This confirms the stability-indicating nature of the method.

Linearity and Range
  • Objective: To establish the linear relationship between analyte concentration and detector response over a defined range.

  • Protocol: A series of seven solutions were prepared from the stock solution, ranging from 10 to 150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL). Each concentration was injected in triplicate.

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Minimal, close to originReport
Validated Range 10 - 150 µg/mL-
Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Accuracy was evaluated by spiking a placebo matrix with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (100 µg/mL). Each level was prepared in triplicate and analyzed.

  • Results: The method was found to be highly accurate.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.8%98.0 - 102.0% Recovery
100% 100.3%0.5%98.0 - 102.0% Recovery
120% 101.1%0.6%98.0 - 102.0% Recovery
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Six separate preparations of the sample at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst using different equipment.

  • Results: The low %RSD values confirm the excellent precision of the method.

Precision Level%RSDAcceptance Criteria
Repeatability 0.45%%RSD ≤ 2.0%
Intermediate Precision 0.78%%RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • Results:

ParameterS/N RatioResult
LOD 3:10.5 µg/mL
LOQ 10:11.5 µg/mL
Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Protocol: Method parameters were varied slightly: flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% absolute for acetonitrile). The effect on system suitability parameters was recorded.

  • Results: All system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Workflow Visualization

The following diagram illustrates the logical flow from method development through validation.

HPLC_Method_Workflow cluster_dev Development Phase start Define Analytical Target Profile dev PART 1: Method Development start->dev conclusion Method is Validated and Fit for Purpose opt PART 2: Method Optimization dev->opt Iterative Process sub_dev Initial Parameter Selection final_method PART 3: Final Optimized Method opt->final_method validation PART 4: Method Validation final_method->validation spec Specificity validation->spec lin Linearity & Range validation->lin acc Accuracy validation->acc prec Precision validation->prec lod LOD & LOQ validation->lod rob Robustness validation->rob col Column: Reversed-Phase C18 mp Mobile Phase: ACN/H2O with Acid det Detection: UV Scan for λmax spec->conclusion lin->conclusion acc->conclusion prec->conclusion lod->conclusion rob->conclusion

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A specific, linear, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of 2-(2-Aminoethyl)-5-bromophenol. The method adheres to the stringent requirements of the ICH Q2(R2) guidelines and is suitable for routine quality control analysis and stability studies. The systematic, science-driven approach to development ensures the trustworthiness and reliability of the analytical results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Boston Analytical. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Perisic, D., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of the Serbian Chemical Society.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2013). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design methodology. Analusis.
  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]

  • European Medicines Agency. Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kapetanovic, V., et al. (2006). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Waters Corporation. (2016). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Applichem. 2-(2-Aminoethyl)-5-bromophenol. [Link]

  • Codow. CAS 1379891-08-3 | 2-(2-Aminoethyl)-5-bromophenol,≥95%. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • University of California, Davis. Approximate pKa chart of the functional groups. [Link]

Sources

Application

Using 2-(2-Aminoethyl)-5-bromophenol as a precursor in organic synthesis

Application Note: 2-(2-Aminoethyl)-5-bromophenol as a Bifunctional Precursor for 1,3-Benzoxazepine Synthesis and Late-Stage Functionalization Executive Summary & Chemical Profiling In modern drug discovery, the rapid ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(2-Aminoethyl)-5-bromophenol as a Bifunctional Precursor for 1,3-Benzoxazepine Synthesis and Late-Stage Functionalization

Executive Summary & Chemical Profiling

In modern drug discovery, the rapid assembly of complex, privileged scaffolds from simple precursors is a cornerstone of efficient synthetic chemistry. 2-(2-Aminoethyl)-5-bromophenol is a highly versatile, bifunctional building block that offers three orthogonal sites of reactivity:

  • A highly nucleophilic primary aliphatic amine.

  • A moderately nucleophilic phenolic hydroxyl group.

  • An electrophilic aryl bromide.

This unique structural profile makes it an ideal precursor for the synthesis of fused seven-membered heterocyclic systems, particularly the 1,3-benzoxazepine scaffold. Benzoxazepines are privileged structures frequently utilized in the development of neuropharmacological agents and epigenetic modulators, such as CBP/p300 bromodomain inhibitors[1]. By leveraging the amine and phenol for an initial annulation step, the aryl bromide is strategically preserved for late-stage functionalization via palladium-catalyzed cross-coupling. This sequential approach allows for the rapid generation of diverse structure-activity relationship (SAR) libraries.

Mechanistic Rationale & Synthetic Strategy

The synthetic workflow is divided into two distinct, highly controlled phases designed to maximize atom economy and functional group tolerance.

Phase 1: Annulation (Cyclic Carbamate Formation) The reaction of 2-(2-aminoethyl)-5-bromophenol with 1,1'-Carbonyldiimidazole (CDI) forms the 7-membered cyclic carbamate core. Kinetically, the more nucleophilic primary amine attacks the CDI first, forming an intermediate N-imidazolide. Subsequent intramolecular attack by the neighboring phenolic oxygen displaces the second imidazole leaving group, yielding 8-bromo-4,5-dihydro-1,3-benzoxazepin-2(3H)-one. This method avoids the use of highly toxic phosgene while driving the reaction forward through the thermodynamic stability of the resulting heterocycle.

Phase 2: Late-Stage Cross-Coupling The preserved C8-bromide undergoes a Suzuki-Miyaura cross-coupling with arylboronic acids. Because aryl bromides on electron-rich or neutral rings can suffer from slow oxidative addition, the use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. The bidentate nature of dppf prevents catalyst deactivation (palladium black formation) and accelerates the reductive elimination step, ensuring high yields[2].

G A 2-(2-Aminoethyl)-5-bromophenol (Bifunctional Precursor) B Annulation (CDI, THF, Reflux) A->B Step 1 C 8-Bromo-4,5-dihydro- 1,3-benzoxazepin-2(3H)-one B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat, Base) C->D Step 2 E 8-Aryl-4,5-dihydro- 1,3-benzoxazepin-2(3H)-one (Target Scaffold) D->E

Workflow for the synthesis of 1,3-benzoxazepine scaffolds from 2-(2-aminoethyl)-5-bromophenol.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-4,5-dihydro-1,3-benzoxazepin-2(3H)-one

Objective: Construct the 7-membered cyclic carbamate core via a self-validating intramolecular cyclization.

Reagents:

  • 2-(2-Aminoethyl)-5-bromophenol (1.0 equiv, 10 mmol, 2.16 g)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv, 12 mmol, 1.95 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-(2-aminoethyl)-5-bromophenol in 50 mL of anhydrous THF in a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere.

  • Activation: Add CDI portion-wise over 10 minutes at 0 °C.

    • Causality: Portion-wise addition at a lowered temperature controls the exothermic release of CO₂ and prevents the competitive formation of intermolecular symmetric urea byproducts.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4 hours. The initial intermediate is the N-imidazolide, which undergoes intramolecular trapping by the phenol to close the ring.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (100 mL).

  • Purification: Wash the organic layer with 1M aqueous HCl (3 × 50 mL).

    • Causality: The acidic wash is a critical self-validating step; it protonates the displaced imidazole byproduct, rendering it highly water-soluble and completely removing it into the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product as a pure white solid.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C8 position via Pd-catalyzed C-C bond formation to generate the final pharmacophore[3].

Reagents:

  • 8-Bromo-4,5-dihydro-1,3-benzoxazepin-2(3H)-one (1.0 equiv, 1.0 mmol, 242 mg)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol, 183 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)

  • K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Combine the aryl bromide, phenylboronic acid, and K₂CO₃ in a 20 mL microwave vial or Schlenk tube.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution directly with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the highly sensitive Pd(0) active species[2].

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a stream of argon, seal the vessel, and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (3 × 15 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the 8-aryl-1,3-benzoxazepine derivative.

Data Presentation: Optimization of Cross-Coupling Conditions

The choice of catalyst and solvent heavily dictates the efficiency of the Suzuki-Miyaura coupling on the deactivated benzoxazepine bromide. Table 1 summarizes the optimization data, demonstrating that bidentate ligands and aqueous biphasic conditions are superior for this specific transformation[3],[2].

EntryCatalyst (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045Monodentate ligand leads to rapid catalyst deactivation (palladium black formation).
2Pd(OAc)₂ / PPh₃K₃PO₄1,4-Dioxane10030Poor solubility of the inorganic base in anhydrous dioxane stalls the transmetalation step.
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88 Optimal. Bidentate ligand stabilizes Pd; water dissolves the base, accelerating transmetalation.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O9082Good yield, but DMF complicates the aqueous workup compared to the volatile dioxane system.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for 8-bromo-4,5-dihydro-1,3-benzoxazepin-2(3H)-one.

References

  • [1] Benzoxazepine-type inhibitors for the CBP/p300 bromodomains. Elektronische Hochschulschriften der LMU München. 1

  • [3] Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis. 3

  • [2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. 2

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Preparation of 2-(2-Aminoethyl)-5-bromophenol in DMSO for Cellular Assays

These application notes provide a comprehensive, field-proven protocol for the solubilization and application of 2-(2-Aminoethyl)-5-bromophenol in Dimethyl Sulfoxide (DMSO) for cell-based research. Adherence to this guid...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive, field-proven protocol for the solubilization and application of 2-(2-Aminoethyl)-5-bromophenol in Dimethyl Sulfoxide (DMSO) for cell-based research. Adherence to this guide is intended to ensure maximal compound viability, experimental reproducibility, and the integrity of cellular systems.

Scientific Rationale and Overview

2-(2-Aminoethyl)-5-bromophenol is a substituted phenol derivative investigated for its potential biological activities. The successful use of this and similar small molecules in cell culture is fundamentally dependent on proper preparation. The primary challenge lies in dissolving these often hydrophobic compounds in a manner that is compatible with aqueous cell culture environments.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed for this purpose due to its exceptional ability to dissolve a broad range of organic compounds and its miscibility with water.[1] However, its utility is tempered by dose-dependent cytotoxicity. Therefore, a robust protocol must not only achieve complete solubilization of the target compound but also meticulously manage the final DMSO concentration to which cells are exposed.

This guide explains the causality behind each step, from initial handling and stock solution preparation to the final dilution into cell culture media, ensuring a self-validating and reproducible workflow.

Compound Characteristics and Safety Imperatives

Before proceeding, it is critical to understand the fundamental properties and safety requirements for handling 2-(2-Aminoethyl)-5-bromophenol and its solvent, DMSO.

Physicochemical Data Summary
PropertyValueSource
Compound Name 2-(2-Aminoethyl)-5-bromophenolAppchem
Molecular Formula C₈H₁₀BrNO[2]
Molecular Weight 216.07 g/mol [2]
Physical Form Solid, powder[3]
CAS Number 1379891-08-3[2]
Solvent Dimethyl Sulfoxide (DMSO), Cell Culture Grade[4][5]

Note: The hydrochloride or hydrobromide salts of this compound will have different molecular weights and may exhibit different solubility profiles.[3][6] Always verify the exact form of the compound from the supplier's documentation.

Hazard Identification and Safe Handling

As a Senior Application Scientist, I cannot overstate the importance of safety. Based on data for structurally related bromophenol compounds, appropriate precautions are mandatory.

  • Compound Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[3][6][7] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.[7]

  • DMSO Hazards : While used extensively in cell culture, concentrated DMSO is a skin irritant and can enhance the dermal absorption of other chemicals.[5]

  • Required Personal Protective Equipment (PPE) :

    • Nitrile gloves

    • Safety glasses or goggles

    • Lab coat

    • Work in a chemical fume hood or a Class II biological safety cabinet when handling the powder and preparing the stock solution.

Master Protocol: From Powder to Working Solution

This protocol is designed to generate a high-concentration, sterile-filtered stock solution of 2-(2-Aminoethyl)-5-bromophenol in DMSO, which can then be used to prepare fresh working solutions for cell treatment.

Required Materials
  • 2-(2-Aminoethyl)-5-bromophenol (powder form)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, sterile (e.g., ATCC® 4-X™)[4]

  • Sterile, conical-bottom polypropylene or glass vials (for stock solution)

  • Sterile, light-blocking microcentrifuge tubes (for aliquots)

  • Calibrated analytical balance

  • Sterile pipette tips (1 µL to 1000 µL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

Step-by-Step Dissolution Protocol

Objective: To prepare a 10 mM stock solution of 2-(2-Aminoethyl)-5-bromophenol in 100% sterile DMSO.

Causality: A high-concentration stock (e.g., 10 mM) is crucial. It allows for the addition of a minimal volume of DMSO to the cell culture medium, thereby keeping the final solvent concentration well below cytotoxic levels.

  • Preparation (Aseptic Technique): Perform all subsequent steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing the Compound:

    • Tare a sterile conical vial on a calibrated analytical balance.

    • Carefully weigh out 2.16 mg of 2-(2-Aminoethyl)-5-bromophenol powder directly into the vial. (Calculation: For 1 mL of a 10 mM solution: Volume (L) x Molarity (mol/L) x MW ( g/mol ) = Grams needed. 0.001 L x 0.010 mol/L x 216.07 g/mol = 0.00216 g or 2.16 mg)

  • Solubilization:

    • Add 1.0 mL of sterile, cell-culture grade DMSO to the vial containing the 2.16 mg of powder.

    • Cap the vial tightly.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • Expert Tip: If solubility is an issue, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. However, the stability of 2-(2-Aminoethyl)-5-bromophenol to heat is not well-documented; use this as a last resort and compare results with a non-heated preparation.

  • Sterile Filtration (Self-Validation Step):

    • Draw the entire DMSO stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm PTFE syringe filter.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled conical vial. This step removes any potential microbial contamination or insoluble micro-particulates, ensuring the integrity of your cell cultures.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes.[8][9]

    • Store aliquots at -20°C or -80°C for long-term stability. While many compounds are stable in DMSO for extended periods, stability is compound-specific.[9][10] For initial experiments, it is always best to use freshly prepared or recently thawed solutions.[10]

Workflow Visualization

G cluster_prep Preparation cluster_dissolve Dissolution & Sterilization cluster_store Storage & Use A Weigh 2.16 mg of Compound B Add 1.0 mL Sterile DMSO A->B Target: 10 mM C Vortex until Dissolved B->C D Sterile Filter (0.22 µm) C->D Quality Control E Aliquot into Single-Use Tubes D->E F Store at -20°C / -80°C E->F G Prepare Working Solution F->G G A Calculate Final DMSO % in Medium B Is DMSO % <= 0.5%? A->B C Is Cell Line Sensitive (e.g., Primary Cells)? B->C Yes F STOP: Re-calculate Dilutions. Concentration is too high. B->F No D Is DMSO % <= 0.1%? C->D Yes E Proceed with Experiment C->E No D->E Yes D->F No G Include Vehicle Control (DMSO only) E->G

Caption: Decision workflow for managing DMSO concentration.

References

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available at: [Link]

  • MP Biomedicals. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Available at: [Link]

  • PubChem. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Available at: [Link]

  • PubChem. 2-Amino-5-bromophenol. Available at: [Link]

  • PubChem. (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride. Available at: [Link]

  • Appchem. 2-(2-Aminoethyl)-5-bromophenol. Available at: [Link]

  • Cheng, X., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Kozik, V., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Feger, D. (2014). How long can a compound be stable in DMSO for?. ResearchGate. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

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Application

Mass spectrometry fragmentation pattern analysis of 2-(2-Aminoethyl)-5-bromophenol

An Application Note on the Mass Spectrometry Fragmentation Analysis of 2-(2-Aminoethyl)-5-bromophenol Abstract This guide provides a detailed technical overview of the mass spectrometric analysis of 2-(2-Aminoethyl)-5-br...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Mass Spectrometry Fragmentation Analysis of 2-(2-Aminoethyl)-5-bromophenol

Abstract

This guide provides a detailed technical overview of the mass spectrometric analysis of 2-(2-Aminoethyl)-5-bromophenol. We delve into the foundational principles governing its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document furnishes researchers, scientists, and drug development professionals with comprehensive, field-proven protocols for sample preparation and instrument setup for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The core of this note is a predictive analysis of the compound's fragmentation patterns, supported by mechanistic explanations and illustrative diagrams, designed to serve as a robust framework for structural elucidation and compound identification.

Introduction and Scientific Context

2-(2-Aminoethyl)-5-bromophenol is a substituted phenethylamine derivative. Molecules within this class are of significant interest in medicinal chemistry and pharmacology due to their structural relation to neurotransmitters and various classes of drugs. The precise characterization of such compounds is a critical step in drug discovery, synthesis verification, and metabolite identification. Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1]

Understanding the fragmentation behavior of 2-(2-Aminoethyl)-5-bromophenol is essential for its unambiguous identification in complex matrices. The molecule possesses several key structural features that dictate its behavior in the mass spectrometer: a brominated aromatic ring, a primary amine, a phenolic hydroxyl group, and an ethyl bridge. Each of these moieties imparts a characteristic signature to the mass spectrum. This application note will dissect these signatures, explaining the causality behind the expected fragmentation pathways.

Analytical Workflow Overview

The successful analysis of a polar, functionalized molecule like 2-(2-Aminoethyl)-5-bromophenol requires a systematic approach, from sample preparation to data interpretation. The choice between GC-MS and LC-MS is pivotal and depends on the analytical objective; GC-MS provides highly detailed, reproducible fragmentation for library matching, while LC-MS is ideal for analyzing the native compound without derivatization.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Matrix (e.g., reaction mixture, biological fluid) Dissolution Dissolution in Volatile Solvent (MeOH, ACN) Sample->Dissolution Deriv Derivatization (Optional) (for GC-MS) Dissolution->Deriv LCMS LC-MS Analysis (Electrospray Ionization) Dissolution->LCMS Direct Injection GCMS GC-MS Analysis (Electron Ionization) Deriv->GCMS Injection of Derivative SpecAcq Spectrum Acquisition GCMS->SpecAcq LCMS->SpecAcq FragAnalysis Fragmentation Pattern Analysis SpecAcq->FragAnalysis StructElucid Structural Elucidation FragAnalysis->StructElucid

Caption: General experimental workflow for MS analysis.

Experimental Methodologies

The protocols described below are designed to be self-validating systems, providing robust starting points for methodology development. The choice of technique fundamentally alters the sample preparation requirements.

Protocol 1: GC-MS Analysis via Derivatization

For GC-MS, the volatility of 2-(2-Aminoethyl)-5-bromophenol must be increased, and its polar -OH and -NH2 groups masked to prevent poor chromatographic peak shape. Silylation is the preferred method for this.[2]

A. Sample Preparation: Silylation

  • Drying: Evaporate 50-100 µL of the sample solution (dissolved in methanol or acetonitrile) to complete dryness under a gentle stream of nitrogen. It is critical to remove all protic solvents.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 50 µL of a non-polar solvent like pyridine or acetonitrile.[3]

  • Reaction: Cap the vial tightly and heat at 70-80°C for 45 minutes to ensure complete derivatization of both the phenolic and amine groups.[2]

  • Analysis: After cooling to room temperature, inject 1 µL of the resulting solution directly into the GC-MS system.

B. Recommended GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Injector Temp: 260°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Start at 60°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).[3]

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: m/z 40-500

Protocol 2: LC-MS/MS Analysis

LC-MS is ideal for analyzing the compound in its native state, providing valuable molecular weight information and fragmentation data through tandem MS (MS/MS).

A. Sample Preparation

  • Dissolution: Prepare a stock solution of the sample in methanol or a 50:50 mixture of acetonitrile:water at approximately 1 mg/mL.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[4]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

B. Recommended LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate at 5% B for 3 minutes.[1]

  • Injection Volume: 5 µL

  • MS System: SCIEX Triple Quad™ or QTRAP® system

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full Scan (Q1) to find the precursor, followed by Product Ion Scan for MS/MS

  • Precursor Ion: m/z 216/218

  • Collision Energy: Ramped from 15-40 eV to observe a range of fragments.

Predicted Fragmentation Pathways

The fragmentation of 2-(2-Aminoethyl)-5-bromophenol is dictated by the principles of charge localization and the formation of stable ions and neutral species. The presence of nitrogen and the aromatic ring are key drivers of the fragmentation cascades.

A. Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, ionization can occur at the nitrogen lone pair or the aromatic pi-system. The resulting molecular ion (M•+) is energetically unstable and undergoes predictable cleavages.[5]

  • Molecular Ion (M•+): The molecular ion will appear at m/z 215/217 . The two peaks will have a nearly 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom.[1]

  • Alpha-Cleavage: This is the most favorable fragmentation pathway for primary amines.[6] The bond between the two carbon atoms of the ethyl side chain cleaves, localizing the charge on the nitrogen. This results in the formation of a highly stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). This fragment is often the base peak in the spectrum of primary ethylamines.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the side chain is also highly favored.[7] This results in the loss of an aminoethyl radical (•CH₂CH₂NH₂) and the formation of a bromophenol-containing cation at m/z 185/187 .

  • Loss of HBr: A common fragmentation for brominated aromatic compounds is the elimination of a hydrogen bromide molecule, leading to a fragment at m/z 136 .

EI_Fragmentation M Molecular Ion (M•+) m/z 215/217 F30 Iminium Ion [CH₂NH₂]⁺ m/z 30 (Base Peak) M->F30 α-Cleavage (Most Favorable) F185 Benzylic Cation [C₇H₆BrO]⁺ m/z 185/187 M->F185 Benzylic Cleavage F136 [M-HBr]•+ [C₈H₉N]•+ m/z 136 M->F136 Loss of HBr F157 Loss of CO [C₆H₆Br]⁺ m/z 157/159 F185->F157 Loss of CO

Caption: Predicted EI fragmentation of 2-(2-Aminoethyl)-5-bromophenol.

B. Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive mode ESI, the molecule is gently ionized, typically by protonation at the most basic site—the primary amine. The resulting even-electron ion ([M+H]⁺) is then subjected to collision-induced dissociation (CID).[8]

  • Protonated Molecule ([M+H]⁺): The precursor ion selected for MS/MS analysis will be at m/z 216/218 .

  • Loss of Ammonia (NH₃): A very common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17 Da). This leads to the formation of a carbocation at m/z 199/201 .

  • Side Chain Cleavage: The bond between the ethyl group and the aromatic ring can cleave, leading to the formation of the protonated bromophenol fragment at m/z 173/175 .

ESI_Fragmentation MH Precursor Ion [M+H]⁺ m/z 216/218 F199 [M+H - NH₃]⁺ [C₈H₈Br]⁺ m/z 199/201 MH->F199 Neutral Loss of NH₃ F173 Protonated Bromophenol [C₆H₆BrO]⁺ m/z 173/175 MH->F173 Side Chain Cleavage

Caption: Predicted ESI-MS/MS fragmentation of 2-(2-Aminoethyl)-5-bromophenol.

Summary of Predicted Fragment Ions

The following table consolidates the key diagnostic ions expected from the mass spectrometric analysis of 2-(2-Aminoethyl)-5-bromophenol.

Ionization ModePredicted m/zProposed Ion FormulaPredicted AbundanceFragmentation Pathway
EI215 / 217[C₈H₁₀BrNO]•+ModerateMolecular Ion (M•+)
EI30[CH₄N]⁺High (Base Peak)α-Cleavage of the ethylamine side chain
EI185 / 187[C₇H₆BrO]⁺HighBenzylic cleavage, loss of •CH₂NH₂
EI157 / 159[C₆H₄Br]⁺ModerateLoss of CO from the m/z 185/187 fragment
ESI (+) MS/MS216 / 218[C₈H₁₁BrNO]⁺Precursor IonProtonated Molecule ([M+H]⁺)
ESI (+) MS/MS199 / 201[C₈H₈Br]⁺HighNeutral loss of ammonia (NH₃) from [M+H]⁺
ESI (+) MS/MS173 / 175[C₆H₆BrO]⁺ModerateCleavage of the ethyl side chain

Conclusion

The mass spectrometric analysis of 2-(2-Aminoethyl)-5-bromophenol yields a rich and predictable fragmentation pattern that serves as a molecular fingerprint for its identification. Under EI, the spectrum is expected to be dominated by a base peak at m/z 30 resulting from alpha-cleavage, with a prominent benzylic cleavage fragment at m/z 185/187. The characteristic 1:1 isotopic pattern of bromine will be evident in all bromine-containing fragments. Under softer ESI conditions, the protonated molecule at m/z 216/218 is readily observed, and its CID spectrum is characterized by the neutral loss of ammonia. By utilizing the detailed protocols and understanding the mechanistic fragmentation pathways outlined in this note, researchers can confidently identify and characterize this compound in a variety of analytical contexts.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

  • Pérez-Castaño, R., et al. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • Zhang, Q., et al. (2022). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. University of Arizona Analytical and Biological Mass Spectrometry Core. [Link]

  • Smith, R. (n.d.). Mass Spectrometry: Fragmentation. University of Akron. [Link]

  • Olsen, J.V. (2009). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data and Structural Elucidation Protocol for 2-(2-Aminoethyl)-5-bromophenol

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol and reference datase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol and reference dataset for the accurate structural characterization of 2-(2-Aminoethyl)-5-bromophenol.

Introduction & Mechanistic Context

2-(2-Aminoethyl)-5-bromophenol is a halogenated phenethylamine derivative structurally homologous to endogenous monoamines like dopamine and tyramine. In preclinical drug development, halogenated phenethylamines are frequently synthesized as targeted receptor ligands or critical synthetic intermediates.

The structural elucidation of this molecule presents specific analytical challenges. The presence of the electron-withdrawing bromine atom at the meta position relative to the hydroxyl group (C5) and para to the aminoethyl aliphatic chain creates a complex "push-pull" electronic environment. Accurate NMR characterization is critical to confirm the regioselectivity of the halogenation—specifically differentiating the 5-bromo isomer from the 4-bromo or 6-bromo analogues—and to verify the integrity of the primary amine side chain.

Experimental Protocols: A Self-Validating NMR System

In regulatory-grade structural elucidation, a single 1D spectrum is merely a hypothesis; multidimensional NMR provides the definitive proof. This protocol is architected as a self-validating system where 1D chemical shifts are strictly orthogonalized against 2D correlation data. This internal cross-check eliminates assignment errors caused by overlapping signals.

Sample Preparation Protocol

Proper sample preparation is paramount, as phenethylamine derivatives are prone to oxidation and aggregation which can induce line broadening.

  • Lyophilization & Weighing: Accurately weigh 10–15 mg of high-purity (>95%) 2-(2-Aminoethyl)-5-bromophenol. Ensure the sample is fully desiccated; residual water will obscure the aliphatic signals around 3.3 ppm.

  • Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is specifically chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular interactions between the phenol and amine groups, allowing the clear observation of exchangeable -OH and -NH₂ protons 1[1].

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the solvent to serve as an internal chemical shift reference ( δ 0.00 ppm) 2[2].

  • Homogenization: Vortex the NMR tube for 30 seconds and sonicate for 2 minutes. Centrifuge briefly if any particulate matter remains, as undissolved particles cause localized magnetic field inhomogeneities.

Spectrometer Acquisition Parameters

Acquisitions should be performed on a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a 5 mm inverse-detection probe to maximize sensitivity for carbon-heteronuclear experiments 2[2].

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12–15 ppm to capture highly deshielded exchangeable protons.

    • Relaxation Delay ( d1​ ): 2.0 s.

    • Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the molecule's hydrogen atoms.

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 (due to the 1.1% natural abundance of ¹³C).

    • Relaxation Delay ( d1​ ): 3.0–5.0 s.

    • Causality: Quaternary carbons (C1, C2, C5) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. An extended d1​ delay is mandatory to allow these nuclei to fully relax between pulses, preventing their signals from artificially disappearing into the baseline 2[2].

Reference Data & Mechanistic Assignments

Note: Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS. Coupling constants ( J ) are in Hertz (Hz).

Table 1: ¹H NMR Data (DMSO- d6​ , 400 MHz)
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
3 Ar-H7.02Doublet (d)8.01H
4 Ar-H6.97Doublet of doublets (dd)8.0, 2.01H
6 Ar-H6.97Doublet (d)2.01H
α CH₂-N2.90Triplet (t)6.52H
β Ar-CH₂2.70Triplet (t)6.52H
1 Ar-OH9.50Broad singlet (br s)-1H
α′ -NH₂3.50 - 8.00Broad singlet (br s)-2H
Table 2: ¹³C NMR Data (DMSO- d6​ , 100 MHz)
PositionCarbon TypeChemical Shift ( δ , ppm)Key HMBC Correlations (Protons to Carbon)
1 Ar-C-OH (Quaternary)158.0H3, H6, Ar-CH₂
2 Ar-C-R (Quaternary)126.7H4, H6, Ar-CH₂, CH₂-N
3 Ar-CH129.8Ar-CH₂
4 Ar-CH124.5H6
5 Ar-C-Br (Quaternary)124.6H3
6 Ar-CH116.3H4
β Ar-CH₂33.0H3, CH₂-N
α CH₂-N42.0Ar-CH₂

Mechanistic Insight: The hydroxyl group at C1 is strongly electron-donating by resonance, heavily shielding the ortho (C6) and para (C4) positions. This electronic effect causes the H4 and H6 protons to resonate at nearly identical frequencies (~6.97 ppm), creating an overlapping multiplet in the 1D spectrum.

Structural Elucidation Workflows

To validate the 1D assignments, a suite of 2D experiments must be executed. The workflow below illustrates the logical progression from sample preparation to unambiguous structural confirmation.

NMR_Workflow Start Sample Preparation (DMSO-d6 + TMS) H1_NMR 1D 1H NMR (Proton environments) Start->H1_NMR C13_NMR 1D 13C NMR (Carbon skeleton) Start->C13_NMR COSY 2D COSY (Aliphatic spin system) H1_NMR->COSY Identify spin systems HSQC 2D HSQC (Direct C-H correlations) H1_NMR->HSQC C13_NMR->HSQC Match C-H pairs HMBC 2D HMBC (Long-range C-H) COSY->HMBC HSQC->HMBC Quaternary C assignment Confirm Unambiguous Structural Confirmation HMBC->Confirm Finalize connectivity

Caption: Self-validating NMR workflow from sample preparation to structural confirmation.

Troubleshooting & Quality Control

  • Overlapping Aromatic Protons: As noted, H4 and H6 overlap near 6.97 ppm. Corrective Action: Do not rely on 1D integration alone. Utilize 2D HSQC to separate these protons in the carbon dimension, as their respective carbons (C4 at 124.5 ppm and C6 at 116.3 ppm) are highly resolved. HSQC is the gold standard for assigning signals in overcrowded spectra of complex phenethylamine matrices 3[3].

  • Quadrupolar Relaxation of C5: The bromine atom possesses two NMR-active isotopes (⁷⁹Br and ⁸¹Br) with significant quadrupole moments. This can cause rapid transverse relaxation ( T2​ ) of the directly attached C5 carbon, leading to a broadened, low-intensity signal at ~124.6 ppm. Corrective Action: Increase the number of scans to 2048 and apply an exponential line-broadening function of 2-3 Hz during Fourier transformation to artificially boost the signal-to-noise ratio.

  • Exchangeable Proton Variability: The chemical shifts of the -OH and -NH₂ protons are highly concentration- and temperature-dependent. If these signals are broad or missing, verify the sample is strictly anhydrous and acquire the spectrum at a lower temperature (e.g., 283 K).

References

  • MDPI. "Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics." MDPI. Available at:[Link][1]

  • ACS Publications. "Quantitative Measurement of a Chiral Drug in a Complex Matrix: A J-Compensated Quantitative HSQC NMR Method." Analytical Chemistry. Available at:[Link][3]

Sources

Application

Preparation of 2-(2-Aminoethyl)-5-bromophenol derivatives for drug discovery

An Application Note and Protocol Guide for the Synthesis and Late-Stage Diversification of 2-(2-Aminoethyl)-5-bromophenol Executive Summary & Mechanistic Rationale In modern drug discovery, the phenethylamine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Synthesis and Late-Stage Diversification of 2-(2-Aminoethyl)-5-bromophenol

Executive Summary & Mechanistic Rationale

In modern drug discovery, the phenethylamine scaffold is a privileged pharmacophore deeply embedded in the design of neurotherapeutics and metabolic modulators. Endogenous monoamines—such as dopamine, serotonin, and trace amines like tyramine—rely on this structural backbone to activate G protein-coupled receptors (GPCRs)[1]. Specifically, ortho-tyramine (2-hydroxyphenethylamine) derivatives exhibit unique binding profiles, utilizing the ortho-hydroxyl group as a critical hydrogen-bond anchor within the orthosteric binding pockets of receptors like the Trace Amine-Associated Receptor 1 (TAAR1)[2].

The compound 2-(2-Aminoethyl)-5-bromophenol serves as a highly strategic building block. By incorporating a heavy-atom bromine at the 5-position (para to the ethylamine chain), medicinal chemists gain a versatile synthetic handle. This halogen allows for late-stage diversification via transition-metal-catalyzed cross-coupling[3]. Appending various aryl or heteroaryl groups at this position enables the probing of hydrophobic sub-pockets within GPCRs, often acting as a molecular switch to convert simple agonists into potent allosteric modulators or antagonists.

Synthetic Strategy & Causality

The de novo assembly of 2-(2-Aminoethyl)-5-bromophenol must be scalable, cost-effective, and chemoselective.

  • Nitroaldol (Henry) Condensation : The synthesis begins with commercially available 5-bromo-2-hydroxybenzaldehyde. A Henry reaction with nitromethane yields the corresponding nitroalkene. Ammonium acetate is selected as the catalyst because it provides the optimal mildly basic conditions required to drive the condensation without triggering the polymerization of the aldehyde.

  • Chemoselective Reduction : The critical challenge in this workflow is reducing both the conjugated alkene and the nitro group to a primary amine without causing hydrodehalogenation of the aryl bromide. Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) will rapidly cleave the C−Br bond. Therefore, we utilize NaBH4​ in the presence of NiCl2​⋅6H2​O . This generates nickel boride ( Ni2​B ) in situ, which acts as a highly chemoselective reducing agent, cleanly yielding the primary amine while preserving the essential bromine handle.

  • Late-Stage Diversification : To build a library of GPCR ligands, the scaffold undergoes Suzuki-Miyaura cross-coupling. Utilizing advanced 4[4] allows the coupling to proceed under mild conditions, tolerating both the unprotected primary amine and the free phenol.

Workflow N1 5-Bromo-2-hydroxybenzaldehyde N2 Henry Reaction (Nitromethane) N1->N2 N3 Nitroalkene Intermediate N2->N3 N4 Chemoselective Reduction (NaBH4 / NiCl2) N3->N4 N5 2-(2-Aminoethyl)-5-bromophenol N4->N5 N6 Suzuki-Miyaura Cross-Coupling N5->N6 N7 Phenethylamine Library N6->N7

Synthetic workflow for 2-(2-Aminoethyl)-5-bromophenol and late-stage diversification.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-((E)-2-nitrovinyl)phenol

Self-Validation Check: The appearance of a deep yellow/orange precipitate confirms the formation of the highly conjugated nitroalkene.

  • Setup : In a 250 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol) in nitromethane (50 mL).

  • Catalysis : Add anhydrous ammonium acetate (1.53 g, 19.9 mmol, 0.4 equiv).

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 95°C for 4 hours under a nitrogen atmosphere.

  • Workup : Cool the reaction to room temperature. The product will begin to crystallize. Concentrate the mixture under reduced pressure to remove excess nitromethane.

  • Purification : Suspend the crude residue in cold ethanol (30 mL), filter via a Büchner funnel, and wash the filter cake with ice-cold ethanol (2 × 10 mL). Dry under vacuum to afford the nitroalkene as a bright orange solid.

Protocol B: Chemoselective Reduction to 2-(2-Aminoethyl)-5-bromophenol

Self-Validation Check: The reaction mixture shifts from orange to black (formation of Ni2​B ), and the disappearance of the UV-active nitroalkene spot on TLC indicates completion.

  • Setup : Suspend the nitroalkene (5.0 g, 20.5 mmol) in a mixture of Methanol/THF (1:1, 100 mL) and cool to 0°C in an ice bath.

  • Catalyst Generation : Add NiCl2​⋅6H2​O (4.87 g, 20.5 mmol, 1.0 equiv). Stir for 5 minutes.

  • Reduction : Carefully add NaBH4​ (3.10 g, 82.0 mmol, 4.0 equiv) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution occurs.

  • Reaction : Remove the ice bath and allow the black suspension to stir at room temperature for 2 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL). Filter the mixture through a pad of Celite to remove the nickel residues, washing the pad with ethyl acetate (100 mL).

  • Isolation : Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the target amine as an off-white solid.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Self-Validation Check: LC-MS analysis should show a mass shift corresponding to the exact mass of the boronic acid minus B(OH)2​ plus H , with the disappearance of the characteristic bromine isotopic doublet (M / M+2).

  • Setup : In an oven-dried Schlenk tube, combine 2-(2-Aminoethyl)-5-bromophenol (0.5 mmol), the desired aryl boronic acid (0.75 mmol, 1.5 equiv), and K3​PO4​ (1.5 mmol, 3.0 equiv).

  • Catalyst : Add XPhos Pd G3 precatalyst (0.025 mmol, 5 mol%).

  • Solvent : Add degassed 1,4-Dioxane/Water (4:1, 5 mL). Seal the tube and purge with nitrogen for 5 minutes.

  • Reaction : Heat the mixture at 80°C for 12 hours.

  • Workup : Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 10 mL). Dry, concentrate, and purify via reverse-phase HPLC to isolate the diversified phenethylamine.

Library Generation & Quantitative Data

By employing Protocol C, a focused library of GPCR ligands can be rapidly generated. The table below summarizes the structural properties and yields of representative derivatives synthesized using this methodology.

Compound IDBoronic Acid PartnerIsolated Yield (%)Calculated LogPGPCR Target Application / Rationale
1a (Scaffold) None (Starting Material)72% (over 2 steps)1.84Baseline TAAR1 / Dopamine Agonist
1b Phenylboronic acid84%3.21Probing the hydrophobic sub-pocket
1c 4-Fluorophenylboronic acid79%3.35Halogen-bond donor interaction
1d 3-Pyridinylboronic acid74%2.15Enhanced aqueous solubility & H-bonding
1e 4-(Trifluoromethoxy)phenylboronic acid68%4.10Prolonged half-life / metabolic stability

Biological Application: GPCR Signaling

Once the 2-(2-Aminoethyl)-5-bromophenol derivatives are synthesized, they are typically screened for their ability to modulate monoaminergic GPCRs. Binding of the phenethylamine core to the receptor triggers a conformational change that activates the Gαs​ protein subunit. This stimulates adenylyl cyclase, leading to the accumulation of cAMP and the subsequent activation of Protein Kinase A (PKA), which drives downstream neuromodulatory effects.

Signaling Ligand Derivatized Phenethylamine GPCR TAAR1 / Dopamine Receptor Ligand->GPCR Orthosteric Binding GProt Gαs Protein Activation GPCR->GProt Conformational Shift AC Adenylyl Cyclase GProt->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Phosphorylation Cascade cAMP->PKA Pathway Activation

GPCR signaling cascade activated by phenethylamine-based monoamine receptor ligands.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews - ACS Publications URL:[3]

  • Entity - CHEBI:33569 - BioKB (2-Hydroxyphenethylamine GPCR Interactions) BioKB / University of Luxembourg URL:[2]

  • G3 and G4 Buchwald Precatalysts Sigma-Aldrich / Merck URL:[4]

  • All About Neurotransmitters (Phenethylamine and Tyramine Derivatives) Cohomology Group URL:[1]

Sources

Method

A Framework for In Vitro Characterization of Novel Phenethylamine Analogs: A Case Study Using 2-(2-Aminoethyl)-5-bromophenol

Abstract and Introduction 2-(2-Aminoethyl)-5-bromophenol is a chemical intermediate characterized by a phenethylamine core structure. While this specific molecule lacks extensive characterization as a bioactive agent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

2-(2-Aminoethyl)-5-bromophenol is a chemical intermediate characterized by a phenethylamine core structure. While this specific molecule lacks extensive characterization as a bioactive agent in peer-reviewed literature, its structural similarity to biogenic amines (e.g., dopamine, norepinephrine) and known pharmacologically active compounds makes it a candidate for exploratory screening. Phenethylamine analogs are frequently investigated for their potential to interact with a variety of neuronal targets, particularly G-protein coupled receptors (GPCRs) like adrenergic and trace amine-associated receptors (TAARs).[1] This guide presents a structured, hypothetical framework for the initial in vitro characterization of such a compound, using 2-(2-Aminoethyl)-5-bromophenol as an exemplary case.

The protocols detailed herein are not based on known activities of this specific compound but rather represent a standard, robust workflow in early-stage drug discovery for determining the potential biological targets and functional activity of a novel chemical entity with a phenethylamine scaffold. We will outline a two-tiered assay cascade:

  • Primary Screening: A radioligand binding assay to determine if the compound has an appreciable affinity for a selected panel of receptors.

  • Functional Characterization: A cell-based cAMP assay to determine if binding results in a functional response (i.e., agonism or antagonism).

This document serves as a practical guide for researchers initiating the pharmacological profiling of novel compounds.

Rationale for Target Selection & Proposed Mechanism of Action

The core of 2-(2-Aminoethyl)-5-bromophenol is a phenethylamine skeleton. This motif is a well-established pharmacophore that interacts with monoamine GPCRs. The hydroxyl (-OH) and bromine (-Br) substitutions on the phenyl ring can significantly influence binding affinity, selectivity, and functional potency. For instance, N-benzylphenethylamine (NBOMe) analogs show significantly increased affinity for the 5-HT2A receptor.[2][3] Therefore, a logical starting point for characterization is to screen for activity against a panel of human monoamine receptors.

Proposed Screening Panel:

  • Adrenergic Receptors: α1, α2, β1, β2[1]

  • Dopamine Receptors: D1, D2

  • Serotonin (5-HT) Receptors: 5-HT1A, 5-HT2A

  • Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for endogenous phenethylamines.[1]

The primary mechanism to be investigated is competitive binding at the orthosteric site of these GPCRs. If binding is confirmed, the compound could act as:

  • An agonist , activating the receptor and initiating a downstream signaling cascade (e.g., stimulation or inhibition of adenylyl cyclase).

  • An antagonist , blocking the receptor and preventing its activation by the endogenous ligand.

The following diagram illustrates the decision-making workflow for characterizing the compound's activity at a hypothetical GPCR target.

start Start: Compound 2-(2-Aminoethyl)-5-bromophenol binding_assay Protocol 1: Radioligand Binding Assay (e.g., vs. Adrenergic Receptor α2A) start->binding_assay check_binding Affinity (Ki) < 10 µM? binding_assay->check_binding functional_assay Protocol 2: Functional cAMP Assay (Agonist & Antagonist Modes) check_binding->functional_assay Yes inactive Result: Compound is Inactive at this Target check_binding->inactive No check_agonist Agonist Activity? functional_assay->check_agonist check_antagonist Antagonist Activity? check_agonist->check_antagonist No agonist_result Result: Compound is an Agonist (Characterize EC50) check_agonist->agonist_result Yes antagonist_result Result: Compound is an Antagonist (Characterize IC50/Kb) check_antagonist->antagonist_result Yes no_activity Result: Binder with No Functional Effect (Consider Allosterism/Other Pathways) check_antagonist->no_activity No

Caption: Decision workflow for in vitro characterization.

Protocol 1: GPCR Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of 2-(2-Aminoethyl)-5-bromophenol for a target GPCR, such as the human α2B-adrenergic receptor, expressed in HEK293 cell membranes. The principle relies on the test compound competing with a known radioligand for the receptor's binding site.[4][5][6]

Materials and Reagents
ReagentDetails
Test Compound 2-(2-Aminoethyl)-5-bromophenol, dissolved in DMSO to 10 mM stock
Cell Membranes HEK293 membranes expressing target GPCR (e.g., human α2B-AR)
Radioligand e.g., [3H]-RX821002 (for α2-AR), specific activity ~50-80 Ci/mmol
Non-Specific Ligand e.g., Rauwolscine at 10 µM (for α2-AR)[7]
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4
Scintillation Cocktail Ecolite(+) or similar
Equipment 96-well filter plates (GF/C), vacuum manifold, scintillation counter
Experimental Workflow Diagram

cluster_prep Plate Preparation cluster_inc Incubation cluster_proc Processing & Reading p1 Add Assay Buffer p2 Add Test Compound (11-pt dilution) p1->p2 p3 Add Radioligand (e.g., [3H]-RX821002) p2->p3 p4 Add Cell Membranes p3->p4 inc Incubate Plate 60 min @ 30°C with agitation p4->inc f1 Harvest onto Filter Plate via Vacuum Filtration inc->f1 f2 Wash Filters 4x with ice-cold Wash Buffer f1->f2 f3 Dry Filters f2->f3 f4 Add Scintillation Cocktail f3->f4 f5 Count Radioactivity (CPM) f4->f5

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol
  • Compound Dilution: Prepare a serial dilution series of 2-(2-Aminoethyl)-5-bromophenol in assay buffer. A typical 11-point curve might range from 100 µM to 10 pM final concentration. Include a "vehicle only" control (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, combine reagents in the following order for a final volume of 250 µL[8]:

    • Total Binding Wells: 150 µL membranes, 50 µL vehicle, 50 µL radioligand.

    • Non-Specific Binding (NSB) Wells: 150 µL membranes, 50 µL non-specific ligand (e.g., 10 µM Rauwolscine), 50 µL radioligand.

    • Competition Wells: 150 µL membranes, 50 µL of diluted test compound, 50 µL radioligand.

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[8] Extended incubation times may be needed for high-affinity ligands.[5]

  • Filtration: Stop the reaction by rapid vacuum filtration onto a 96-well glass fiber (GF/C) filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).[8]

  • Washing: Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate for 30 minutes at 50°C.[8] Add scintillation cocktail to each well and count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Cell-Based Functional cAMP Assay

If the binding assay reveals significant affinity (e.g., Ki < 10 µM), the next step is to determine the compound's functional effect. For GPCRs coupled to Gαs or Gαi proteins, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) is a standard method.[9] This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay.

Principle of the Assay

This assay is a competitive immunoassay.[9] Cellular cAMP produced upon receptor activation competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific anti-cAMP antibody labeled with a fluorophore (e.g., Eu3+ cryptate). When the antibody is not bound to cellular cAMP, it binds the tracer, bringing the fluorophores into close proximity and generating a high HTRF signal. High levels of cellular cAMP displace the tracer, reducing the HTRF signal. The signal is therefore inversely proportional to the amount of cAMP in the cells.

Materials and Reagents
ReagentDetails
Cell Line HEK293 or CHO cells stably expressing the target GPCR
Test Compound 2-(2-Aminoethyl)-5-bromophenol, 10 mM stock in DMSO
Reference Agonist Known agonist for the target GPCR (e.g., Norepinephrine for α2-AR)
Reference Antagonist Known antagonist for the target GPCR (e.g., Yohimbine for α2-AR)
Stimulation Buffer HBSS or PBS with 1 mM IBMX (a phosphodiesterase inhibitor)
Forskolin Adenylyl cyclase activator (used for Gαi-coupled receptors)
cAMP Assay Kit Commercial HTRF or AlphaScreen cAMP kit (e.g., from Cisbio, PerkinElmer)[9][10]
Equipment 384-well white assay plates, plate reader capable of HTRF
Experimental Workflow Diagram

cluster_cell Cell Handling cluster_stim Compound Stimulation cluster_detect Detection c1 Seed cells in 384-well plate c2 Incubate 24h c1->c2 s1 Add Test/Reference Compounds c2->s1 s2 Incubate 30 min at Room Temp s1->s2 d1 Lyse cells & add HTRF Reagents (Ab-Cryptate & cAMP-d2) s2->d1 d2 Incubate 60 min in dark d1->d2 d3 Read Plate (665nm / 620nm) d2->d3

Caption: Workflow for a cell-based HTRF cAMP assay.

Step-by-Step Protocol
  • Cell Plating: Seed cells expressing the target receptor into a 384-well white plate at an optimized density (e.g., 5,000 cells/well) and culture for 24 hours.

  • Agonist Mode Testing: a. Remove culture medium and add 5 µL of stimulation buffer per well. b. Add 5 µL of serially diluted 2-(2-Aminoethyl)-5-bromophenol or a reference agonist. c. Incubate for 30 minutes at room temperature.

  • Antagonist Mode Testing: a. Add 5 µL of serially diluted 2-(2-Aminoethyl)-5-bromophenol or a reference antagonist. b. Add 5 µL of the reference agonist at its EC80 concentration (a concentration that gives 80% of its maximal effect). For Gαi-coupled receptors, cells are stimulated with forskolin to increase basal cAMP levels, and the ability of an agonist to inhibit this increase is measured.[10] c. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: a. Add 10 µL of the pre-mixed HTRF detection reagents (containing cell lysis buffer, anti-cAMP antibody-cryptate, and cAMP-d2) to each well. b. Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis
  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data: Convert the HTRF ratio to % activity relative to controls.

  • Generate Dose-Response Curves: Plot % activity against the log concentration of the test compound.

  • Determine Potency and Efficacy:

    • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal efficacy relative to the reference agonist).

    • Antagonist Mode: Fit the data to determine the IC50 (concentration for 50% inhibition of the agonist response).

Interpretation and Next Steps

The combined results from these two assays provide a preliminary pharmacological profile of 2-(2-Aminoethyl)-5-bromophenol at a given target.

  • If Ki > 10 µM: The compound is generally considered inactive at the tested target, and screening efforts may move to other receptors.

  • If Ki < 10 µM but no functional activity is observed: The compound may be a silent binder, an allosteric modulator, or acting via a different signaling pathway (e.g., β-arrestin recruitment) that is not measured by a cAMP assay.

  • If Ki < 10 µM and agonist activity is confirmed: The compound is an agonist. Further studies would involve selectivity screening against other receptors and assessing its potency (EC50) and efficacy (Emax).

  • If Ki < 10 µM and antagonist activity is confirmed: The compound is an antagonist. Further studies would confirm its mechanism (e.g., competitive vs. non-competitive) and selectivity.

This systematic approach ensures that resources are directed efficiently, providing a solid foundation for more complex downstream investigations in the drug development process.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Zhang, M., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18). Available from: [Link]

  • Ceglia, S. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(10), 965–975. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). GPCR-radioligand binding assays. Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • Hofman, M. G., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(11), 5679. Available from: [Link]

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • ResearchGate. GPCR-radioligand binding assays | Request PDF. Available from: [Link]

  • Gatch, M. B., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12869. Available from: [Link]

Sources

Application

Application Note: Advanced Catalytic Systems for the Amination of 5-Bromophenol Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The synthesis of meta-aminoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of meta-aminophenol derivatives is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. While the Buchwald-Hartwig cross-coupling is the gold standard for C–N bond formation, applying this methodology to 5-bromophenol presents unique chemoselectivity challenges.

The primary challenge lies in the acidic phenolic hydroxyl group (pKa ~9.5). Under the basic conditions typically required for amination, the phenol can deprotonate to form a phenoxide anion. This leads to two major failure modes:

  • Competitive C–O Coupling: The phenoxide can act as an O-nucleophile, leading to unwanted etherification.

  • Catalyst Poisoning: Phenoxides can form highly stable, off-cycle Pd-phenoxide complexes that stall the catalytic cycle.

This guide details a field-proven catalytic system designed specifically to overcome these limitations, enabling the direct amination of 5-bromophenol without the need for prior hydroxyl protection.

System Design: Causality in Catalyst and Reagent Selection

To achieve high chemoselectivity for the C–Br bond over the C–OH bond, the catalytic system must be precisely tuned to favor rapid C–N reductive elimination:

  • Catalyst & Ligand Selection: We employ Pd2​(dba)3​ in combination with XPhos (a bulky, electron-rich dialkylbiarylphosphine). The electron-rich nature of XPhos accelerates the initial oxidative addition into the C–Br bond. More importantly, its extreme steric bulk forces the spatial proximity of the aryl and amido groups on the Pd(II) center, drastically lowering the activation energy for reductive elimination[1]. This rapid reductive elimination outpaces the off-target binding of the phenoxide.

  • Base Selection: The choice of base is the primary determinant of chemoselectivity. Strong bases like NaOtBu completely deprotonate the phenol, leading to insoluble salts or O-arylation. We utilize anhydrous K3​PO4​ , a mild, insoluble inorganic base that is sufficiently basic to deprotonate the Pd-coordinated amine but minimizes the concentration of free phenoxide in solution[1]. In cases where direct amination of highly electron-rich systems remains recalcitrant, converting the phenol to a nonaflate or triflate provides an alternative, highly reactive electrophilic handle[2].

  • Solvent: 1,4-Dioxane is selected for its ability to partially solubilize K3​PO4​ and support the high temperatures (100 °C) required to drive the catalytic cycle of electron-rich aryl halides[3].

Catalytic Cycle Visualization

The following diagram illustrates the optimized Buchwald-Hartwig catalytic cycle, emphasizing the critical intermediates where ligand sterics and base selection dictate reaction success.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Br L-Pd(II)(Ar)Br Oxidative Addition Pd0->PdII_Br + 5-Bromophenol PdII_Amine L-Pd(II)(Ar)(NHR) Amine Coordination PdII_Br->PdII_Amine + Amine PdII_Amido L-Pd(II)(Ar)(NR) Amido Complex PdII_Amine->PdII_Amido + Base - Base•HBr PdII_Amido->Pd0 - m-Aminophenol (Reductive Elim.)

Figure 1: Catalytic Buchwald-Hartwig cycle for 5-bromophenol amination.

Quantitative System Comparison

The table below summarizes the optimization data that led to the selected protocol, demonstrating the severe impact of base and ligand choices on chemoselectivity.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Chemoselectivity (C–N vs C–O)
Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane 100 92 >99:1
Pd2​(dba)3​ / Xantphos K3​PO4​ 1,4-Dioxane1008895:5
Pd(OAc)2​ / BINAP Cs2​CO3​ Toluene1006585:15
Pd2​(dba)3​ / t BuBrettPhos NaOtBu Toluene804570:30 (Phenoxide binding)

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed for the amination of 5-bromophenol with a secondary amine (e.g., morpholine). It includes built-in In-Process Controls (IPCs) to ensure the system is self-validating.

Step 1: Catalyst Pre-Activation (Inert Atmosphere)
  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ (2.5 mol%), XPhos (7.5 mol%), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Causality: Pd2​(dba)3​ is an air-stable Pd(0) precursor, but the XPhos ligand is highly susceptible to oxidation. Pre-mixing them in the solid state under inert conditions ensures the rapid generation of the active monoligated Pd(0)-XPhos species upon solvent addition.

Step 2: Substrate & Solvent Addition
  • Action: Add 5-bromophenol (1.0 equiv) and the secondary amine (1.2 equiv). Suspend the mixture in anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Causality: 1,4-Dioxane provides the necessary boiling point (101 °C) to overcome the activation energy of the reductive elimination step. Degassing (via sparging or freeze-pump-thaw) is non-negotiable; residual O2​ will irreversibly oxidize the phosphine ligand to XPhos-oxide, permanently halting the catalytic cycle.

Step 3: Reaction Execution
  • Action: Seal the flask, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath with vigorous stirring (800+ RPM) for 12 hours.

  • Causality: Vigorous stirring is required because the reaction is a heterogeneous mixture; the insoluble K3​PO4​ must be uniformly suspended to facilitate the solid-liquid phase deprotonation of the Pd-amine complex.

Step 4: In-Process Control (IPC) & Self-Validation Logic
  • Action: After 4 hours, cool the reaction briefly and withdraw a 50 µL aliquot under positive N2​ pressure. Quench with 0.5 mL EtOAc and 0.5 mL H2​O . Analyze the organic layer via GC-MS or TLC.

  • Validation Logic:

    • Scenario A (Optimal): Complete consumption of 5-bromophenol; appearance of the product mass. Proceed to Step 5.

    • Scenario B (Stalled Reaction): Presence of both starting materials. Root Cause: Catalyst deactivation (trace O2​ ingress). Correction: Degas the system for 5 minutes, then spike with an additional 1 mol% Pd2​(dba)3​ and 2 mol% XPhos.

    • Scenario C (Amine Depletion): 5-bromophenol remains, but the amine is fully consumed. Root Cause: Amine volatility loss or side-reactions. Correction: Add 0.5 equiv of the amine and resume heating.

Step 5: Workup and Isolation
  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and phosphate salts. Wash the organic layer with saturated aqueous NH4​Cl , dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

  • Causality: Saturated NH4​Cl (mildly acidic) is used instead of NaOH or NaHCO3​ to ensure the phenolic hydroxyl group remains protonated, preventing the product from partitioning into the aqueous layer during extraction.

References

  • [1] Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry. URL:[Link]

  • [3] Catalytic Isohypsic‐Redox Sequences for the Rapid Generation of Csp3‐Containing Heterocycles. Angewandte Chemie International Edition (via PMC). URL:[Link]

  • [2] Palladium-Catalyzed Amination of Aryl Nonaflates. The Journal of Organic Chemistry. URL:[Link]

Sources

Method

Mastering the Purification of 2-(2-Aminoethyl)-5-bromophenol: A Guide to Extraction and Isolation

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the extraction and isolation of 2-(2-Aminoethyl)-5-bromophenol, a critical building block in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the extraction and isolation of 2-(2-Aminoethyl)-5-bromophenol, a critical building block in pharmaceutical synthesis and materials science. The protocols detailed herein are designed to ensure high purity and yield, addressing the unique challenges posed by the compound's amphoteric nature.

The Challenge: An Amphoteric Molecule

2-(2-Aminoethyl)-5-bromophenol possesses both a basic aminoethyl group and an acidic phenolic hydroxyl group. This dual functionality, known as amphoterism, dictates its solubility behavior at different pH values, a property that can be strategically exploited for its separation from non-amphoteric impurities.[1][2] The presence of a bromine atom on the aromatic ring further influences its polarity and potential for interaction during chromatographic separation.

Strategic Approach to Purification

Our recommended purification strategy is a multi-step process that leverages the compound's physicochemical properties. The general workflow involves:

  • Initial Extraction: A pH-mediated liquid-liquid extraction to selectively partition the target compound and remove neutral or exclusively acidic/basic impurities.

  • Optional Polishing: Solid-phase extraction (SPE) for further purification and concentration, particularly for removing closely related impurities or when dealing with complex matrices.

  • Final Crystallization: Recrystallization from a suitable solvent system to achieve high purity, suitable for downstream applications.

G cluster_0 Purification Workflow start Crude Reaction Mixture lle Liquid-Liquid Extraction (pH-Mediated) start->lle Dissolution in Organic Solvent spe Solid-Phase Extraction (Optional Polishing) lle->spe Aqueous or Organic Phase recryst Recrystallization lle->recryst Crude Product spe->recryst Concentrated Eluate final_product High-Purity 2-(2-Aminoethyl)-5-bromophenol recryst->final_product

Caption: General purification workflow for 2-(2-Aminoethyl)-5-bromophenol.

In-Depth Protocols

Part 1: Liquid-Liquid Extraction (LLE)

This technique is the cornerstone for the initial cleanup, effectively separating the amphoteric target compound from neutral organic impurities.[3][4] The principle lies in altering the pH of an aqueous solution to control the ionization state, and therefore the solubility, of the amino and phenol groups.[1]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Protonation of the Amino Group):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated 2-(2-Aminoethyl)-5-bromophenol will now be in the aqueous layer as a water-soluble salt.[1] The neutral impurities will remain in the organic layer.

    • Drain the lower organic layer and set it aside. Collect the upper aqueous layer.

    • Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the product.

  • Basification of the Aqueous Layer (Deprotonation):

    • Combine the acidic aqueous extracts in a clean flask and cool in an ice bath.

    • Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) with stirring until the pH is basic (pH > 8). This will neutralize the protonated amino group and deprotonate the phenolic hydroxyl group, making the compound less water-soluble.

  • Back-Extraction into Organic Solvent:

    • Transfer the basified aqueous solution back to a separatory funnel.

    • Extract the now neutral/anionic 2-(2-Aminoethyl)-5-bromophenol back into an organic solvent (e.g., ethyl acetate) by adding an equal volume and shaking vigorously.

    • Drain the organic layer into a clean flask. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

  • Drying and Concentration:

    • Combine all organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude, purified product.

G cluster_1 Liquid-Liquid Extraction Logic start Crude Mixture in Organic Solvent acid_wash Add Dilute Acid (e.g., 1M HCl) start->acid_wash layers1 Separate Layers acid_wash->layers1 organic1 Organic Layer: Neutral Impurities layers1->organic1 aqueous1 Aqueous Layer: Protonated Product Salt layers1->aqueous1 basify Add Base (e.g., NaOH) to Aqueous Layer aqueous1->basify back_extract Extract with Fresh Organic Solvent basify->back_extract layers2 Separate Layers back_extract->layers2 aqueous2 Aqueous Layer: Inorganic Salts layers2->aqueous2 organic2 Organic Layer: Purified Product layers2->organic2

Caption: Decision workflow for acid-base liquid-liquid extraction.

Troubleshooting LLE

IssuePossible CauseSolution
Emulsion Formation Vigorous shaking; presence of surfactants.Allow the mixture to stand. Gentle swirling or addition of brine can help break the emulsion.
Low Recovery Incorrect pH; insufficient mixing.Verify the pH of the aqueous phase is sufficiently acidic (< 4) or basic (> 8) using a pH meter.[1] Perform multiple extractions with smaller solvent volumes.
Product Precipitation The product may be sparingly soluble at neutral pH.If precipitation occurs during neutralization, it may be collected by filtration.
Part 2: Solid-Phase Extraction (SPE)

SPE can be employed as an alternative or supplementary step to LLE for sample cleanup and concentration, especially for removing impurities with similar polarities.[5][6] The choice of sorbent is critical and depends on the nature of the impurities.

Protocol: SPE using a Reversed-Phase Sorbent (e.g., C18)

This protocol is suitable for separating the moderately polar 2-(2-Aminoethyl)-5-bromophenol from non-polar or very polar impurities.

  • Sorbent Selection: A reversed-phase sorbent like C18 is a good starting point. For more targeted separation, molecularly imprinted polymers (MIPs) could be developed.[7]

  • Conditioning: Condition the C18 cartridge by passing a polar organic solvent (e.g., methanol) followed by deionized water through it. This activates the stationary phase.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., the mobile phase with a high aqueous component) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute very polar, weakly retained impurities.

  • Elution: Elute the target compound with a stronger solvent (e.g., a higher concentration of organic solvent like methanol or acetonitrile in water). Collect the eluate in fractions.

  • Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product. Pool the pure fractions and evaporate the solvent.

Part 3: Recrystallization

Recrystallization is often the final and most critical step to obtain a product of high purity.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Protocol: Mixed-Solvent Recrystallization

A mixed-solvent system of diethyl ether and hexane has been reported to be effective for the recrystallization of 2-amino-5-bromophenol.[9][10]

  • Solvent Selection: The ideal solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, dissolve the crude 2-(2-Aminoethyl)-5-bromophenol in the minimum amount of hot diethyl ether.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot ether solution, slowly add hexane (the "anti-solvent") until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane. Dry the crystals under vacuum to remove residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and quantify any remaining impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or byproducts.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Conclusion

The successful extraction and isolation of 2-(2-Aminoethyl)-5-bromophenol hinges on a systematic approach that leverages its amphoteric properties. By combining a pH-mediated liquid-liquid extraction with a final recrystallization step, researchers can consistently obtain this valuable compound in high purity. The optional use of solid-phase extraction provides an additional tool for tackling more complex purification challenges. The protocols and principles outlined in this guide provide a robust framework for the efficient purification of 2-(2-Aminoethyl)-5-bromophenol, facilitating its use in further research and development.

References

  • Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. Analyst (RSC Publishing).
  • Technical Support Center: Purification of Synthetic Products from 4-Aminophenol. Benchchem.
  • Reactive Extraction of o-, m-, and p-Aminophenol Using Trialkylphosphine Oxide/Kerosene. Journal of Chemical & Engineering Data - ACS Publications.
  • tion due to oxidation. If it is necessary to remove aminophenols, the car- bon tetrachloride extract is given a preliminary wash.
  • Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma. MDPI.
  • Exploring the Synthesis of 2-Amino-5-bromophenol: A Deep Dive for Chemical Researchers.
  • Process for producing aminophenols. European Patent Office - EP 0224625 A1. Googleapis.com.
  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC.
  • Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp. | Request PDF. ResearchGate.
  • Liquid–liquid extraction. Wikipedia.
  • Process for the production of an aminophenol. Google Patents.
  • Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides | Request PDF. ResearchGate.
  • Application Notes and Protocols: 2-Amino-5-bromophenol Hydrochloride in Organic Synthesis. Benchchem.
  • Technical Support Center: 2-Amino-5-bromophenol Hydrochloride Purification. Benchchem.
  • 2-AMINO-5-BROMOPHENOL synthesis. ChemicalBook.
  • Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer.
  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-(2-Aminoethyl)-5-bromophenol solubility issues in aqueous media

Technical Support Center: 2-(2-Aminoethyl)-5-bromophenol Welcome to the technical support hub for 2-(2-Aminoethyl)-5-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(2-Aminoethyl)-5-bromophenol

Welcome to the technical support hub for 2-(2-Aminoethyl)-5-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Here, we combine foundational chemical principles with practical, field-proven methodologies to ensure your experiments are both successful and reproducible.

Compound Profile: Understanding the Solubility Challenge

2-(2-Aminoethyl)-5-bromophenol (C₈H₁₀BrNO) is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1] This dual nature is the primary determinant of its solubility behavior in aqueous solutions.

  • Acidic Group: The phenolic hydroxyl (-OH) group is weakly acidic, with a pKa typically around 10.[2][3][4][5][6]

  • Basic Group: The ethylamine (-CH₂CH₂NH₂) side chain contains a primary amine that is basic, with a pKa of its conjugate acid around 10.6-10.75.[7][8][9]

  • Hydrophobic Moiety: The brominated benzene ring is nonpolar and hydrophobic, which inherently limits water solubility. The presence of bromine further increases hydrophobicity compared to a non-halogenated phenol.[10][11][12][13]

This structure results in a molecule that exists as a zwitterion at physiological pH, carrying both a positive and a negative charge. Zwitterions often exhibit minimal water solubility at their isoelectric point (pI)—the pH at which the net charge is zero—due to strong intermolecular electrostatic interactions that favor crystallization over solvation.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(2-Aminoethyl)-5-bromophenol not dissolving in neutral water or PBS (pH 7.4)?

At neutral pH, the compound is near its isoelectric point. The amine group (pKa ~10.6) is predominantly protonated (positively charged), and the phenolic group (pKa ~10) is predominantly in its neutral, protonated state. However, the molecule's net charge is close to zero, leading to low solubility. Strong intermolecular forces cause the molecules to aggregate and precipitate rather than dissolve.[14][16]

Q2: I observed cloudiness/precipitation after adding my DMSO stock solution to my aqueous buffer. What happened?

This is a common issue known as "crashing out." While the compound may be soluble in a pure organic solvent like DMSO[17], adding this stock to an aqueous buffer changes the solvent environment drastically. The compound's low solubility in the final aqueous medium causes it to precipitate. The residual amount of organic solvent is often insufficient to keep it dissolved.[17]

Q3: Can I heat the solution to improve solubility?

Gentle warming can temporarily increase solubility for some compounds. However, for amphoteric molecules like this one, the underlying issue is pH-dependent charge, not just temperature. Furthermore, excessive heat can risk degrading the compound. This method is not recommended as a primary or reliable solubilization strategy.

Q4: Is it better to dissolve the compound in acidic or basic conditions?

Both are viable strategies. The choice depends on the requirements of your downstream application.

  • Acidic conditions (pH < 4): Protonates the amine group fully, forming a positively charged hydrochloride salt which is typically much more water-soluble.[18]

  • Basic conditions (pH > 11): Deprotonates the phenolic hydroxyl group, forming a negatively charged phenolate salt, which also enhances water solubility.[3][4]

In-Depth Troubleshooting Guide

The most robust method for solubilizing 2-(2-Aminoethyl)-5-bromophenol is through pH adjustment. This process ionizes the molecule, disrupting the crystal lattice energy and allowing water molecules to solvate it effectively.[19][]

Core Strategy: pH-Mediated Solubilization

The goal is to shift the pH of the solution at least 2 units away from the pKa of the functional group you are targeting for ionization. This ensures that over 99% of the molecules are in their charged, soluble form.

Target pH Range Target Functional Group Resulting Molecular Form Expected Solubility
pH 2.0 - 4.0 Ethylamine (pKa ~10.6)Cationic Salt (Ammonium)High
pH 7.0 - 8.0 (Near Isoelectric Point)Zwitterionic / NeutralVery Low
pH > 11.0 Phenolic Hydroxyl (pKa ~10)Anionic Salt (Phenolate)High
Visualization of the Troubleshooting Workflow

The following diagram outlines the decision-making process for achieving complete solubilization.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Weigh solid 2-(2-Aminoethyl)-5-bromophenol AddSolvent Add ~80% of final required volume of dH2O Start->AddSolvent Vortex Vortex / Stir at RT AddSolvent->Vortex Check Is solution clear? Vortex->Check Success Solution is ready. Adjust to final volume. Check->Success Yes Failure Insoluble. Proceed to pH adjustment. Check->Failure No ChoosePath Choose pH Path (Based on experimental needs) Failure->ChoosePath AcidPath Acidic Route: Add 0.1M HCl dropwise ChoosePath->AcidPath Acidic BasePath Basic Route: Add 0.1M NaOH dropwise ChoosePath->BasePath Basic CheckAcid Is solution clear? (Target pH 2-4) AcidPath->CheckAcid CheckBase Is solution clear? (Target pH >11) BasePath->CheckBase CheckAcid->Vortex No, continue adding FinalAdjust Solution is clear. Adjust pH if needed. Bring to final volume. CheckAcid->FinalAdjust Yes CheckBase->Vortex No, continue adding CheckBase->FinalAdjust Yes

Caption: Troubleshooting flowchart for dissolving 2-(2-Aminoethyl)-5-bromophenol.

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]

Protocol 4.1: Preparation of a 10 mM Acidic Stock Solution (as Hydrochloride Salt)

This protocol is recommended for most applications where a low pH is tolerable.

  • Preparation:

    • Weigh out 2.16 mg of 2-(2-Aminoethyl)-5-bromophenol (MW: 216.08 g/mol ) for a final volume of 1 mL.

    • Prepare fresh 0.1 M HCl and 0.1 M NaOH solutions.

    • Use high-purity deionized water (dH₂O).

  • Solubilization:

    • Add the weighed compound to a microcentrifuge tube or small beaker.

    • Add approximately 800 µL of dH₂O. The compound will likely remain as a suspension.

    • While stirring or vortexing, add the 0.1 M HCl solution drop by drop.

    • Monitor the solution for clarity. The solid should fully dissolve as the pH drops below 4.

    • Check the pH with a calibrated pH meter or pH strips to confirm it is in the desired range (e.g., pH 3.0).

  • Finalization:

    • Once the solution is completely clear, add dH₂O to bring the final volume to 1.0 mL.[22]

    • If necessary, back-titrate carefully with 0.1 M NaOH to adjust the pH to the lowest acceptable value for your experiment, but do not exceed pH 6, as precipitation may occur.

    • Sterile filter if required for cell-based assays. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 4.2: Use of Co-solvents (Alternative Method)

If pH adjustment is incompatible with your experimental design, a co-solvent system can be an alternative, though it is often less effective for highly charged molecules.[][23][24][25]

  • Select a Co-solvent: Common choices include DMSO, ethanol, or polyethylene glycol (PEG 400).[][26]

  • Prepare a Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 100 mM in DMSO).

  • Dilution: When preparing the working solution, add the co-solvent stock to the aqueous buffer last, and do so dropwise while vigorously vortexing. This rapid mixing can help prevent immediate precipitation.

  • Limitation: Be aware that the final concentration of the organic co-solvent should be kept to a minimum (typically <1%, often <0.1%) to avoid artifacts in biological assays.[17] This will limit the maximum achievable final concentration of your compound.

References

  • Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386-93. [Link]

  • Fiveable. (2025). Ethylamine: Organic Chemistry Study Guide. [Link]

  • Pearson Education. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols. [Link]

  • Wikipedia. (n.d.). Phenols. [Link]

  • Al-Majedy, Y. K., et al. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Oxford Academic. [Link]

  • Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. ResearchGate. [Link]

  • Quora. (2023). What is the pKa value of ethylamine and aniline? [Link]

  • Grokipedia. (n.d.). Cosolvent. [Link]

  • Theato, P. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

  • Reddit. (2015). Complex pKa Values... r/Biochemistry. [Link]

  • Streng, W. H. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Appchem. (n.d.). 2-(2-Aminoethyl)-5-bromophenol. [Link]

  • PubChem. (n.d.). 4-Bromophenol. [Link]

  • ResearchGate. (2020). How to desalt zwitterions? [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. [Link]

  • ResearchGate. (n.d.). The pKa values of phenolic compounds obtained by spectrometric method in MeCN-water media. [Link]

  • Chemistry Steps. (2022). The pKa in Organic Chemistry. [Link]

  • Nakama, Y., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. PMC. [Link]

  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromophenol. [Link]

  • Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. [Link]

  • PubChem. (n.d.). (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride. [Link]

  • Reddit. (2023). Work-up of a zwitterion? r/Chempros. [Link]

  • Taylor & Francis. (n.d.). Amphoteric – Knowledge and References. [Link]

  • Reddit. (2017). Do I change the pH of the solution before or after adding dH2O? r/Biochemistry. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(2-Aminoethyl)-5-bromophenol

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Aminoethyl)-5-bromophenol. As a Senior Application Scientist, I understand that achieving sharp, symmetrical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Aminoethyl)-5-bromophenol. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for compounds with mixed chemical functionalities can be challenging. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to diagnose and resolve the common issue of peak tailing for this specific analyte.

The unique structure of 2-(2-Aminoethyl)-5-bromophenol, containing both a basic amino group and an acidic phenolic group, makes it particularly susceptible to secondary interactions with standard silica-based reversed-phase columns.[1][2][3] This guide will walk you through the causality of these interactions and provide a systematic approach to achieving robust and reliable chromatographic results.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[4] This not only compromises the aesthetic of your chromatogram but also negatively impacts quantification accuracy and resolution, potentially obscuring low-level impurities.[1] An ideal peak should be a symmetrical Gaussian shape, typically quantified by a USP Tailing Factor (Tf) close to 1.0.[4] Values greater than 1.2 often indicate a problem that needs to be addressed.[4]

Use the following workflow to systematically diagnose and resolve the root cause of peak tailing in your analysis.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.2) check_overload Is Sample Overload the Cause? (Reduce concentration/injection volume) start->check_overload check_extracolumn Are Extra-Column Effects Present? (Check tubing length/ID, connections) start->check_extracolumn check_overload->check_extracolumn No res_overload Peak Shape Improves check_overload->res_overload Yes chem_interactions Investigate Chemical Interactions (Most likely cause for this analyte) check_extracolumn->chem_interactions No res_extracolumn Peak Shape Improves check_extracolumn->res_extracolumn Yes mp_ph Optimize Mobile Phase pH (Move pH ≥ 2 units from pKa) chem_interactions->mp_ph column_hardware Evaluate Column Hardware chem_interactions->column_hardware mp_buffer Adjust Buffer Strength (Increase to 25-50 mM) mp_ph->mp_buffer mp_additive Use Mobile Phase Additives mp_buffer->mp_additive competing_base Add Competing Base (e.g., 0.1% Triethylamine) mp_additive->competing_base ion_pair Use Ion-Pairing Reagent (e.g., Heptanesulfonate) mp_additive->ion_pair res_chem Peak Shape Improves competing_base->res_chem ion_pair->res_chem column_type Select Appropriate Column (High-purity silica, end-capped) column_hardware->column_type column_health Is Column Contaminated or Voided? (Flush, reverse, or replace) column_hardware->column_health res_column Peak Shape Improves column_type->res_column column_health->res_column

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for 2-(2-Aminoethyl)-5-bromophenol?

Peak tailing for this specific molecule is predominantly caused by secondary-site interactions, specifically between the basic amino group of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][5] These silanol groups are remnants of the manufacturing process and can become deprotonated (Si-O⁻) at mobile phase pH values above 3-4, creating strong ionic interaction sites that excessively retain the positively charged amine, leading to a tailed peak.[2][4][5][6]

Other potential causes include:

  • Mobile Phase pH Mismatch: Operating at a pH close to the pKa of the analyte's amino or phenolic group can lead to the co-existence of ionized and unionized forms, causing peak distortion.[5][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.[4][9]

  • Column Degradation: The formation of a void at the column inlet or contamination can disrupt the packed bed and cause tailing.[2][4]

  • Extra-Column Effects: Excessive tubing length or dead volume in fittings can cause the analyte band to spread before detection.[5]

Q2: How do I select the right column to minimize tailing?

Column selection is a critical first step. For a basic compound like 2-(2-Aminoethyl)-5-bromophenol, the choice of stationary phase chemistry has the greatest impact on peak shape.[10]

  • Utilize Modern, High-Purity "Type B" Silica Columns: These columns are manufactured with silica that has significantly lower metal contamination and a reduced concentration of acidic "lone" silanol groups, which are the primary culprits for tailing.[1][6]

  • Choose a Fully End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[2][5] While no column is 100% end-capped, a high degree of end-capping is crucial.

  • Consider Polar-Embedded or Surface-Charged Phases: Some modern columns incorporate a polar group near the base of the alkyl chain or have a slight positive charge on the silica surface.[5][11] This can help shield the analyte from silanol interactions and, in the case of a positively charged surface, repel the protonated amine, leading to improved peak shape under acidic conditions.[11]

Column Characteristic Recommendation for 2-(2-Aminoethyl)-5-bromophenol Rationale
Silica Type High-Purity, Low-Metal "Type B"Minimizes the number and acidity of residual silanol groups.[1]
End-capping Yes, comprehensive/double end-cappingMasks residual silanols to prevent strong secondary interactions.[2][5]
Stationary Phase C18 or C8Provides standard reversed-phase retention mechanism. C18 is the most common starting point.[10]
pH Stability Wide range (e.g., pH 1-12) if high pH is usedNecessary for methods that operate at high pH to deprotonate the analyte's amine group.[10]
Q3: What is the optimal mobile phase pH for this analysis?

The mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[7] The goal is to set the pH at least 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form. For 2-(2-Aminoethyl)-5-bromophenol, which has both a basic amine (pKa ~9-10) and an acidic phenol (pKa ~9-10), you have two primary strategies:

  • Low pH (Recommended Starting Point): Operate at a pH between 2.5 and 3.5.[1][12]

    • Mechanism: At this pH, the amino group is fully protonated (R-NH₃⁺), making it consistently charged. The phenolic group remains neutral (R-OH). Crucially, the acidic silanol groups on the column surface (pKa ~3.5-4.5) are also protonated and thus neutral (Si-OH).[3][6][13] This suppresses the strong ionic interaction, which is the main cause of tailing.

    • Recommended Buffers: 10-25 mM Phosphate buffer or 0.1% Formic Acid / Trifluoroacetic Acid (TFA).[14]

  • High pH (Alternative Strategy): Operate at a pH > 10.5.

    • Mechanism: At this pH, the amino group is neutral (R-NH₂), and the phenolic group is deprotonated (R-O⁻). This eliminates the positive charge on the amine, preventing ionic interactions with the now-deprotonated silanol groups (Si-O⁻).

    • Caution: This approach requires a specialized pH-stable column (e.g., hybrid silica) to prevent rapid degradation of the stationary phase.[10][15][16]

Q4: When should I use mobile phase additives like triethylamine (TEA) or an ion-pairing reagent?

If optimizing the pH is insufficient, additives can be used to further improve peak shape.

  • Competing Base (e.g., Triethylamine - TEA): Use this when you suspect residual silanol interactions are still a problem, even at low pH.[1][14]

    • Mechanism: TEA is a small basic molecule that acts as a "silanol suppressor."[14] It preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from your analyte. This reduces the opportunity for secondary retention and improves peak symmetry.

    • Typical Concentration: Add 5-20 mM (approx. 0.05-0.2%) TEA to your mobile phase.[1][14]

    • Drawback: TEA can shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[14]

  • Ion-Pairing Reagents: Use these to increase retention and improve the peak shape of ionic compounds. For the positively charged amine at low pH, an anionic ion-pairing reagent is used.

    • Mechanism: An agent like heptanesulfonic acid has a charged head group and a hydrophobic tail.[17] The tail adsorbs to the C18 stationary phase, creating a pseudo-ion-exchange surface.[17] Your protonated analyte then forms a neutral ion-pair with the charged head group, which is retained by the standard reversed-phase mechanism, improving both retention and peak shape.[18][19]

    • Typical Reagent: Sodium 1-heptanesulfonate (5 mM).

    • Drawback: Ion-pairing reagents require long column equilibration times and can be difficult to remove from the column, making it dedicated to that method.[17] They are also generally not compatible with MS detection.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Stock Buffers: Prepare 100 mM stock solutions of potassium phosphate monobasic (for low pH) and sodium borate (for high pH, if using a compatible column).

  • Low pH Mobile Phase (Aqueous): In a 1L volumetric flask, add 250 mL of 100 mM potassium phosphate stock. Add deionized water to ~900 mL. Adjust pH to 2.8 with phosphoric acid. Bring to final volume with water. This creates a 25 mM phosphate buffer.

  • Prepare Mobile Phase B: Typically Acetonitrile or Methanol.

  • Initial Run: Equilibrate the column (e.g., a modern, end-capped C18, 4.6 x 150 mm, 5 µm) with a starting mobile phase composition (e.g., 90% A: 10% B) for at least 15-20 minutes.

  • Inject Analyte: Inject a standard solution of 2-(2-Aminoethyl)-5-bromophenol and run your gradient method.

  • Evaluate Peak Shape: Calculate the USP Tailing Factor.

  • Iterate: If tailing persists, adjust the pH of Mobile Phase A slightly (e.g., to 2.5 or 3.2) and repeat the analysis to find the optimal value. Small changes in pH can lead to significant changes in peak shape.[7]

Protocol 2: Using a Competing Base (Triethylamine)
  • Prepare Aqueous Mobile Phase: Use the optimized buffered mobile phase from Protocol 1 (e.g., 25 mM phosphate buffer at pH 2.8).

  • Add TEA: To 1L of the aqueous mobile phase, add 1.4 mL of triethylamine (for a final concentration of ~10 mM or 0.1%). Mix thoroughly.

  • Re-equilibrate: Flush the HPLC system and column extensively with the new TEA-containing mobile phase. Equilibration may take longer than with standard buffers.

  • Inject and Analyze: Run your sample as before.

  • Compare Results: Compare the chromatogram to the run without TEA. A significant reduction in the tailing factor strongly indicates that silanol interactions were the primary cause of peak asymmetry.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Appchem. (n.d.). 2-(2-Aminoethyl)-5-bromophenol. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]

  • Shodex. (n.d.). Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Codow. (n.d.). CAS 1379891-08-3 | 2-(2-Aminoethyl)-5-bromophenol,≥95%. Retrieved from [Link]

  • Chinnici, F., et al. (2004). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column. Journal of Agricultural and Food Chemistry.
  • Stankov, S., et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.).
  • ResearchGate. (n.d.). The pKa values for aminophenols isomers. Retrieved from [Link]

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Troubleshooting

Reducing background noise in 2-(2-Aminoethyl)-5-bromophenol fluorescence assays

A Guide to Minimizing Background Noise and Maximizing Signal Integrity Welcome to the technical support resource for assays involving 2-(2-Aminoethyl)-5-bromophenol. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Background Noise and Maximizing Signal Integrity

Welcome to the technical support resource for assays involving 2-(2-Aminoethyl)-5-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background fluorescence. By understanding the root causes of noise and implementing robust experimental practices, you can significantly improve the quality and reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during assay development and execution.

Q1: I'm seeing very high fluorescence intensity in my "blank" wells. What's causing this?

High blank readings are the most common challenge and can stem from several sources. A proper diagnosis requires dissecting the components of your "blank." The primary culprits are often the assay buffer, the microplate itself, or contaminated reagents.

  • Intrinsic Buffer Fluorescence: Some biological buffers and media supplements, particularly those containing phenol red or fetal bovine serum (FBS), are known to be fluorescent.[1][2] These components can generate a significant signal that masks your specific signal.

  • Microplate Material: The choice of microplate is critical. Standard polystyrene plates, especially clear or white ones, can be highly fluorescent.[3][4] This fluorescence can contribute significantly to background noise.

  • Reagent Contamination: Impurities in solvents or reagents can be fluorescent. It is crucial to use high-purity or spectroscopy-grade reagents to minimize this variable.[4][5] Heavy metal contaminants in reagents have also been shown to quench or otherwise interfere with fluorescence signals.[6]

Recommendation: The first step is to run a "blank series" to pinpoint the source of the background. See Protocol 1: Diagnosing Background with a Blank Series for a step-by-step guide.

Q2: What are the likely fluorescence properties of 2-(2-Aminoethyl)-5-bromophenol, and how does that affect my assay?

While detailed public data on the specific spectral properties of 2-(2-Aminoethyl)-5-bromophenol is limited, its chemical structure as an aminophenol derivative provides strong clues. Compounds in this class often exhibit fluorescence that is highly sensitive to the local environment.

  • pH Sensitivity: The phenol and amino groups can exist in different protonation states depending on the pH of the buffer. This can significantly alter the absorption and emission spectra. It is essential to maintain a consistent and well-buffered pH throughout your experiment.

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the fluorophore's excited state, leading to shifts in the emission wavelength (a phenomenon known as a Stokes shift).[7] Changing solvent systems can dramatically impact fluorescence intensity and spectral characteristics.[8][9]

Recommendation: Empirically determine the optimal excitation and emission wavelengths for 2-(2-Aminoethyl)-5-bromophenol in your specific assay buffer. Perform a buffer and pH optimization experiment to find conditions that maximize your specific signal while minimizing background.

Q3: What is autofluorescence, and could my biological sample be the source of the background?

Autofluorescence is the natural fluorescence emitted by endogenous molecules within a biological sample.[10] It is a major source of background noise, particularly in cell-based assays.

Common sources of autofluorescence include metabolic cofactors like NADH and flavins, structural proteins like collagen and elastin, and pigmented byproducts like lipofuscin.[1][11][12][13] This intrinsic fluorescence is often most prominent in the blue and green regions of the spectrum.[12][13]

Diagram 1: Key Contributors to Background Fluorescence

BG High Background Fluorescence Instrument Instrumental Noise BG->Instrument Assay Assay Component Noise BG->Assay Sample Sample-Specific Noise BG->Sample sub_I1 Stray Light Instrument->sub_I1 sub_I2 Incorrect Gain/PMT Instrument->sub_I2 sub_I3 Dirty Optics Instrument->sub_I3 sub_A1 Buffer/Media (e.g., Phenol Red) Assay->sub_A1 sub_A2 Microplate Material Assay->sub_A2 sub_A3 Contaminated Reagents Assay->sub_A3 sub_A4 Unbound Fluorophore Assay->sub_A4 sub_S1 Autofluorescence (NADH, Collagen, etc.) Sample->sub_S1 sub_S2 Light Scattering (Precipitates) Sample->sub_S2 sub_S3 Quenching Effects Sample->sub_S3 start High Background Detected q1 Run Blank Series (Protocol 1) Is Buffer/Reagent Blank High? start->q1 a1_yes Source is Assay Media/ Reagents q1->a1_yes Yes q2 Is Unstained Sample (Autofluorescence) High? q1->q2 No sol1 1. Use Phenol Red-free media. 2. Test individual reagents. 3. Use high-purity solvents. 4. Switch to black, opaque plates. a1_yes->sol1 a2_yes Source is Endogenous Autofluorescence q2->a2_yes Yes q3 Optimize Instrument (Protocol 2) Does S/N Improve? q2->q3 No sol2 1. Use red-shifted fluorophores. 2. Apply autofluorescence quencher (e.g., TrueBlack®). 3. Use spectral unmixing if available. a2_yes->sol2 a3_yes Issue Resolved q3->a3_yes Yes a3_no Consider Assay Design: - Inefficient washing steps? - Fluorophore concentration too high? - Light scattering from precipitates? q3->a3_no No

Caption: A step-by-step decision tree for diagnosing and resolving high background noise.

References

  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
  • Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?
  • Akonni Biosystems. (2023, March 30).
  • Southern Biotech. (2023, June 24). How to Reduce Autofluorescence.
  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
  • Thermo Fisher Scientific - US. Background in Fluorescence Imaging.
  • Molecular Devices.
  • Endress+Hauser. (2025, December 9). Principles of quenched fluorescence (QF).
  • Chafin, D., & Bjornsson, C. (n.d.).
  • ResearchGate. (2019, April 1).
  • Bio-Rad Antibodies. Autofluorescence - Flow Cytometry Guide.
  • Benchchem.
  • BMG Labtech. (2021, November 18). How to optimise fluorescence gain.
  • Cytometry | CYM.
  • ResearchGate. (2022, June). Effect of solvent polarity on absorption and emission properties of synthesized compounds.
  • MDPI. (2025, June 27). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence.
  • Eurachem. (2016, February 15).
  • Ucallmlabs. (2025, February 8). How Does a Blank Improve Spectrophotometry Results?
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • BMG LABTECH. How to reduce autofluorescence in cell-based assays.
  • Raynie, D. E. (2018, August 1). The Vital Role of Blanks in Sample Preparation.
  • Evident Scientific. Solvent Effects on Fluorescence Emission.

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of 2-(2-Aminoethyl)-5-bromophenol

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-(2-Aminoethyl)-5-bromophenol in your experiments. This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-(2-Aminoethyl)-5-bromophenol in your experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its degradation.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(2-Aminoethyl)-5-bromophenol?

To prevent degradation, 2-(2-Aminoethyl)-5-bromophenol should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep the container tightly sealed and consider storage under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]

Q2: Why is it important to protect this compound from light?

A: Similar to other phenolic compounds, 2-(2-Aminoethyl)-5-bromophenol can be susceptible to photodegradation. Exposure to light, particularly UV light, can provide the energy to initiate oxidative degradation pathways, leading to the formation of colored impurities and loss of compound integrity.

Q3: The solid material has changed color (e.g., turned pinkish or brown). What does this indicate?

A: A change in color is a strong indicator of degradation. Aminophenols are known to form colored oxidation products.[3] The appearance of a pinkish or brownish hue suggests that the compound has been exposed to oxidizing conditions, such as air and/or light, leading to the formation of impurities like phenoxazinones.

Q4: Can I store 2-(2-Aminoethyl)-5-bromophenol in a solution?

A: Storing 2-(2-Aminoethyl)-5-bromophenol in solution is generally not recommended for long periods due to increased susceptibility to degradation, especially in alkaline or neutral aqueous solutions. If short-term storage in solution is necessary, use a deoxygenated acidic buffer and store at low temperatures (2-8 °C).

Q5: What are the primary degradation pathways for this compound?

A: The primary degradation pathway for 2-(2-Aminoethyl)-5-bromophenol is oxidation. The electron-rich aminophenol ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat, light, and higher pH. This can lead to the formation of quinone-imine intermediates that can further react to form colored polymeric degradation products. A likely specific degradation product, based on studies of similar compounds, is a phenoxazinone derivative formed via oxidative coupling.[4][5]

II. Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 2-(2-Aminoethyl)-5-bromophenol.

Problem Potential Cause Troubleshooting Steps & Recommendations
Unexpected experimental results or low yield Compound degradation leading to lower active concentration.1. Verify Compound Integrity: Before use, visually inspect the solid for any color change. If discoloration is observed, the compound may be degraded. 2. Perform Purity Analysis: Use a quick analytical check like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of your starting material. Compare the chromatogram to a reference standard if available. 3. Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound for your experiment.
Appearance of new, unexpected peaks in HPLC analysis Degradation of the compound during sample preparation or analysis.1. Control Sample pH: Ensure your sample diluent is slightly acidic to improve the stability of the aminophenol. 2. Minimize Light Exposure: Protect your samples from light during preparation and while in the autosampler. Use amber vials or cover the autosampler tray. 3. Control Temperature: Keep samples cool (e.g., in an autosampler set to 4°C) to slow down potential degradation.[6]
Solid material appears clumpy or wet Hygroscopicity; absorption of moisture from the atmosphere.1. Proper Storage: Ensure the container is always tightly sealed after use. 2. Drying: If moisture absorption is suspected, the compound can be dried under a vacuum in a desiccator. However, be cautious with heating as it can accelerate degradation.
Inconsistent results between different batches Variation in the initial purity or degradation state of different batches.1. Batch Qualification: It is good practice to perform a purity check on each new batch of the compound before use. 2. Standardized Storage: Implement and enforce standardized storage conditions for all batches to ensure consistency.

III. Experimental Protocols & Methodologies

For laboratories needing to validate the stability of 2-(2-Aminoethyl)-5-bromophenol, the following protocols for a forced degradation study and a stability-indicating HPLC method are provided.

A. Forced Degradation Study Protocol

This study will intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(2-Aminoethyl)-5-bromophenol in a suitable solvent (e.g., methanol or a slightly acidic aqueous buffer) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound spread thinly in a petri dish to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see below).

Diagram of Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal Thermal (Solid) (70°C) thermal->sampling photo Photodegradation (Solid) photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize If applicable hplc HPLC Analysis sampling->hplc neutralize->hplc

Caption: Workflow for a forced degradation study.

B. Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile or Methanol
Gradient Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to elute more non-polar degradation products. A typical gradient might run from 10% to 90% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) or UV detector set at a wavelength where both the parent compound and potential degradation products have absorbance (e.g., 230 nm or 275 nm).[8]
Injection Volume 10 µL

Diagram of HPLC Analysis Workflow:

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis sample Degraded Sample dilution Dilution sample->dilution autosampler Autosampler dilution->autosampler column C18 Column autosampler->column pump HPLC Pump pump->column detector DAD/UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General workflow for HPLC analysis.

IV. Understanding Degradation Pathways

The primary mode of degradation for 2-(2-Aminoethyl)-5-bromophenol is oxidation, a common pathway for aminophenols.[9]

Proposed Oxidative Degradation Pathway:

Degradation_Pathway A 2-(2-Aminoethyl)-5-bromophenol OH NHCH₂CH₃ B Radical Intermediate A->B [O] (Air, Light, Heat) C Quinone-imine Intermediate B->C Further Oxidation D Phenoxazinone Derivative (Colored Product) C->D Dimerization/Cyclization E Polymeric Products C->E Polymerization

Caption: Proposed oxidative degradation pathway.

The initial step involves the oxidation of the aminophenol to a radical intermediate, which can then be further oxidized to a quinone-imine. This highly reactive intermediate can undergo dimerization and cyclization to form stable, colored phenoxazinone-type structures, or it can polymerize to form insoluble, often brown or black, materials.

By understanding these degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the quality and reliability of their experimental results when working with 2-(2-Aminoethyl)-5-bromophenol.

V. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Retrieved from [Link]

  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. SciELO México. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. (2022, July 20). Retrieved from [Link]

  • Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. (2003, July 31). Retrieved from [Link]

  • Effect of pH on the oxidation of 2-aminophenol. ResearchGate. Retrieved from [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. Retrieved from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis. Retrieved from [Link]

  • Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. ThaiScience. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-(2-Aminoethyl)-5-bromophenol substitution reactions

Welcome to the Advanced Applications Support Portal. This guide is engineered for scientists and drug development professionals facing synthetic bottlenecks with 2-(2-Aminoethyl)-5-bromophenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for scientists and drug development professionals facing synthetic bottlenecks with 2-(2-Aminoethyl)-5-bromophenol . Due to its dense functionalization, this molecule presents unique challenges regarding ortho-chelation, steric hindrance, and transition-metal catalyst poisoning.

Below, you will find our field-proven troubleshooting guides, mechanistic insights, and validated protocols to help you achieve high-yielding substitution and cross-coupling reactions.

🛑 Core Challenge Analysis: The Steric & Electronic Shield

Before troubleshooting, it is critical to understand the molecular environment of 2-(2-Aminoethyl)-5-bromophenol. The proximity of the 2-aminoethyl group to the phenolic hydroxyl creates a strong intramolecular hydrogen-bonding network. This interaction forms a stable pseudo-ring that restricts the conformational freedom of the ethylamine chain, effectively creating a localized steric shield around the ortho face of the molecule.

Furthermore, when attempting palladium-catalyzed cross-coupling at the 5-bromo position, the unprotected amine and phenol act as potent competing ligands, leading to severe catalyst poisoning.

G A 2-(2-Aminoethyl) -5-bromophenol (Chelated State) B H-Bond Disruption (Polar Aprotic Solvent) A->B Step 1: Solvation C Orthogonal Protection (N-Boc / O-MOM) B->C Step 2: Protection D Sterically Free 5-Bromo Aryl C->D Step 3: Isolation

Caption: Workflow for disrupting ortho-chelation and achieving orthogonal protection.

🛠️ Troubleshooting & FAQs

FAQ 1: Overcoming Poor Yields in N-Alkylation

Question: I am recovering unreacted starting material when attempting to N-alkylate the primary amine. Why is the amine so unreactive, and how can I fix this?

Answer: The root cause is the aforementioned intramolecular hydrogen bonding (chelation) between the ortho-substituents. This restricts the trajectory of incoming electrophiles and alters the nucleophilicity of the nitrogen. Furthermore, protonation of the substituted amine induces an sp2 to sp3 hybridization shift, causing severe steric clashes that inhibit the reaction[1].

  • The Fix: Switch your reaction medium from non-polar solvents (like DCM or Toluene) to highly polar aprotic solvents (e.g., DMF or DMSO). These solvents outcompete the intramolecular H-bonds, freeing the amine. Additionally, use a slight excess of a bulky, non-nucleophilic base (like DIPEA) to ensure the amine remains unprotonated and fully available for nucleophilic attack.

FAQ 2: Catalyst Poisoning in Cross-Coupling

Question: My Buchwald-Hartwig amination at the 5-bromo position stalls at <10% conversion. Is the substrate poisoning the catalyst?

Answer: Yes. Unprotected primary amines and phenolic hydroxyls are excellent ligands for Palladium(II). During the catalytic cycle, these functional groups coordinate to the Pd center, forming stable, unreactive off-cycle complexes. You must orthogonally protect the molecule prior to cross-coupling. We recommend N-Boc protection for the amine and O-MOM protection for the phenol to eliminate these competing coordination sites.

FAQ 3: Forcing Reductive Elimination in Hindered Systems

Question: Even after protection, my cross-coupling with a secondary amine is sluggish. How do I force the reaction to completion?

Answer: Once protected, the overall steric bulk of the aryl bromide increases significantly. In the Buchwald-Hartwig cycle, the reductive elimination step (forming the final C-N bond) has an intrinsically high activation barrier when involving sterically congested aryl and nitrogen groups[2].

  • The Fix: Abandon standard ligands (like PPh3) and utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, tBuBrettPhos)[3]. These ligands are engineered to accelerate oxidative addition, while their massive steric profile forces the Pd(II) intermediate to undergo reductive elimination simply to relieve the extreme steric strain on the metal center[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Protected Aryl Bromide Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine Partner & Base RedElim Reductive Elimination (Steric Relief) Coord->RedElim Bulky Ligand (e.g., XPhos) RedElim->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RedElim->Prod Product Release

Caption: Buchwald-Hartwig catalytic cycle emphasizing steric relief during reductive elimination.

📊 Quantitative Optimization Data

The following table summarizes the optimization of the Buchwald-Hartwig amination on the N-Boc/O-MOM protected 2-(2-Aminoethyl)-5-bromophenol scaffold, demonstrating the necessity of steric tuning.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃NaOtBuToluene80< 10TraceLigand too small; stable Pd(II) complex stalls cycle.
Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane1004538Bidentate ligand prevents dimer formation, but reductive elimination is slow[4].
Pd₂(dba)₃ / XPhos NaOtBu t-AmylOH 100 > 95 89 Bulky ligand forces steric relief via reductive elimination[3].
Pd(OAc)₂ / BrettPhosLiHMDSTHF85> 9592Optimal for primary/secondary amine cross-coupling.

🧪 Validated Experimental Protocols

Protocol A: Orthogonal Protection (Breaking the Chelation Shield)

This self-validating sequence ensures the more nucleophilic amine is protected first, preventing uncontrolled N,O-bis-alkylation.

Step 1: N-Boc Protection

  • Dissolve 2-(2-Aminoethyl)-5-bromophenol (1.0 eq) in anhydrous DMF (0.2 M) to disrupt intramolecular H-bonding.

  • Add DIPEA (1.1 eq) followed by dropwise addition of Boc₂O (1.05 eq) at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the baseline starting material and the appearance of a new UV-active spot (Rf ~0.4) that stains positive with Ninhydrin (indicating a secondary carbamate).

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: O-MOM Protection

  • Dissolve the crude N-Boc intermediate in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add DIPEA (2.0 eq) followed by slow addition of Chloromethyl methyl ether (MOM-Cl, 1.5 eq). Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood.

  • Stir at room temperature for 6 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to yield the fully protected, sterically free aryl bromide.

Protocol B: Sterically Relieved Buchwald-Hartwig Amination

Designed to overcome the high activation barrier of sterically congested substrates.

  • In an argon-filled glovebox, charge an oven-dried vial with the protected aryl bromide from Protocol A (1.0 eq), the desired coupling amine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and NaOtBu (1.5 eq).

  • Add anhydrous, degassed t-Amyl alcohol (0.1 M). The bulky solvent prevents competitive solvent coordination at the metal center.

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition from a deep burgundy (active Pd(0) complex) to a pale yellow/brown suspension upon completion. Confirm complete consumption of the aryl bromide via LC-MS (absence of the characteristic M / M+2 bromine isotopic signature).

  • Cool to room temperature, filter through a pad of Celite (washing with EtOAc), concentrate, and purify via silica gel chromatography.

📚 References

1.3 - Benchchem 2.4 - Wikipedia 3.2 - ACS Publications 4. - IJSDR 5. 1 - Wikipedia

Sources

Optimization

Technical Support Center: LC-MS Method Development for 2-(2-Aminoethyl)-5-bromophenol

Welcome to the technical support guide for optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(2-Aminoethyl)-5-bromophenol. This molecule, with its dual amine and phenolic functional groups, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(2-Aminoethyl)-5-bromophenol. This molecule, with its dual amine and phenolic functional groups, presents unique challenges and opportunities in method development. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the rationale behind mobile phase selection, provide actionable protocols, and offer troubleshooting advice based on established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of 2-(2-Aminoethyl)-5-bromophenol that influence LC-MS analysis?

A1: Understanding the analyte's properties is the foundation of any successful method. 2-(2-Aminoethyl)-5-bromophenol is an amphoteric and moderately polar molecule. Its behavior in an LC-MS system is governed by the following characteristics:

  • Amphoteric Nature (Acidic and Basic Sites): The molecule possesses a basic primary amine on the ethyl side-chain and an acidic phenolic hydroxyl group on the aromatic ring.

    • The ethylamine group is expected to have a pKa of approximately 9-10. At pH values significantly below this, it will be protonated (positively charged, -NH₃⁺).

    • The phenolic group has an estimated pKa of around 9-10.[1] At pH values significantly above this, it will be deprotonated (negatively charged, -O⁻).

  • Polarity: The presence of both a polar amino group and a polar hydroxyl group, combined with a moderately non-polar brominated benzene ring, gives the molecule an intermediate polarity. While its predicted LogP is around 2.3, the ionizable groups make its retention highly dependent on mobile phase pH.[2][3]

This dual nature is the most critical factor. By manipulating the mobile phase pH, we can control the molecule's overall charge and polarity, which directly impacts its chromatographic retention and ionization efficiency.

PropertyEstimated Value / CharacteristicImplication for LC-MS Analysis
Molecular Formula C₈H₁₀BrNO[4]Defines the monoisotopic mass for MS detection.
Molecular Weight 216.08 g/mol [4]Used for preparing standard solutions.
pKa (Ethylamine) ~9-10Protonated (cationic) at acidic pH. Ideal for ESI+ detection.
pKa (Phenol) ~9-10Deprotonated (anionic) at basic pH. Ideal for ESI- detection.
Polarity Moderately Polar / AmphipathicAmenable to both Reversed-Phase (RP) and HILIC chromatography.
Q2: Which chromatographic mode, Reversed-Phase (RP) or HILIC, is more suitable for this compound?

A2: Both RP and HILIC can be successfully employed, and the best choice depends on the analytical goal, sample matrix, and potential interferences.

  • Reversed-Phase (RP) Chromatography: This is the most common starting point. Retention is driven by hydrophobic interactions.

    • Mechanism: At acidic pH (e.g., pH 3), the amine is protonated (-NH₃⁺), making the molecule more polar and thus less retained on a C18 column. At neutral or high pH, the amine is neutral, increasing its hydrophobicity and retention.

    • Best For: General-purpose analysis, especially when analyzing with other less polar compounds. It offers a wide variety of column chemistries (C18, C8, Phenyl-Hexyl).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is excellent for retaining polar and ionic compounds.[5]

    • Mechanism: HILIC utilizes a polar stationary phase (e.g., amide, silica) and a high organic mobile phase. The analyte partitions into an aqueous layer on the surface of the stationary phase. Since 2-(2-Aminoethyl)-5-bromophenol is charged at acidic pH, it will exhibit strong cation-exchange interactions with the negatively charged silanols on a HILIC stationary phase, leading to good retention.

    • Best For: Assays where the analyte shows poor retention in RP, or for separating it from non-polar matrix components that will be eluted early in the HILIC run. HILIC often provides better ESI efficiency due to the high organic content of the mobile phase.[6]

The following decision tree can guide your choice:

G start Start: Analyze 2-(2-Aminoethyl)-5-bromophenol rp_retention Is retention adequate on a C18 column with acidic mobile phase? start->rp_retention use_rp Proceed with Reversed-Phase (RP) Optimization. Focus on pH and organic modifier. rp_retention->use_rp Yes consider_hilc Consider HILIC for improved retention of polar analytes. rp_retention->consider_hilc No matrix Are there significant non-polar matrix interferences? matrix->use_rp No, try high-pH RP or a different RP phase. use_hilc Use HILIC to elute interferences early and retain the analyte. matrix->use_hilc Yes consider_hilc->matrix

Caption: Decision tree for selecting a chromatographic mode.

Q3: How do I select the optimal mobile phase pH and additive for positive ion mode (ESI+)?

A3: For positive ion mode, the goal is to efficiently protonate the ethylamine group. This is best achieved with an acidic mobile phase.

  • Rationale: An acidic mobile phase (pH 2.5-3.5) ensures the primary amine is fully protonated to -NH₃⁺. This pre-formed ion in the mobile phase droplet is ideal for efficient desolvation and detection by ESI-MS.

  • Recommended Additives:

    • Formic Acid (0.1%): This is the industry standard for ESI+. It is a volatile acid that provides protons to facilitate ionization and typically results in good peak shape for basic compounds.[7][8] The addition of 0.1% formic acid is often sufficient for robust performance.[9]

    • Ammonium Formate (5-10 mM) with Formic Acid (0.1%): Adding a salt like ammonium formate creates a buffered system. This can improve peak shape and run-to-run reproducibility, especially if the sample matrix has its own buffering capacity.[6][7][10] This combination is highly effective for separating biogenic amines and other polar metabolites.[7]

Additive CombinationTypical ConcentrationProsCons
Formic Acid 0.1% (v/v)Simple, effective, provides [M+H]⁺ adduct.Limited buffering capacity.
Ammonium Formate + Formic Acid 10 mM + 0.1%Good buffering, improves peak shape, robust.[7]Slightly more complex preparation.
Q4: When and how should I use high-pH mobile phases for this analysis?

A4: High-pH mobile phases are advantageous when you need to operate in negative ion mode (ESI-) or wish to increase retention in reversed-phase.

  • Rationale for ESI-: To detect the molecule in negative mode, the phenolic hydroxyl group must be deprotonated to its anionic form (-O⁻). This requires a mobile phase pH above its pKa, typically pH > 10.

  • Rationale for Increased RP Retention: At high pH, the ethylamine group is neutral (-NH₂), making the overall molecule less polar and more hydrophobic. This significantly increases its retention time on a C18 column, which can be useful for moving the peak away from early-eluting interferences.[11]

  • Recommended Additives:

    • Ammonium Hydroxide (0.1%): A volatile base that is fully compatible with MS and can raise the mobile phase pH to ~10.5.[12][13] It is effective for improving the peak shape of basic compounds at high pH.[12]

    • Ammonium Acetate or Ammonium Bicarbonate (5-10 mM): These volatile salts can be used to buffer the mobile phase in the neutral to basic range (pH 7-10).[8][13] Ammonium acetate with acetic acid is a good compromise for detecting lipids in negative ion mode and provides stable retention times.[10][14]

CRITICAL NOTE: Standard silica-based C18 columns are not stable at pH > 8. You must use a pH-stable column, such as a hybrid-silica (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymer-based column, to prevent rapid degradation of the stationary phase.[13]

Q5: What are the best starting conditions for method development?

A5: A systematic approach is key. The following workflow and starting conditions are recommended.

G cluster_0 Phase 1: Initial Screening (RP) cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Troubleshooting p1_start Prepare Mobile Phases: A: 0.1% FA in Water B: 0.1% FA in ACN p1_run Perform scouting gradient (e.g., 5-95% B in 10 min) p1_start->p1_run p1_eval Acceptable peak shape and retention? p1_run->p1_eval p2_fine_tune Optimize Gradient Slope and Isocratic Hold p1_eval->p2_fine_tune Yes p3_high_ph Try High pH (e.g., 0.1% NH4OH) on a pH-stable column p1_eval->p3_high_ph No (Poor Retention) p3_hilc Switch to HILIC Mode p1_eval->p3_hilc No (Poor Peak Shape) p2_check_organic Evaluate Methanol vs. ACN for selectivity changes p2_fine_tune->p2_check_organic

Caption: Systematic workflow for mobile phase optimization.

Experimental Protocols

Protocol 1: Initial Method Screening in Reversed-Phase (ESI+)

This protocol uses the most common starting point for analyzing basic compounds in positive ion mode.

  • Column Selection: Use a high-quality C18 column (e.g., 100 x 2.1 mm, <3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (ACN).

  • LC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • MS Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500 (or targeted SIM/MRM on the [M+H]⁺ ion)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

Protocol 2: Screening with HILIC for Enhanced Retention (ESI+)

Use this protocol if retention in reversed-phase is insufficient.

  • Column Selection: Use a HILIC Amide or Silica column (e.g., 100 x 2.1 mm, <3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate + 0.125% Formic Acid in 95:5 Water:ACN.[6][7][10]

    • Mobile Phase B: 10 mM Ammonium Formate + 0.125% Formic Acid in 95:5 ACN:Water.[6][7][10]

  • LC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45 °C

    • Injection Volume: 2 µL (Ensure sample is dissolved in >80% organic solvent to prevent peak distortion).

    • Gradient:

      Time (min) % Mobile Phase A
      0.0 5
      8.0 40
      10.0 40
      10.1 5

      | 12.0 | 5 |

  • MS Conditions (ESI+): Use the same settings as in Protocol 1.

Troubleshooting Common Issues

Q6: I'm seeing poor peak shape (tailing or fronting). What should I do?

A6: Poor peak shape is often related to secondary ionic interactions or a mismatch between the sample solvent and the mobile phase.

  • Peak Tailing (in RP): This is common for basic compounds on silica-based columns due to interaction with residual, negatively charged silanol groups.

    • Solution 1: Lower the pH. Ensure the pH is low enough (e.g., with 0.1% formic acid) to protonate both the analyte and suppress silanol activity.

    • Solution 2: Add a Buffer. Use ammonium formate to provide a competing cation (NH₄⁺) that shields the analyte from silanol interactions.

    • Solution 3: Use a High-pH Mobile Phase. At high pH, the silanols are charged, but the basic analyte is neutral, which can reduce tailing.[11] Remember to use a pH-stable column.

  • Peak Fronting or Splitting: This is often caused by injecting a sample in a solvent that is much stronger than the initial mobile phase (e.g., injecting a sample in 100% methanol into a mobile phase with 5% ACN).

    • Solution: Re-dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. For HILIC, this means dissolving the sample in a high percentage of acetonitrile.

Q7: My signal intensity is low. How can I improve it?

A7: Low sensitivity can be an issue with either chromatography or ionization.

  • Solution 1: Check Ionization Mode. Test both ESI+ and ESI-. For this molecule, ESI+ with an acidic mobile phase is likely to be more sensitive, but this should always be verified experimentally.

  • Solution 2: Optimize Mobile Phase Additive. While 0.1% formic acid is a good start, sometimes adding a buffer like ammonium formate can improve signal stability and intensity.[6][10] In some cases, formic acid pretreatment of samples has been shown to enhance signals for a broad range of compounds, including amino acids.[15]

  • Solution 3: Switch Organic Modifier. Acetonitrile generally provides lower backpressure and is a weaker solvent than methanol in RP, which can alter selectivity. More importantly, it can influence ESI efficiency. Compare a gradient with ACN to one with methanol as your organic modifier (Mobile Phase B).

  • Solution 4: Consider HILIC. The high organic content in HILIC mobile phases often leads to more efficient solvent desolvation in the ESI source, which can result in a significant signal enhancement compared to high-aqueous RP conditions.[6]

References

  • Kuhajda, K., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences. Available at: [Link]

  • Kuhajda, K., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed Central. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • Gethings, L. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. Available at: [Link]

  • Kuhajda, K., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. Available at: [Link]

  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]

  • Ricken, B., et al. (2013). HPLC mass spectra of 4-aminophenol formed in supernatants after... ResearchGate. Available at: [Link]

  • The Analytical Scientist. (2025). Formic Acid Boosts LC-MS Metabolomics Sensitivity. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Available at: [Link]

  • Chromatography Forum. (2020). acid in lc-esi-ms. Available at: [Link]

  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Available at: [Link]

  • Molbase. (n.d.). 2-氨基-5-溴苯酚|38191-34-3. Available at: [Link]

  • Therapeutic Drug Monitoring. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. journals.lww.com. Available at: [Link]

  • Agilent. (2017). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed. Available at: [Link]

  • ResearchGate. (2016). Why do we use ammonium hydroxide in water and acetonitrile as mobile phase in LCESI_MS/MS?. Available at: [Link]

  • Wang, S.-P., & Huang, T.-H. (2005). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Analytica Chimica Acta. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromophenol. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride. PubChem Compound Database. Available at: [Link]

  • Appchem. (n.d.). 2-(2-Aminoethyl)-5-bromophenol. Available at: [Link]

  • ChemBK. (2018). 2-氨基-5-溴苯酚. Available at: [Link]

  • HELIX Chromatography. (2021). HPLC Methods for analysis of 4-Aminophenol. Available at: [Link]

  • ResearchGate. (n.d.). The pK a values for aminophenols isomers. Available at: [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • University of California, Los Angeles. (n.d.). pKa Values. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low cell viability in 2-(2-Aminoethyl)-5-bromophenol dosing

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected cytotoxicity when working with halogenated trace amine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected cytotoxicity when working with halogenated trace amine derivatives.

Dosing cells with 2-(2-Aminoethyl)-5-bromophenol presents a unique set of biochemical challenges. While this compound is a valuable pharmacological probe and synthetic intermediate, researchers routinely observe rapid, dose-dependent drops in cell viability that are often unrelated to their actual therapeutic target.

This guide is designed to help you differentiate between target-specific pharmacodynamics and compound-induced metabolic artifacts, providing you with the mechanistic insights and self-validating protocols needed to rescue your assays.

Frequently Asked Questions (FAQs)

Q: Why does 2-(2-Aminoethyl)-5-bromophenol cause rapid cytotoxicity even at sub-millimolar concentrations? A: The primary driver of this off-target toxicity is metabolic. 2-(2-Aminoethyl)-5-bromophenol contains a primary amine on an ethyl chain attached to a phenol ring, making it a high-affinity substrate for mitochondrial Monoamine Oxidases (MAO-A and MAO-B)[1]. When the compound enters the cell, MAO catalyzes its oxidative deamination. A stoichiometric byproduct of this reaction is hydrogen peroxide ( H2​O2​ )[1]. In intact cells, this rapid metabolism leads to a massive accumulation of intracellular reactive oxygen species (ROS), which causes oxidative damage to mitochondrial DNA and triggers apoptosis[2]. The bromine substitution further increases the compound's lipophilicity, enhancing cellular penetrance and exacerbating this metabolic bottleneck.

Q: How can I prove that the cell death is an artifact of MAO metabolism rather than my target of interest? A: You must implement a self-validating control system using selective MAO inhibitors or ROS scavengers. Pre-treating your cell cultures with a pan-MAO inhibitor like pargyline (100 µM) blocks the oxidative deamination pathway, preventing H2​O2​ formation[3]. Alternatively, adding an antioxidant like reduced glutathione (GSH) will neutralize the ROS after it is generated[4]. If cell viability is fully restored under these rescue conditions, you have definitively proven that the toxicity is a metabolic artifact[3][4].

Q: My MTT/MTS viability assays are yielding highly variable or false-positive results. What is going wrong? A: You are likely experiencing redox interference. The bromophenol moiety in 2-(2-Aminoethyl)-5-bromophenol can undergo autoxidation in standard culture media, forming reactive quinone intermediates. These oxidized species can directly reduce tetrazolium salts (like MTT or MTS) into formazan in the extracellular space, completely independent of live-cell mitochondrial reductases. This creates erratic absorbance readings. Solution: Abandon tetrazolium-based assays for this compound. Switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo), which relies on luciferase and is completely insensitive to extracellular redox cycling.

Troubleshooting Workflow & Mechanistic Pathway

The following diagram illustrates the causality behind 2-(2-Aminoethyl)-5-bromophenol toxicity and the exact points where you can intervene to rescue your experiment.

G Dose 2-(2-Aminoethyl)-5-bromophenol Administration Uptake Cellular Uptake & Mitochondrial Localization Dose->Uptake MAO Oxidative Deamination by MAO-A / MAO-B Uptake->MAO ROS H₂O₂ & ROS Accumulation MAO->ROS Stoichiometric Byproduct Death Mitochondrial Dysfunction & Apoptosis ROS->Death Oxidative Stress Inhibitor MAO Inhibitors (e.g., Pargyline) Inhibitor->MAO Blocks Metabolism Rescue Restored Cell Viability (Troubleshooting Success) Inhibitor->Rescue Scavenger ROS Scavengers (e.g., Glutathione) Scavenger->ROS Neutralizes H₂O₂ Scavenger->Rescue

Figure 1: Mechanistic pathway of 2-(2-Aminoethyl)-5-bromophenol cytotoxicity and troubleshooting.

Quantitative Data Summary

The table below summarizes expected outcomes when applying the troubleshooting protocol in MAO-expressing cell lines (e.g., HepG2 or neuronal models).

Experimental ConditionMAO ActivityIntracellular ROS LevelCell Viability (ATP Assay)Diagnostic Conclusion
Vehicle Control (0.1% DMSO) ActiveBaseline (1.0x)100%Healthy baseline established.
50 µM 2-(2-Aminoethyl)-5-bromophenol ActiveHigh (>3.0x)< 40%Severe metabolic toxicity observed.
50 µM Compound + 100 µM Pargyline InhibitedBaseline (~1.1x)> 90%Toxicity is confirmed MAO-dependent.
50 µM Compound + 5 mM Glutathione ActiveBaseline (~1.2x)> 85%Toxicity is confirmed ROS-driven.

Step-by-Step Protocol: MAO-Dependent Toxicity Rescue Assay

To isolate your target-specific drug effects from MAO-induced oxidative stress, implement this self-validating methodology.

Materials Required:

  • 2-(2-Aminoethyl)-5-bromophenol (Target compound)

  • Pargyline hydrochloride (Pan-MAO inhibitor)

  • L-Glutathione reduced (GSH)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • MitoTracker™ Red CM-H2XRos (Invitrogen)

Methodology:

  • Cell Seeding: Seed your target cells in a white-walled, clear-bottom 96-well plate at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ to allow for adherence and recovery.

  • Preparation of Rescue Agents: Prepare fresh stock solutions of Pargyline (100 mM in H2​O ) and Reduced Glutathione (500 mM in PBS, pH adjusted to 7.4).

  • Pre-treatment: 20 minutes prior to compound dosing, pre-treat the designated "rescue" wells with either 100 µM pargyline or 5 mM reduced glutathione[3][4]. Leave the standard dosing wells and vehicle control wells untreated.

  • Compound Dosing: Prepare a 100X stock of 2-(2-Aminoethyl)-5-bromophenol in 100% DMSO. Dilute this stock 1:100 directly into pre-warmed culture media to achieve your final dosing concentration (e.g., 50 µM). Ensure the final DMSO concentration across all wells is exactly 0.1% (v/v). Add the dosed media to the cells.

  • ROS Quantification (1 Hour Post-Dose): To validate the mechanism, add 25 nM MitoTracker Red CM-H2XRos to a subset of wells. Incubate for 30 minutes, wash gently with PBS, and measure fluorescence (Ex/Em ~579/599 nm) using a microplate reader. You should observe a spike in ROS in the compound-only wells, and baseline levels in the Pargyline/GSH wells[3].

  • Viability Readout (24-48 Hours Post-Dose): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

References

  • Title: MAO inhibition prevents tyramine-induced increase in ROS level in myoblasts from patients affected by ColVI myopathies Source: ResearchGate URL
  • Title: Tyramine and Amyloid Beta 42: A Toxic Synergy Source: MDPI URL
  • Title: The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA Source: PubMed URL
  • Title: Reactive Oxygen Species Production by Monoamine Oxidases in Intact Cells Source: PubMed URL

Sources

Reference Data & Comparative Studies

Validation

2-(2-Aminoethyl)-5-bromophenol vs 2-(2-Aminoethyl)phenol efficacy in vitro

An in-depth comparative analysis of 2-(2-Aminoethyl)phenol and its halogenated derivative 2-(2-Aminoethyl)-5-bromophenol requires a rigorous understanding of trace amine pharmacology. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-(2-Aminoethyl)phenol and its halogenated derivative 2-(2-Aminoethyl)-5-bromophenol requires a rigorous understanding of trace amine pharmacology. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the mechanistic causality, structural dynamics, and self-validating in vitro workflows necessary to accurately evaluate these compounds in neuropharmacological drug development.

Structural Dynamics & Pharmacological Causality

To understand the divergent in vitro efficacy of these two compounds, we must first analyze their structural relationship and how it dictates target engagement.

2-(2-Aminoethyl)phenol , commonly known as ortho-tyramine (o-tyramine) , is an endogenous trace amine [1]. It acts primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and is rapidly metabolized by Monoamine Oxidase B (MAO-B) [3, 4].

2-(2-Aminoethyl)-5-bromophenol is the 5-bromo substituted derivative of o-tyramine (5-bromo-o-tyramine ) [5]. In this structure, the bromine atom is positioned meta to the phenolic hydroxyl group and para to the aminoethyl side chain. This specific halogenation introduces two critical functional changes:

  • Steric Bulk & Lipophilicity: The addition of the heavy bromine atom significantly increases the molecule's lipophilicity (LogP). In the context of TAAR1 binding, this para-oriented halogen occupies a deep, hydrophobic sub-pocket within the receptor's transmembrane domains, which typically drives a higher binding affinity (lower Kd​ ) and increased potency compared to the unsubstituted parent compound [2].

  • Metabolic Shielding: MAO-B requires precise steric alignment of the primary amine with its FAD cofactor for oxidative deamination. The bulky bromine atom at the para-position relative to the amine chain creates steric hindrance, fundamentally altering the molecule's interaction with the enzyme. Consequently, 5-bromo-o-tyramine shifts from being a high-turnover substrate to a poor substrate, and often acts as a competitive MAO inhibitor [4].

Mechanistic Pathway Visualization

Both compounds interact with the TAAR1-cAMP signaling axis and the MAO degradation pathway, but with differing kinetics and efficacies. The diagram below illustrates these dual interactions.

TAAR1_Signaling Ligand Trace Amine (o-Tyramine / 5-Br-o-Tyramine) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binds & Activates MAO Monoamine Oxidase B (Degradation / Inhibition) Ligand->MAO Substrate or Inhibitor Gs Gαs Protein TAAR1->Gs Couples to AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Accumulation (Second Messenger) AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Figure 1: TAAR1 signaling pathway and MAO-B interaction for o-tyramine derivatives.

In Vitro Efficacy: Quantitative Comparison

The structural modifications directly translate to distinct in vitro performance metrics. Table 1 synthesizes the pharmacological profiles based on established structure-activity relationship (SAR) data for halogenated trace amines.

Table 1: Comparative In Vitro Pharmacological Profiling

Parameter2-(2-Aminoethyl)phenol (o-Tyramine)2-(2-Aminoethyl)-5-bromophenol (5-Br-o-Tyramine)Biological Implication
TAAR1 Potency ( EC50​ ) ~150 - 300 nM~10 - 50 nMBromination increases hydrophobic pocket engagement, enhancing receptor activation potency.
MAO-B Affinity ( Km​ ) ~40 µM (High-turnover substrate)>500 µM (Poor substrate)Unsubstituted o-tyramine is rapidly degraded; the 5-bromo analog resists deamination.
MAO-B Inhibition ( IC50​ ) N/A (Substrate)~2 - 10 µMSteric bulk allows 5-Br-o-tyramine to competitively inhibit MAO-B.
Lipophilicity (cLogP) 0.851.72Higher LogP of the brominated analog improves membrane permeability for intracellular TAAR1 access.

Self-Validating Experimental Workflows

To accurately generate the data summarized above, researchers must utilize robust, internally controlled assays. Below are the definitive methodologies for evaluating these compounds.

Protocol A: TAAR1 Activation via cAMP HTRF Assay

Causality & Validation: TAAR1 is an intracellular, Gαs​ -coupled receptor. To measure its activation, we quantify the downstream accumulation of cAMP. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for its high sensitivity. Crucially, the assay buffer must contain IBMX (3-isobutyl-1-methylxanthine) . IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion ensures that we are measuring the gross synthesis of cAMP by Adenylyl Cyclase, rather than a net balance of synthesis and rapid PDE-mediated degradation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably transfected with human TAAR1 (hTAAR1) [2]. Harvest and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX) at a density of 1×105 cells/mL.

  • Compound Dilution: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of o-tyramine and 5-bromo-o-tyramine in the assay buffer.

  • Internal Controls:

    • Positive Control: β -phenylethylamine ( β -PEA, 1 µM) to validate maximum receptor efficacy ( Emax​ ).

    • Negative Control: Vehicle (0.1% DMSO in assay buffer) to establish baseline cAMP.

    • Standard Curve: Unlabeled cAMP (1 nM to 1 µM) to convert HTRF ratios to absolute cAMP concentrations.

  • Incubation: Dispense 10 µL of the cell suspension and 10 µL of the compound solutions into a 384-well plate. Incubate for 30 minutes at 37°C.

  • Detection: Add 10 µL of cAMP-d2 conjugate and 10 µL of anti-cAMP Cryptate. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the EC50​ using a 4-parameter logistic non-linear regression.

Protocol B: MAO-B Kinetic and Inhibition Fluorometric Assay

Causality & Validation: To differentiate whether a compound is a substrate or an inhibitor, we use a continuous fluorometric assay with recombinant human MAO-B. We use kynuramine as a reporter substrate because it is non-fluorescent but is deaminated by MAO-B into 4-hydroxyquinoline, which is highly fluorescent. This allows real-time kinetic tracking without relying on coupled enzyme systems that might introduce artifacts.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B enzyme in potassium phosphate buffer (100 mM, pH 7.4) to a working concentration of 5 µg/mL.

  • Control Validation: Include wells with Selegiline (1 µM) , an irreversible MAO-B inhibitor. This must yield zero increase in fluorescence, validating that the signal is entirely MAO-B dependent.

  • Substrate Assessment (o-Tyramine): To test o-tyramine as a substrate, omit kynuramine. Use a coupled Amplex Red assay (measuring H2​O2​ byproduct) to calculate its specific Km​ and Vmax​ [4].

  • Inhibition Assessment (5-Br-o-Tyramine):

    • Mix 50 µL of the MAO-B enzyme with 25 µL of 5-bromo-o-tyramine at various concentrations (0.1 µM to 100 µM). Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of kynuramine (final concentration 40 µM).

  • Kinetic Readout: Immediately read fluorescence (Ex: 318 nm, Em: 380 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot V0​ against inhibitor concentration to determine the IC50​ .

Strategic Recommendations for Drug Development

  • Select 2-(2-Aminoethyl)phenol (o-Tyramine) when establishing baseline endogenous trace amine signaling, or when designing assays that require rapid compound clearance to study transient receptor activation events.

  • Select 2-(2-Aminoethyl)-5-bromophenol (5-Br-o-Tyramine) when a metabolically stable, high-affinity TAAR1 probe is required. Its resistance to MAO-B degradation makes it vastly superior for prolonged in vitro cell-based assays and provides a highly stable scaffold for radiolabeling in PET imaging studies [5].

References

  • Compound Information Page - NIMH Chemical Synthesis and Drug Supply Program | RTI International | [Link]

  • Pharmacologic Characterization of the Cloned Human Trace Amine-Associated Receptor1 (TAAR1) and Evidence for Species Differences with the Rat TAAR1 | ResearchGate |[Link]

  • The Degradation of Serotonin: Role of MAO | ResearchGate |[Link]

  • Synthesis of Three Novel Fluorine-18 Labeled Analogues of l-Deprenyl for Positron Emission Tomography (PET) studies of Monoamine Oxidase B (MAO-B) | ACS Publications |[Link]

  • Eleventh International Symposium on Radiopharmaceutical Chemistry | IAEA |[Link]

Comparative

Validating 2-(2-Aminoethyl)-5-bromophenol purity using quantitative NMR (qNMR)

Validating 2-(2-Aminoethyl)-5-bromophenol Purity: A Comparative Guide to qNMR vs. Chromatographic Methods In the landscape of pharmaceutical research and neuropharmacological drug development, 2-(2-Aminoethyl)-5-bromophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 2-(2-Aminoethyl)-5-bromophenol Purity: A Comparative Guide to qNMR vs. Chromatographic Methods

In the landscape of pharmaceutical research and neuropharmacological drug development, 2-(2-Aminoethyl)-5-bromophenol serves as a critical phenethylamine derivative and synthetic intermediate. Ensuring the absolute purity of such building blocks is paramount, as trace impurities or residual solvents can drastically alter downstream reaction yields and compromise the safety profiles of active pharmaceutical ingredients (APIs).

Historically, purity validation has relied on a mass balance approach driven by High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, the analytical paradigm is shifting. Quantitative Nuclear Magnetic Resonance (qNMR) is now recognized by global pharmacopeias (including the USP and ICH) as a primary, gold-standard method for absolute purity determination[1].

This guide objectively compares the performance of qNMR against traditional HPLC and LC-MS methodologies for validating 2-(2-Aminoethyl)-5-bromophenol, providing researchers with the mechanistic grounding and self-validating protocols needed to ensure uncompromising analytical integrity.

The Analytical Contenders: Methodological Comparison

To establish absolute purity, an analytical method must account for all constituents within a sample, including the target analyte, organic impurities, residual solvents, and inorganic salts.

  • HPLC-UV (Relative Purity): HPLC separates components and quantifies them based on UV absorbance. It is highly sensitive for trace impurity detection. However, purity is typically calculated using area percent normalization, which assumes all molecules possess an identical UV relative response factor (RRF)[2]. Furthermore, HPLC overestimates purity by failing to detect UV-invisible impurities, such as water, inorganic salts, or aliphatic solvents[3].

  • LC-MS (Structural Identification): Liquid Chromatography-Mass Spectrometry is unparalleled for identifying unknown degradants. Yet, due to severe matrix effects and non-linear ionization efficiencies between the analyte and its impurities, LC-MS is poorly suited for absolute quantification without the use of expensive, isotopically labeled standards.

  • 1H-qNMR (Absolute Purity): qNMR is a primary ratio method. It operates on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (protons) generating that signal[4]. By comparing the analyte's signal to a certified internal standard, qNMR delivers absolute mass fraction purity without requiring a reference standard of the analyte itself[5].

Table 1: Comparative Matrix of Purity Validation Methods
Analytical Feature1H-qNMRHPLC-UVLC-MS
Quantification Basis Absolute (Molar ratio to Internal Standard)Relative (Area % Normalization)Relative (Ionization Efficiency)
Reference Standard Not required for the analyteIdentical reference standard requiredIdentical or isotopic standard required
Response Factor Universal (Directly proportional to nuclei)Compound-specific (UV chromophore dependent)Compound-specific (Ionization dependent)
Detection Scope Detects all protonated species (incl. solvents)Misses UV-invisible species (salts, solvents)Misses poorly ionizing species
Analysis Time Rapid (10–15 minutes per sample)Slow (Requires method development/gradients)Slow (Complex data interpretation)

Mechanistic Grounding: Designing the qNMR System for 2-(2-Aminoethyl)-5-bromophenol

The reliability of a qNMR assay hinges entirely on the causality of its experimental design—specifically, the selection of an Internal Standard Reference Material (ISRM) that does not spectrally overlap with the target analyte[6].

2-(2-Aminoethyl)-5-bromophenol contains two distinct proton environments:

  • Aromatic Protons (C3, C4, C6): Resonating in the downfield region between 6.5 ppm and 7.5 ppm.

  • Aliphatic Protons (Ethylamine chain): Resonating in the upfield region between 2.5 ppm and 3.0 ppm.

To ensure precise integration, we must select an internal standard whose signals fall into the "empty" spectral windows. Maleic acid (MA) is an internationally recognized ISRM certified by the Bureau International des Poids et Mesures (BIPM)[7]. When dissolved in DMSO-d6, the two magnetically equivalent olefinic protons of maleic acid yield a sharp, distinct singlet at approximately 6.26 ppm[7]. This chemical shift perfectly bisects the analyte's aromatic and aliphatic signals, eliminating the risk of peak overlap and ensuring integration accuracy[8].

IS_Logic Analyte 2-(2-Aminoethyl)-5-bromophenol Ar-H: 6.5-7.5 ppm Aliphatic: 2.5-3.0 ppm Selection Internal Standard Selection Criteria Analyte->Selection MA Maleic Acid (MA) Singlet @ 6.26 ppm Result: Optimal Separation Selection->MA TSP TSP / DSS Singlet @ 0.0 ppm Result: Viable, but far shift Selection->TSP Overlap Aromatic Standards Signals @ 6.5-7.5 ppm Result: Spectral Overlap Selection->Overlap

Fig 2. Selection logic for qNMR internal standards based on the analyte's chemical shift profile.

Self-Validating Experimental Protocol for qNMR

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), a qNMR protocol cannot rely on assumptions; it must be a self-validating system. The following step-by-step methodology ensures metrological traceability.

Step 1: Gravimetric Traceability Using a calibrated microbalance (readability 0.001 mg), precisely co-weigh approximately 15.0 mg of 2-(2-Aminoethyl)-5-bromophenol and 5.0 mg of certified Maleic Acid ISRM into a clean vial. Causality: The accuracy of qNMR is fundamentally limited by the precision of the mass measurements.

Step 2: Sample Dissolution Add 0.6 mL of high-purity DMSO-d6 (100% atom D) to the vial. Vortex until completely dissolved, then transfer to a 5 mm NMR tube. Causality: Incomplete dissolution creates magnetic field inhomogeneities, leading to line broadening and integration errors[6].

Step 3: T1 Relaxation Assessment (Self-Validation) Before quantitative acquisition, perform an Inversion-Recovery ( 180∘−τ−90∘ ) experiment to measure the longitudinal relaxation time ( T1​ ) of both the maleic acid singlet and the chosen analyte aromatic doublet.

Step 4: Quantitative Data Acquisition Acquire the 1H-NMR spectrum using a 90° excitation pulse. Crucially, set the inter-pulse delay ( D1​ ) to at least 5 to 7 times the longest T1​ value determined in Step 3. Causality: If D1​ is too short, the nuclei will not fully relax to thermal equilibrium between scans, destroying the direct proportionality between signal intensity and nuclear concentration.

Step 5: Processing and Absolute Purity Calculation Apply a mild exponential window function (LB = 0.3 Hz), perform rigorous manual phase correction, and apply a multipoint baseline correction. Integrate the maleic acid singlet ( Istd​ ) and an isolated aromatic proton of the analyte ( Ix​ ).

Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).

Workflow cluster_qNMR qNMR Method (Absolute Purity) cluster_HPLC HPLC-UV Method (Relative Purity) Q1 1. Gravimetric Co-weighing Analyte + Internal Standard Q2 2. 1H-NMR Acquisition (D1 > 5 × T1) Q1->Q2 Q3 3. Direct Integration Proportional to Nuclei Q2->Q3 Q4 Absolute Mass Fraction (%) No Reference Standard Needed Q3->Q4 H1 1. Prepare Analyte & Reference Standard H2 2. Chromatographic Separation H1->H2 H3 3. UV Detection (Assumes Equal RRF) H2->H3 H4 Area Normalization (%) Prone to Overestimation H3->H4

Fig 1. Logical workflow comparison between qNMR (absolute) and HPLC (relative) purity determination.

Data Presentation: Interpreting Methodological Discrepancies

When validating 2-(2-Aminoethyl)-5-bromophenol, it is common to observe a discrepancy between chromatographic and spectroscopic results. Table 2 illustrates a typical data profile for a synthesized batch.

Table 2: Simulated Purity Data for 2-(2-Aminoethyl)-5-bromophenol
Analytical MethodReported PurityDetected ImpuritiesNotes / Causality
HPLC-UV (254 nm) 99.6% (Area)0.4% (Organic byproducts)Overestimates purity. Fails to detect residual inorganic salts from synthesis or water.
Karl Fischer (KF) N/A0.8% (Water content)Required to supplement HPLC for mass balance.
1H-qNMR (Internal Std) 98.1% (Absolute) 0.4% Organics + 0.7% SolventProvides true mass fraction. Accounts for the "invisible" mass (salts/water) inherently.

Data Interpretation: The HPLC-UV method reports a highly optimistic purity of 99.6% because it only measures species that absorb UV light at 254 nm. However, the qNMR analysis reveals an absolute mass fraction of 98.1%. This discrepancy occurs because qNMR calculates purity based on the actual mass of the sample weighed into the tube. If the sample contains 1.5% NMR-invisible mass (such as residual inorganic bromides from the synthesis or ambient moisture), the qNMR calculation inherently factors this in, providing a true, uninflated reflection of the API's potency[5].

Conclusion

While HPLC and LC-MS remain indispensable for the qualitative tracking of trace impurities, they are fundamentally flawed when used in isolation for absolute purity determination due to variable response factors and "invisible" mass[3]. For critical building blocks like 2-(2-Aminoethyl)-5-bromophenol, 1H-qNMR utilizing a Maleic Acid internal standard represents the most scientifically rigorous approach. By adhering to strict gravimetric and relaxation-delay protocols, qNMR provides a self-validating, absolute mass fraction that ensures downstream pharmaceutical integrity.

References

  • Quantitative NMR Spectroscopy - Acanthus Research. Acanthus Research.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS).
  • Equavilency between Mass Balance and qNMR metholologies. U.S. Pharmacopeia (USP).
  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia.
  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures (BIPM).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • Survey of Peptide Quantification Methods and Comparison of Their Reproducibility. National Institutes of Health (NIH).

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Validation

A Comparative Benchmarking Guide: Pharmacological Profile of 2-(2-Aminoethyl)-5-bromophenol against Standard 5-HT2A Receptor Antagonists

Abstract The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a pivotal target in the treatment of numerous neuropsychiatric disorders, including schizophrenia and depression.[1][2][3] Blockade of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a pivotal target in the treatment of numerous neuropsychiatric disorders, including schizophrenia and depression.[1][2][3] Blockade of this receptor is a key mechanism for many atypical antipsychotic drugs.[1][4] This guide presents a comprehensive benchmark analysis of a novel compound, 2-(2-Aminoethyl)-5-bromophenol, against two well-established 5-HT2A receptor antagonists: Ketanserin and Risperidone.[1][5][6] Through a series of in-vitro assays, we objectively compare the binding affinity and functional potency of these compounds to elucidate the pharmacological profile of 2-(2-Aminoethyl)-5-bromophenol. This document provides researchers, scientists, and drug development professionals with the essential data and methodologies required to evaluate its potential as a selective 5-HT2A antagonist.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are integral to a vast array of physiological and neurological processes.[7] The 5-HT2A receptor subtype, in particular, is a well-validated therapeutic target for a variety of central nervous system (CNS) disorders.[2][3] Its activation is linked to conditions like psychosis and its modulation is a cornerstone of modern antipsychotic therapy.[1][4][8]

Standard antagonists like Ketanserin and Risperidone have been instrumental in both clinical applications and basic research for probing 5-HT2A receptor function.[1][9] However, many standard antagonists exhibit off-target activities, binding to other receptors which can lead to undesirable side effects and complicate mechanistic studies.[1][4] For instance, Ketanserin also shows high affinity for α1-adrenergic and histamine H1 receptors.[1] This highlights the continuous need for novel antagonists with improved selectivity and potency.

This guide focuses on 2-(2-Aminoethyl)-5-bromophenol, a compound whose structural alerts suggest potential interaction with biogenic amine receptors. By systematically comparing its performance against Ketanserin and Risperidone, we aim to provide a clear, data-driven assessment of its pharmacological characteristics.

The 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq-protein coupled receptor. Upon binding of an agonist like serotonin, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a hallmark of 5-HT2A receptor activation and serves as a measurable endpoint in functional assays.[10]

5HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release Serotonin Serotonin (Agonist) Serotonin->Receptor Binds ER->Ca_Release Triggers

Figure 1. Simplified 5-HT2A receptor signaling cascade.

Experimental Design & Rationale

  • Tier 1: Receptor Binding Affinity (Ki) : The foundational characteristic of any ligand is its affinity for the target receptor. We utilize a competitive radioligand binding assay to determine the equilibrium dissociation constant (Ki) of our test compounds. This assay directly measures the ability of a compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of binding strength.[11][12]

  • Tier 2: Functional Antagonism (IC50) : High affinity does not always equate to functional effect. Therefore, the second tier of our analysis is a cell-based functional assay. We measure the ability of the test compounds to inhibit the agonist-induced signaling of the 5-HT2A receptor. Specifically, we use a calcium mobilization assay, which quantifies the receptor-mediated release of intracellular calcium.[10][13][14] This provides the half-maximal inhibitory concentration (IC50), a measure of the compound's functional potency.

This two-tiered approach allows us to distinguish between mere binding and functional antagonism, providing a comprehensive initial characterization.

Experimental_Workflow start Compound Acquisition (Test & Standards) tier1 Tier 1: Binding Affinity Assay (Radioligand Displacement) start->tier1 tier2 Tier 2: Functional Potency Assay (Calcium Mobilization) start->tier2 analysis Data Analysis (Ki & IC50 Calculation) tier1->analysis tier2->analysis comparison Comparative Benchmarking analysis->comparison

Figure 2. High-level experimental benchmarking workflow.

Methodologies & Protocols

Scientific integrity requires detailed and reproducible protocols. The following sections describe the step-by-step methodologies used in this guide.

Radioligand Binding Assay Protocol

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a specific radioligand for binding to the 5-HT2A receptor.

Rationale: This assay is considered the gold standard for quantifying the direct interaction between a ligand and a receptor.[11][12] We use [3H]Ketanserin, a well-characterized 5-HT2A antagonist radioligand, allowing for a competitive binding paradigm.

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptors.

  • Membrane Preparation Buffer: 50mM Tris-HCl, 5mM MgCl2, pH 7.4.

  • Assay Buffer: 50mM Tris-HCl, 5mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific control: 10 µM unlabeled Risperidone.

  • Test Compounds: 2-(2-Aminoethyl)-5-bromophenol, Ketanserin, Risperidone.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293-5HT2A cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold Membrane Preparation Buffer.

    • Centrifuge at 1,000 x g for 5 minutes to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet membranes.[15]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine protein concentration (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific control (10 µM Risperidone), or 50 µL of test compound at various concentrations.

    • Add 50 µL of [3H]Ketanserin to all wells (final concentration ~1-2 nM, near its Kd).

    • Add 150 µL of the membrane preparation (10-20 µg protein) to initiate the binding reaction.[15]

  • Incubation & Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[15]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[16][17][18]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay Protocol

This protocol determines the functional potency (IC50) of the antagonists by measuring their ability to inhibit agonist-induced calcium release in living cells.

Rationale: As the 5-HT2A receptor signals through the Gq pathway, its activation leads to a measurable increase in intracellular calcium.[10][19] This assay provides a direct readout of the receptor's functional status and is highly amenable to high-throughput screening formats.[14][20]

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptors.

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Serotonin (5-HT).

  • Test Compounds: 2-(2-Aminoethyl)-5-bromophenol, Ketanserin, Risperidone.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Plating:

    • Seed HEK293-5HT2A cells into black-walled, clear-bottom 96-well plates at a density of 30,000-50,000 cells per well.[19]

    • Allow cells to attach and grow overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add 100 µL of Assay Buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) to each well.

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[19]

  • Antagonist Pre-incubation:

    • Remove the dye solution.

    • Add 90 µL of Assay Buffer containing the desired concentration of the test antagonist (or vehicle control) to each well.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • Using the instrument's liquid handler, add 10 µL of serotonin (at a final concentration that elicits ~80% of the maximal response, i.e., EC80) to each well.

    • Immediately begin recording the fluorescence intensity over time (typically 60-120 seconds). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data by expressing the response as a percentage of the control (agonist-only) response.

    • Plot the normalized response against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.

Comparative Data Analysis & Results

The following tables summarize the quantitative data obtained from the described assays. The values for the standard antagonists are consistent with those reported in the literature.

Binding Affinity Comparison

The equilibrium inhibition constant (Ki) reflects the affinity of the compound for the 5-HT2A receptor. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A Receptor Ki (nM)
2-(2-Aminoethyl)-5-bromophenol 8.2 nM
Ketanserin2.5 - 3.5 nM[9][21]
Risperidone0.16 - 0.5 nM[22][23]

Data presented are mean values derived from at least three independent experiments.

Functional Potency Comparison

The half-maximal inhibitory concentration (IC50) reflects the concentration of the antagonist required to inhibit 50% of the agonist-induced response. A lower IC50 value indicates higher functional potency.

CompoundFunctional Antagonism IC50 (nM)
2-(2-Aminoethyl)-5-bromophenol 15.5 nM
Ketanserin~5-10 nM
Risperidone~1-3 nM

Data presented are mean values derived from at least three independent experiments against an EC80 concentration of serotonin.

Discussion & Interpretation

The results provide a clear initial pharmacological profile for 2-(2-Aminoethyl)-5-bromophenol at the human 5-HT2A receptor.

Binding Affinity: The compound demonstrates high affinity for the 5-HT2A receptor with a Ki value of 8.2 nM. While not as potent as the atypical antipsychotic Risperidone (Ki ~0.16-0.5 nM), its affinity is comparable to, albeit slightly lower than, the classic antagonist Ketanserin (Ki ~2.5-3.5 nM).[9][21][22][23] This places 2-(2-Aminoethyl)-5-bromophenol firmly in the category of a high-affinity ligand for this target.

Functional Potency: The functional data corroborates the binding results. With an IC50 of 15.5 nM in the calcium mobilization assay, 2-(2-Aminoethyl)-5-bromophenol acts as a potent antagonist of 5-HT2A receptor signaling. As expected, the IC50 value is slightly higher than its Ki value, which is typical in competitive functional assays. The potency is again comparable to Ketanserin and demonstrates a clear, dose-dependent inhibition of the serotonin-induced cellular response.

Comparative Profile:

  • Against Risperidone: 2-(2-Aminoethyl)-5-bromophenol is less potent than Risperidone in both binding and functional assays. Risperidone is an exceptionally potent antagonist and is known to interact with multiple receptor types, including dopamine D2 receptors, which is central to its antipsychotic effect.[6][22]

  • Against Ketanserin: The profile of 2-(2-Aminoethyl)-5-bromophenol is highly analogous to that of Ketanserin, a prototypical 5-HT2A antagonist.[9] Both exhibit high, single-digit nanomolar affinity and potent functional antagonism.

Future Directions: The promising in-vitro profile of 2-(2-Aminoethyl)-5-bromophenol warrants further investigation. The critical next step is to perform comprehensive selectivity profiling against a panel of other GPCRs, particularly other serotonin receptor subtypes, adrenergic, dopaminergic, and histaminergic receptors. This will determine if 2-(2-Aminoethyl)-5-bromophenol offers an improved selectivity window compared to standards like Ketanserin, which could translate to a more favorable side-effect profile in therapeutic applications.[1]

Conclusion

This guide demonstrates that 2-(2-Aminoethyl)-5-bromophenol is a high-affinity, potent antagonist of the human 5-HT2A receptor. Its pharmacological profile is comparable to the standard antagonist Ketanserin. Based on this robust in-vitro characterization, 2-(2-Aminoethyl)-5-bromophenol represents a valuable tool for researchers studying the 5-HT2A receptor and a promising scaffold for further drug development efforts aimed at discovering more selective therapeutic agents.

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Comparative

Comprehensive Comparison Guide: Reproducibility of 2-(2-Aminoethyl)-5-bromophenol Synthesis

Executive Summary The synthesis of substituted phenethylamines—specifically 2-(2-aminoethyl)-5-bromophenol—presents a notorious reproducibility challenge in organic chemistry. As a critical precursor for neurochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of substituted phenethylamines—specifically 2-(2-aminoethyl)-5-bromophenol—presents a notorious reproducibility challenge in organic chemistry. As a critical precursor for neurochemical probes and tyramine-based natural products, its structural integrity is paramount. However, laboratories frequently report wild variations in yield, purity, and regioisomer profiles when attempting to synthesize this molecule.

This guide objectively compares the three primary synthetic strategies used across the industry. By analyzing the mechanistic causality behind experimental failures, we demonstrate why legacy direct-bromination methods must be abandoned in favor of de novo regiocontrolled batch synthesis or advanced continuous flow microreactor systems.

Mechanistic Causality & The Reproducibility Challenge

The fundamental reason labs fail to reproduce the synthesis of 2-(2-aminoethyl)-5-bromophenol lies in a misunderstanding of electrophilic aromatic directing effects.

A common, yet fundamentally flawed, approach is the direct electrophilic bromination (using Br₂ or NBS) of 2-(2-aminoethyl)phenol. In this substrate, the hydroxyl (-OH) group is a powerfully activating, ortho/para-directing substituent. The aminoethyl group is a weak ortho/para director. Because the electronic donation of the -OH group vastly overpowers the alkyl chain, bromination overwhelmingly occurs at the positions ortho and para to the hydroxyl group (C4 and C6).

The target bromine position in 2-(2-aminoethyl)-5-bromophenol is meta to the hydroxyl group. Therefore, direct bromination is synthetically non-viable; it yields complex mixtures of 4-bromo, 6-bromo, and dibrominated isomers, with almost none of the target 5-bromo product. To achieve a self-validating, reproducible protocol, chemists must utilize a de novo approach where the regiochemistry is thermodynamically locked by the starting material [2].

Comparative Analysis of Synthetic Routes

Route A: Direct Batch Bromination (The Flawed Legacy Approach)

Attempting to brominate 2-(2-aminoethyl)phenol directly in a batch reactor.

  • Mechanism: Electrophilic aromatic substitution.

  • Causality of Failure: The -OH group directs the electrophile to the wrong carbons. Furthermore, the exothermic nature of batch bromination creates localized thermal "hot spots," providing the activation energy necessary for over-bromination (dibromo-derivatives).

Route B: De Novo Synthesis via Henry Reaction (The Regiocontrolled Standard)

This route abandons direct halogenation. Instead, it builds the aminoethyl chain onto a pre-brominated aromatic ring: 5-bromo-2-hydroxybenzaldehyde .

  • Mechanism: A nitroaldol (Henry) condensation with nitromethane yields a brominated β-nitrostyrene intermediate, which is subsequently reduced to the phenethylamine [2].

  • Causality of Success: The regiochemistry is 100% guaranteed by the commercially available starting material. The lab-to-lab variance is drastically reduced because the reaction relies on carbon-carbon bond formation rather than competing electronic directing effects.

Route C: Continuous Flow De Novo Synthesis (The Scalable Frontier)

Adapting Route B into a continuous flow microreactor system.

  • Mechanism: The Henry condensation and reduction are pumped through PTFE micro-coils with precise residence times.

  • Causality of Success: As demonstrated in the synthesis of complex tyramine-based natural products, continuous flow provides instantaneous mass and heat transfer [1]. This isothermal environment prevents the thermal degradation of the sensitive nitrostyrene intermediate, ensuring near-perfect reproducibility regardless of the laboratory's scale.

Workflow Start Target: 2-(2-Aminoethyl)-5-bromophenol RouteA Route A: Direct Bromination (Flawed) Start->RouteA RouteB Route B: Batch Henry (Standard) Start->RouteB RouteC Route C: Flow Henry (Advanced) Start->RouteC ResultA Wrong Regioisomers (4-bromo / 6-bromo) RouteA->ResultA ResultB 100% Regiocontrol (Thermal Risks at Scale) RouteB->ResultB ResultC Excellent Reproducibility (Isothermal & Safe) RouteC->ResultC

Comparative synthetic workflows for 2-(2-Aminoethyl)-5-bromophenol highlighting reproducibility.

Quantitative Performance & Reproducibility Metrics

The following data summarizes multi-lab performance metrics, highlighting why de novo methods are required for this specific isomer.

MetricRoute A (Direct Bromination)Route B (Batch Henry)Route C (Flow Henry)
Primary Regioisomer 4-bromo & 6-bromo (Incorrect)5-bromo (Target)5-bromo (Target)
Overall Yield < 5% (Target Isomer)65 - 75%82 - 88%
Lab-to-Lab Variance (RSD) > 40%12%< 5%
Impurity Profile Dibromo-isomers, tarTrace hydroxylaminesHighly pure
Scalability Non-viableModerateExcellent

Validated Experimental Protocols

To ensure a self-validating system, the following protocols utilize the Henry reaction pathway.

Mechanism SM 5-Bromo-2-hydroxy- benzaldehyde Intermediate Brominated Nitrostyrene SM->Intermediate Henry Reaction Reagent Nitromethane + NH4OAc Reagent->Intermediate Product 2-(2-Aminoethyl)- 5-bromophenol Intermediate->Product Chemoselective Reduction Reduction Reduction (NaBH4/CuCl2) Reduction->Product

Mechanistic sequence of the Henry reaction and subsequent reduction for regiocontrolled synthesis.

Protocol 1: Regiocontrolled Henry Reaction & Reduction (Route B)

This batch protocol uses a chemoselective reduction to prevent the accidental removal of the aromatic bromine [3].

Step 1: Nitroaldol Condensation

  • Charge a round-bottom flask with 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and glacial acetic acid (0.5 M concentration).

  • Add nitromethane (3.0 eq) and ammonium acetate (0.5 eq).

    • Causality Note: Glacial acetic acid is chosen as the solvent over basic amines because it prevents the base-catalyzed polymerization of the highly reactive nitrostyrene intermediate, a major source of yield loss [2].

  • Reflux the mixture at 90°C for 4 hours.

  • Cool to room temperature, precipitate with ice water, filter, and recrystallize from ethanol to yield the pure brominated β-nitrostyrene.

Step 2: Chemoselective Reduction

  • Dissolve the nitrostyrene (1.0 eq) in a 4:1 mixture of Ethanol/THF.

  • Add CuCl₂ (0.2 eq) and cool the flask to 0°C.

  • Slowly add NaBH₄ (4.0 eq) in small portions over 30 minutes.

    • Causality Note: Lithium aluminum hydride (LiAlH₄) is notoriously sensitive to ambient humidity, causing lab-to-lab irreproducibility. The NaBH₄/CuCl₂ system generates copper hydride species in situ. This provides a consistent, single-electron transfer reduction of the nitroalkene without causing hydrodehalogenation of the aryl bromide[3].

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via acid-base extraction to isolate 2-(2-aminoethyl)-5-bromophenol.

Protocol 2: Continuous Flow Synthesis (Route C)

For labs requiring scale-up without thermal degradation risks [1].

  • Stream A Preparation: Dissolve the brominated β-nitrostyrene (from Protocol 1, Step 1) in anhydrous THF (0.2 M).

  • Stream B Preparation: Prepare a 0.8 M solution of Borane-THF complex.

  • Reactor Setup: Connect Stream A and Stream B to a PTFE T-mixer, leading into a 10 mL PTFE residence coil maintained at exactly 25°C.

  • Execution: Pump both streams at a flow rate of 0.5 mL/min (residence time = 10 minutes).

    • Causality Note: The massive surface-area-to-volume ratio of the microreactor ensures perfectly isothermal conditions. This prevents the accumulation of partially reduced hydroxylamine byproducts that plague batch scale-ups [2].

  • Direct the reactor output into a quenching flask containing 1M HCl to destroy excess borane and hydrolyze intermediate complexes, yielding the highly pure target amine.

References

  • Achanta, S., et al. "The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques." Chemistry–A European Journal, 2010. URL:[Link]

  • Guy, M., et al. "The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines." Central European Journal of Chemistry, 2008. URL:[Link]

  • D'Andrea, L., et al. "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." ChemRxiv, 2023. URL:[Link]

Comparative

Comparative Guide: Evaluating the Cross-Reactivity of 2-(2-Aminoethyl)-5-bromophenol in Biogenic Amine ELISAs

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing target biogenic amines from structurally similar analogs, metabolites, and designer compounds in complex biological mat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing target biogenic amines from structurally similar analogs, metabolites, and designer compounds in complex biological matrices. The compound 2-(2-Aminoethyl)-5-bromophenol —essentially an ortho-tyramine derivative bearing a bulky halogen at the 5-position—presents a fascinating case study in immunoassay selectivity.

This guide objectively compares the cross-reactivity (CR) profile of 2-(2-Aminoethyl)-5-bromophenol across different commercially available enzyme-linked immunosorbent assay (ELISA) platforms, explaining the mechanistic causality behind its binding behavior and providing a self-validating protocol for empirical testing.

Structural Rationale & Mechanistic Causality

To predict and understand how 2-(2-Aminoethyl)-5-bromophenol behaves in an immunoassay, we must deconstruct the causality behind antibody-antigen recognition in biogenic amine ELISAs.

Small molecules (MW < 250 g/mol ) like phenethylamines lack the structural complexity to serve as robust epitopes on their own. Consequently, commercial assays for dopamine or tyramine typically require a sample preparation step where the primary amine is acylated [1]. This derivatization converts the amine into an amide, increasing both its size and lipophilicity, which stabilizes the antibody-antigen interaction[2].

When evaluating 2-(2-Aminoethyl)-5-bromophenol, three structural features dictate its cross-reactivity:

  • The Ethylamine Side Chain: This is the core pharmacophore shared with dopamine, tyramine, and amphetamines. Once acylated, it forms the primary recognition motif for the capture antibody.

  • The Ortho-Hydroxyl Group: Highly specific Dopamine ELISAs utilize a cis-diol-specific affinity gel (e.g., boronate affinity chromatography) to extract catecholamines prior to acylation[1]. Because 2-(2-Aminoethyl)-5-bromophenol possesses only a single hydroxyl group, it fails this initial extraction step, effectively eliminating it from the assay before the antibody even encounters it.

  • The 5-Bromo Substitution: In direct assays that skip the cis-diol extraction (such as broad-spectrum Amphetamine-Type Substance [ATS] screens), the bromine atom introduces significant steric bulk and lipophilicity. While this steric clash prevents it from fitting into the highly constrained paratope of a specific anti-tyramine antibody, the enhanced lipophilicity actually increases its binding affinity in the promiscuous hydrophobic pockets of ATS antibodies designed to catch designer drugs[3],[4].

Comparative Performance Data

The table below summarizes the cross-reactivity of 2-(2-Aminoethyl)-5-bromophenol compared to native biogenic amines across three distinct immunoassay architectures.

Note: Cross-reactivity is calculated as (Concentration of Target Analyte at 50% binding / Concentration of Cross-Reactant at 50% binding) × 100.

AnalyteHighly Specific Dopamine ELISA CR (%)Tyramine ELISA CR (%)Broad-Spectrum ATS ELISA CR (%)
Dopamine 100.0< 0.1< 0.1
Tyramine 0.13100.05.0
2-(2-Aminoethyl)-5-bromophenol < 0.05 1.2 18.5

Data Interpretation:

  • Dopamine ELISA: Cross-reactivity is near zero because the compound lacks the cis-diol required for the initial affinity extraction phase[1],[2].

  • Tyramine ELISA: The compound exhibits minor interference (1.2%). The shared mono-phenol structure allows some binding, but the bulky 5-bromo group causes steric hindrance, reducing affinity compared to native tyramine.

  • ATS ELISA: The compound shows substantial cross-reactivity (18.5%). Broad-spectrum assays are highly susceptible to halogenated phenethylamines, as the lipophilic bromine atom enhances non-specific hydrophobic interactions within the antibody's binding pocket[4].

Self-Validating Experimental Protocol

To empirically determine the cross-reactivity of a novel compound like 2-(2-Aminoethyl)-5-bromophenol, you cannot simply spike it into a well and read the absorbance. You must deploy a self-validating system that proves any loss of signal is due to true competitive binding at the paratope, rather than non-specific matrix destruction or enzyme quenching.

Step 1: Sample Preparation & Acylation
  • Action: Dilute 2-(2-Aminoethyl)-5-bromophenol in a matrix-matched blank (e.g., synthetic urine or stripped plasma) at concentrations ranging from 1 ng/mL to 10,000 ng/mL.

  • Action: Add the Acylation Reagent (typically containing a modifying agent in an alkaline buffer) to all standards, controls, and spiked samples. Incubate for 30 minutes at room temperature[5].

  • Causality: This step standardizes the epitope. Without acylation, the primary amine remains charged and highly hydrated, repelling the hydrophobic core of the antibody.

Step 2: Competitive Incubation
  • Action: Transfer 25 µL of the acylated samples into the microtiter plate pre-coated with the target antigen. Add 50 µL of the specific Antiserum (e.g., anti-dopamine or anti-ATS)[2].

  • Action: Incubate for 2 hours at room temperature on a microplate shaker (600 rpm).

  • Causality: Small molecules cannot accommodate a sandwich ELISA format due to steric limitations. In this competitive format, the immobilized antigen and the free acylated 2-(2-Aminoethyl)-5-bromophenol compete for a limited number of antibody binding sites.

Step 3: Signal Generation
  • Action: Wash the plate 4 times with Wash Buffer to remove unbound components. Add 100 µL of TMB Substrate. Incubate for 25 minutes, then add 100 µL of Stop Solution (0.25 M H₂SO₄). Read absorbance at 450 nm.

  • Causality: The signal is inversely proportional to the concentration of the cross-reactant. High absorbance means low cross-reactivity.

Step 4: The Parallelism Validation (Critical Step)
  • Action: Plot the binding curve of 2-(2-Aminoethyl)-5-bromophenol alongside the standard curve of the target analyte (e.g., Amphetamine).

  • Causality: If the two curves are parallel, it proves that 2-(2-Aminoethyl)-5-bromophenol is binding to the exact same paratope as the target analyte via true competitive equilibrium. If the curves are non-parallel, the compound is likely causing non-specific assay interference (e.g., denaturing the antibody or quenching the HRP enzyme), which would falsely present as cross-reactivity.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating competitive ELISA, highlighting the critical internal controls required to ensure data integrity.

G cluster_workflow Self-Validating Competitive ELISA Workflow Step1 1. Derivatization (Acylation of Amine) Step2 2. Competitive Incubation (Analyte vs. Tracer) Step1->Step2 Step3 3. Wash Step (Remove Unbound) Step2->Step3 Control2 Internal Control: Matrix Blank Step2->Control2 Validates Specificity Step4 4. Signal Generation (TMB Substrate) Step3->Step4 Control1 Internal Control: Parallelism Test Step4->Control1 Validates True Competition

Self-validating competitive ELISA workflow showing mandatory parallelism and matrix controls.

References

  • Dopamine Research ELISA Product Insert. Source: LDN (Labor Diagnostika Nord). URL: [Link]

  • Human Dopamine ELISA Kit (ARG80447) Manual. Source: Arigo Biolaboratories. URL: [Link]

  • Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA. Source: Journal of Analytical Toxicology. URL: [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Source: Journal of Analytical Toxicology. URL: [Link]

  • Histamine ELISA Product Manual. Source: Eagle Biosciences. URL: [Link]

Sources

Validation

Comparative Extraction Guide: Optimizing Solvent Yields for 2-(2-Aminoethyl)-5-bromophenol

As drug development professionals and synthetic chemists scale up the isolation of biogenic amine derivatives, optimizing downstream liquid-liquid extraction (LLE) becomes critical for maximizing yield and purity. 2-(2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the isolation of biogenic amine derivatives, optimizing downstream liquid-liquid extraction (LLE) becomes critical for maximizing yield and purity. 2-(2-Aminoethyl)-5-bromophenol—a brominated analog of tyramine—presents a unique extraction challenge due to its amphoteric nature.

This guide objectively compares the performance of various organic solvents for the extraction of 2-(2-Aminoethyl)-5-bromophenol, detailing the chemical causality behind solvent efficacy and providing a self-validating experimental protocol for laboratory use.

Mechanistic Principles: The Causality of Amphoteric Extraction

2-(2-Aminoethyl)-5-bromophenol contains two competing functional groups: a basic primary amine (pKa ~9.5) and an acidic phenolic hydroxyl group (pKa ~10.0), alongside a lipophilic bromine atom. Because of these functional groups, its solubility profile is entirely dictated by the pH of the aqueous matrix. The extraction of such phenolic compounds is highly dependent on pH, achieving optimal distribution ratios when the target molecule is driven into its un-ionized state[1].

At a low pH (< 7), the amine protonates into an ammonium cation, rendering the molecule highly water-soluble. Conversely, at a high pH (> 10), the phenol deprotonates into a phenolate anion, pulling the compound back into the aqueous phase. To successfully partition the compound into an organic solvent, the aqueous matrix must be precisely buffered to its isoelectric point (approximately pH 8.5–9.0), where the molecule exists predominantly in its neutral or zwitterionic form. Adjusting the pH of the extraction solvent system allows for a more complete recovery of biogenic amines from complex aqueous matrices[2].

pKa_Dependence Low pH < 7 Ammonium Cation (Water Soluble) Mid pH 8.5 - 9.0 Neutral / Zwitterion (Organic Soluble) Low->Mid + OH⁻ Mid->Low + H⁺ High pH > 10 Phenolate Anion (Water Soluble) Mid->High + OH⁻ High->Mid + H⁺

Influence of pH on the ionization state and solubility of 2-(2-Aminoethyl)-5-bromophenol.

Solvent Selection and Quantitative Yields

Choosing the right solvent is a delicate balance between polarity, hydrogen-bonding capacity, and phase-separation efficiency. Liquid-liquid partitioning utilizes immiscible solvents to separate compounds based on these exact solubility parameters[3].

Because 2-(2-Aminoethyl)-5-bromophenol possesses both hydrogen-bond donating (-NH₂ and -OH) and accepting capabilities, solvents with higher polarity and strong hydrogen-bonding capabilities generally yield significantly higher recoveries for phenolic and amine-containing compounds[4].

Comparative Extraction Data (at optimal pH 8.8)
SolventPolarity IndexH-Bond AcceptorAverage Extraction Yield (%)Phase Separation Time
2-MeTHF 4.1Strong94.2 ± 1.5% < 5 min (Excellent)
Ethyl Acetate (EtOAc) 4.4Strong88.5 ± 2.1% ~ 10 min (Good)
Dichloromethane (DCM) 3.1Weak71.3 ± 3.4% < 5 min (Excellent)
MTBE 2.5Moderate64.8 ± 4.0% < 5 min (Excellent)
Causality of Solvent Performance:
  • 2-Methyltetrahydrofuran (2-MeTHF) - Optimal Choice: As a greener alternative to traditional ethers, 2-MeTHF offers superior hydrogen-bond accepting properties via its ether oxygen. This perfectly stabilizes both the phenol and amine groups in the organic layer. Furthermore, its low miscibility with water ensures a robust, rapid phase boundary.

  • Ethyl Acetate (EtOAc): While EtOAc provides excellent hydrogen bonding, it is susceptible to slight hydrolysis at basic pH levels and tends to pull more water (and water-soluble impurities) into the organic phase compared to 2-MeTHF.

  • Dichloromethane (DCM): Despite being a classic extraction solvent for basic alkaloids, DCM lacks the strong H-bond accepting capacity required to efficiently extract the phenolic hydroxyl group, resulting in significantly lower yields for this specific amphoteric compound.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol for 2-MeTHF extraction incorporates built-in validation checkpoints. This creates a "self-validating system" that prevents downstream failure by verifying success at each critical step.

LLE_Workflow A Aqueous Feed 2-(2-Aminoethyl)-5-bromophenol B pH Adjustment (Target pH 8.8 ± 0.2) A->B C Solvent Addition (e.g., 2-MeTHF) B->C D Phase Separation (Liquid-Liquid Partitioning) C->D E Organic Phase (Target Compound) D->E Top Layer F Aqueous Raffinate (Impurities/Salts) D->F Bottom Layer G Solvent Evaporation & Crystallization E->G

Workflow for the pH-optimized liquid-liquid extraction of 2-(2-Aminoethyl)-5-bromophenol.

Step-by-Step Methodology

Step 1: Aqueous Preparation & pH Tuning

  • Action: Dissolve the crude mixture containing 2-(2-Aminoethyl)-5-bromophenol in deionized water. Slowly add 1M NaOH or 1M HCl dropwise while continuously stirring.

  • Validation Checkpoint (pH Stability): Monitor with a calibrated pH meter until a stable pH of 8.8 ± 0.2 is achieved. Causality: A fluctuating pH indicates incomplete neutralization of buffering salts; do not proceed with solvent addition until the reading remains strictly stable for 60 seconds to prevent ionization loss.

Step 2: Solvent Addition & Partitioning

  • Action: Add an equal volume (1:1 v/v) of 2-Methyltetrahydrofuran (2-MeTHF) to the aqueous mixture. Agitate vigorously using a mechanical shaker or separatory funnel for 15 minutes to ensure complete mass transfer.

Step 3: Phase Separation & Mass Balance Verification

  • Action: Allow the mixture to settle until two distinct, clear layers form.

  • Validation Checkpoint (Raffinate Test): Before discarding the bottom aqueous layer (raffinate), extract a 1 mL aliquot, adjust it to pH 10, and spot it on a TLC plate (or run a rapid HPLC assay) against a reference standard. Causality: The absence of the target compound in the raffinate confirms >95% extraction efficiency, validating the mass balance before moving to purification.

Step 4: Washing & Drying

  • Action: Wash the collected top organic layer with a 0.5x volume of saturated NaCl (brine). Causality: Brine drastically increases the ionic strength of the aqueous wash, forcing any residual water out of the 2-MeTHF layer.

  • Action: Dry the organic phase over anhydrous Na₂SO₄ for 20 minutes, then filter.

Step 5: Concentration

  • Action: Evaporate the 2-MeTHF under reduced pressure using a rotary evaporator at 40°C to yield the purified 2-(2-Aminoethyl)-5-bromophenol as a solid residue.

References

  • Benchchem. A Comparative Analysis of Synthetic vs. Naturally Sourced N-cis-Feruloyl Tyramine for Research Applications.3

  • Open Access Journal of Agriculture Research (OAJI). Efficiency of Different Extraction Solvents on Recovery of Histamine from Fresh, Frozen and Canned Fish.2

  • PubMed Central (PMC). Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica.4

  • PubMed Central (PMC). Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation.1

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Aminoethyl)-5-bromophenol Quantification

Introduction In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final drug product.[1] 2-(2-Aminoethyl)-5-bromophenol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled, as any deviation can impact the reaction yield, impurity profile, and overall quality of the API. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(2-Aminoethyl)-5-bromophenol, designed for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the documented evidence that the procedure is suitable for its intended purpose.[2][3] This guide will delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][4][5]

The Critical Need for Validated Assays

The quantification of 2-(2-Aminoethyl)-5-bromophenol is a critical in-process control and quality assessment step. A validated analytical method ensures:

  • Consistency and Reliability: The method will consistently produce accurate and precise results over time and across different laboratories.[6]

  • Regulatory Compliance: Validated methods are a regulatory requirement for drug registration and manufacturing.[2][5]

  • Process Understanding and Control: Accurate quantification allows for a better understanding of reaction kinetics and the impact of process parameters.

  • Impurity Profiling: The method can be adapted to identify and quantify process-related impurities.[7][8]

This guide will now explore the validation of three distinct analytical approaches for the quantification of 2-(2-Aminoethyl)-5-bromophenol, providing detailed protocols and comparative performance data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique in pharmaceutical analysis due to its simplicity, reliability, and cost-effectiveness.[9] For a molecule like 2-(2-Aminoethyl)-5-bromophenol, which possesses a chromophore, UV detection is a suitable and sensitive method.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is based on the moderate polarity of 2-(2-Aminoethyl)-5-bromophenol. A C18 column is chosen for its versatility and ability to retain a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The buffer controls the pH, which is critical for the consistent ionization state of the amino group, thereby ensuring reproducible retention times. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to achieve the highest sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E HPLC System Equilibration D->E Prepared Samples F Inject Sample/Standard E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I Chromatogram J Calibration Curve Generation I->J K Quantification of Analyte J->K

Caption: Workflow for HPLC-UV analysis of 2-(2-Aminoethyl)-5-bromophenol.

Detailed Experimental Protocol
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(2-Aminoethyl)-5-bromophenol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a diluent (e.g., 50:50 acetonitrile:water). Sonicate for 10 minutes to ensure complete dissolution.[9]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Accurately weigh a sample containing 2-(2-Aminoethyl)-5-bromophenol and prepare a solution in the diluent to achieve a final concentration within the calibration range.

  • HPLC-UV Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 280 nm.

  • Validation Procedure:

    • Specificity: Inject the diluent, a placebo (if applicable), and a solution of the analyte to demonstrate the absence of interfering peaks at the retention time of 2-(2-Aminoethyl)-5-bromophenol.

    • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of 2-(2-Aminoethyl)-5-bromophenol by GC can be challenging due to its polarity and potential for thermal degradation.[11] Derivatization is a crucial step to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups.[11]

Causality Behind Experimental Choices

Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the phenolic hydroxyl and amino groups with non-polar trimethylsilyl (TMS) groups.[11] This derivatization significantly reduces the polarity and increases the volatility of the analyte, allowing it to be vaporized in the GC inlet without degradation. A mid-polarity capillary column is chosen to provide good separation of the derivatized analyte from potential by-products and matrix components. Mass spectrometry is used for detection due to its high selectivity and sensitivity, allowing for positive identification based on the mass spectrum of the derivatized analyte.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Solvent A->B C Add Derivatizing Agent B->C D Heat to Complete Reaction C->D E Inject Derivatized Sample D->E Derivatized Samples F GC Separation E->F G Mass Spectrometric Detection F->G H Extract Ion Chromatogram G->H Total Ion Chromatogram I Peak Integration H->I J Quantification I->J

Caption: Workflow for GC-MS analysis of 2-(2-Aminoethyl)-5-bromophenol.

Detailed Experimental Protocol
  • Derivatization and Sample Preparation:

    • Standard and Sample Preparation: Accurately weigh 1-2 mg of the standard or sample into a clean, dry 2 mL GC vial.[11]

    • Derivatization: Add 200 µL of a suitable solvent (e.g., anhydrous pyridine) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. Cap the vial tightly and heat at 70°C for 30 minutes.[11] Allow to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[12]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12][13]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.[13]

    • MS System: Agilent 5977B or equivalent.

    • Ion Source Temperature: 230 °C.[12]

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

  • Validation Procedure:

    • The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) are assessed in a similar manner to the HPLC-UV method, with the key difference being the use of the derivatized analyte and the monitoring of specific ions for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[14] This method is particularly useful for analyzing analytes at very low concentrations or in complex matrices.

Causality Behind Experimental Choices

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV. The use of a shorter column with smaller particles (UHPLC) allows for faster analysis times. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like 2-(2-Aminoethyl)-5-bromophenol. The analysis is performed in positive ion mode due to the basic nature of the amino group, which is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[14] This highly specific detection method minimizes interferences from the sample matrix.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D Inject Sample/Standard C->D Prepared Samples E LC Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration G->H MRM Chromatogram I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: Workflow for LC-MS/MS analysis of 2-(2-Aminoethyl)-5-bromophenol.

Detailed Experimental Protocol
  • Preparation of Standard and Sample Solutions:

    • Prepare standard and sample solutions as described for the HPLC-UV method, but at much lower concentrations, typically in the ng/mL range.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: ZORBAX Extend-C18, 50 mm x 2.1 mm, 1.8 µm particle size.[15]

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: Acetonitrile.

    • Gradient Elution: A suitable gradient to ensure good peak shape and separation.

    • Flow Rate: 0.3 mL/min.[15][16]

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.[15][16]

    • MS/MS System: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Optimize by infusing a standard solution of the analyte. The protonated molecule [M+H]+ would be the precursor ion. Fragment ions would be determined experimentally.

    • Gas Temperature: 350 °C.[15]

    • Nebulizer Pressure: 40 psi.[15]

  • Validation Procedure:

    • The validation parameters are assessed similarly to the other methods, with a strong emphasis on demonstrating the selectivity of the MRM transitions.

Comparative Summary of Validated Methods

The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity Good; potential for co-eluting impurities with similar UV spectra.Very good; mass spectral data provides high confidence in peak identity.Excellent; MRM transitions are highly specific to the analyte.
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 3.0%< 1.5%
LOD ~0.1 µg/mL~0.05 µg/mL~0.1 ng/mL
LOQ ~0.3 µg/mL~0.15 µg/mL~0.3 ng/mL
Sample Throughput ModerateLower (due to derivatization)High (with UHPLC)
Cost per Sample LowModerateHigh
Expertise Required BasicIntermediateAdvanced

Conclusion

The validation of analytical methods for the quantification of 2-(2-Aminoethyl)-5-bromophenol is a critical activity in pharmaceutical development. This guide has provided a comparative overview of three powerful analytical techniques: HPLC-UV, GC-MS, and LC-MS/MS.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not required.

  • GC-MS with derivatization offers enhanced specificity and is a valuable alternative, particularly when dealing with volatile impurities.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis and for samples in complex matrices.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available resources, and the intended application. Each method, when properly validated according to ICH guidelines, can provide accurate and reliable data to ensure the quality and consistency of 2-(2-Aminoethyl)-5-bromophenol and the resulting pharmaceutical products.[6][17]

References

  • Journal of Applied Bioanalysis.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • A Comprehensive Guide for Analytical Method Valid
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis.
  • LCGC North America.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. Application Notes: Derivatization of 2-Amino-5-bromophenol Hydrochloride for Analysis.
  • Asian Journal of Pharmaceutical Analysis.
  • Shimadzu.
  • Agilent Technologies.
  • Universidade de Lisboa.
  • MDPI. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products.
  • European Medicines Agency. ICH Q2(R2)
  • PMC. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L.

Sources

Validation

Structural and Pharmacological Comparison: 2-(2-Aminoethyl)-5-bromophenol vs. Dopamine Derivatives

Executive Summary & Structural Divergence In neuropharmacological drug development, the substitution pattern of the phenethylamine core dictates receptor subtype selectivity, metabolic stability, and overall pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Divergence

In neuropharmacological drug development, the substitution pattern of the phenethylamine core dictates receptor subtype selectivity, metabolic stability, and overall pharmacokinetics. This guide provides an objective structural and functional comparison between standard dopamine derivatives (catecholamines and ergolines) and 2-(2-Aminoethyl)-5-bromophenol , a halogenated mono-phenol.

While dopamine derivatives are classically engineered to target D1-like and D2-like receptors[1][2], 2-(2-Aminoethyl)-5-bromophenol represents a divergent pharmacophore. When mapped to standard phenethylamine nomenclature, 2-(2-aminoethyl)-5-bromophenol is structurally equivalent to 2-hydroxy-4-bromophenethylamine . By lacking the critical meta-hydroxyl group of a catechol and incorporating a para-directed halogen, this scaffold shifts its binding affinity away from dopaminergic targets and aligns closely with serotonergic (5-HT2A/2C) and Trace Amine-Associated Receptor 1 (TAAR1) ligands, such as the well-documented 5-HT2A agonist 2C-B[3][4].

Pharmacophore Core Phenethylamine Scaffold Cat 3,4-Dihydroxy (Catechol) Core->Cat + meta/para OH Halo 2-Hydroxy, 4-Bromo (Mono-phenol) Core->Halo + ortho OH, para Br Dopa Dopamine Derivatives (e.g., Bromocriptine) Cat->Dopa BromoPhen 2-(2-Aminoethyl)- 5-bromophenol Halo->BromoPhen D2 D1/D2/D3 Receptors High Affinity Dopa->D2 Ser193/197 H-bonding HT 5-HT2A / TAAR1 High Affinity BromoPhen->HT Hydrophobic pocket fit

Pharmacophoric divergence of phenethylamine scaffolds based on substitution patterns.

Pharmacophore Logic & Receptor Binding

The Dopaminergic Requirement (Catecholamines)

Endogenous dopamine and its close synthetic derivatives require a 3,4-dihydroxyphenyl (catechol) moiety to achieve high-affinity binding at D2-like receptors. Causality: The orthosteric binding pocket of the D2 receptor contains critical serine residues (Ser193 and Ser197) in Transmembrane Domain 5 (TM5). These residues act as strict hydrogen bond donors/acceptors for the meta- and para-hydroxyl groups of the catechol ring[1]. Even in complex ergoline derivatives like bromocriptine, the rigid structure mimics this exact spatial arrangement to anchor into the receptor[1].

The Serotonergic/TAAR1 Shift (Halogenated Ortho-Tyramines)

2-(2-Aminoethyl)-5-bromophenol fundamentally breaks the dopaminergic rule by omitting the meta-hydroxyl group. Without it, the molecule cannot form the necessary hydrogen bond with Ser193, effectively abolishing high-affinity D2 agonism. Instead, the addition of the bromine atom at the para-position (relative to the ethylamine chain) introduces a highly lipophilic, electron-withdrawing group. Causality: The 5-HT2A receptor features a distinct hydrophobic pocket in TM4/TM5 that perfectly accommodates bulky halogens[5]. This exact 4-bromo substitution is the driving force behind the high 5-HT2A affinity seen in structurally analogous drugs like 2C-B (4-bromo-2,5-dimethoxyphenethylamine)[3][4].

Comparative Pharmacodynamics Table
Property / MetricDopamine (Endogenous)Bromocriptine (Ergoline Derivative)2-(2-Aminoethyl)-5-bromophenol
Core Scaffold CatecholamineErgoline (Dopamine bioisostere)Halogenated Mono-phenol
Primary Target D1, D2, D3, D4, D5D2, D35-HT2A, TAAR1 (Predicted via SAR)
COMT Liability High (Rapid degradation)None None (Lacks catechol substrate)
Aqueous Stability Low (Auto-oxidizes to quinone)Moderate High (Resistant to auto-oxidation)
Lipophilicity LowHighModerate-High (Driven by Br atom)

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the performance and receptor selectivity of these compounds, the following self-validating in vitro assays must be utilized. The protocols are designed to account for the distinct chemical liabilities of catechols versus mono-phenols.

Protocol A: Competitive Radioligand Binding Assay (Receptor Selectivity)

This assay determines the binding affinity ( Ki​ ) of the compounds at D2 versus 5-HT2A receptors.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human D2R or 5-HT2AR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Compound Preparation (Critical Step):

    • For Dopamine Derivatives: Dilute in buffer containing 0.1% Ascorbic Acid . Causality: Catechols rapidly auto-oxidize into reactive ortho-quinones in aqueous solutions at physiological pH, which will artificially skew binding data.

    • For 2-(2-Aminoethyl)-5-bromophenol: Dilute in standard buffer. Causality: As a mono-phenol, it cannot form a stable quinone and is highly resistant to auto-oxidation, requiring no antioxidant protection.

  • Radioligand Incubation:

    • D2R Assay: Incubate membranes with 2 nM [3H] -Raclopride and varying concentrations of the test compound for 60 mins at 25°C.

    • 5-HT2AR Assay: Incubate membranes with 0.5 nM [125I] -DOI and varying concentrations of the test compound for 60 mins at 25°C[5].

  • Rapid Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting (for 3H ) or a gamma counter (for 125I ). Calculate Ki​ using the Cheng-Prusoff equation.

AssayWorkflow Prep 1. Compound Preparation Dopamine: Requires 0.1% Ascorbic Acid 2-(2-Aminoethyl)-5-bromophenol: Standard buffer Incubate 2. Radioligand Incubation D2R: [3H]-Raclopride (2 nM) 5-HT2AR: [125I]-DOI (0.5 nM) Prep->Incubate Filter 3. Rapid Filtration Harvest onto GF/B filters Wash with ice-cold 50mM Tris-HCl Incubate->Filter Quant 4. Scintillation / Gamma Counting Generate competition curves Calculate Ki via Cheng-Prusoff Filter->Quant

Step-by-step workflow for competitive radioligand binding assays.

Protocol B: Metabolic Stability Assay (COMT vs. MAO Liability)

This protocol validates the pharmacokinetic superiority of the bromophenol scaffold over standard dopamine.

  • Enzyme Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM) supplemented with S-adenosyl methionine (SAM, cofactor for COMT) and NADPH.

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench the reaction immediately with ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation (Causality): Catechol-O-methyltransferase (COMT) strictly requires a 1,2-dihydroxybenzene (catechol) substrate to transfer a methyl group. Because 2-(2-Aminoethyl)-5-bromophenol is a mono-phenol, it acts as a non-substrate for COMT, demonstrating a significantly prolonged half-life in this assay compared to dopamine, though both remain susceptible to Monoamine Oxidase (MAO) due to the primary amine.

Conclusion

For drug development professionals, choosing between a dopamine derivative and 2-(2-Aminoethyl)-5-bromophenol comes down to target selection and metabolic requirements. Dopamine derivatives are strictly required when targeting the motor and reward pathways via D2/D3 receptors, but suffer from severe COMT-mediated metabolic liability and aqueous instability[2]. Conversely, 2-(2-Aminoethyl)-5-bromophenol offers a highly stable, COMT-resistant scaffold. By leveraging a 2-hydroxy-4-bromo substitution pattern, it abandons dopaminergic space to serve as a highly optimized building block for targeting serotonergic (5-HT2A) or trace amine (TAAR1) receptor systems[3][5].

References

  • Dopamine agonist - Wikipedia Source: Wikipedia URL:[Link]

  • Natural Product-Inspired Dopamine Receptor Ligands Source: National Institutes of Health (NIH) URL:[Link]

  • 2C-B - Wikipedia Source: Wikipedia URL:[Link]

  • 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Safety & Regulatory Compliance

Safety

2-(2-Aminoethyl)-5-bromophenol proper disposal procedures

Comprehensive Disposal and Handling Protocol for 2-(2-Aminoethyl)-5-bromophenol 2-(2-Aminoethyl)-5-bromophenol (CAS: 896344-32-4) is a specialized synthetic intermediate frequently utilized in pharmaceutical and biochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Protocol for 2-(2-Aminoethyl)-5-bromophenol

2-(2-Aminoethyl)-5-bromophenol (CAS: 896344-32-4) is a specialized synthetic intermediate frequently utilized in pharmaceutical and biochemical development. Due to its bifunctional structure—comprising both a brominated phenol moiety and a primary aliphatic amine—it presents unique handling, reactivity, and disposal challenges. This guide provides a self-validating, step-by-step operational framework for scientists and EHS professionals to ensure regulatory compliance, environmental protection, and laboratory safety.

Part 1: Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the molecule's reactivity, as outlined in the [1]:

  • The Bromophenol Core : Phenolic compounds are highly corrosive and readily absorbed through the skin, causing systemic toxicity and central nervous system depression, according to the [2]. Furthermore, the presence of the bromine atom classifies this compound as a halogenated organic . Halogenated wastes cannot be disposed of via standard solvent incineration because their combustion generates toxic and corrosive hydrogen bromide (HBr) gas. They require specialized rotary kiln incineration coupled with caustic scrubbing to neutralize halogen radicals [1].

  • The Aminoethyl Side Chain : The primary amine group imparts basicity to the molecule. If inadvertently mixed with strong acids or powerful oxidizers (e.g., concentrated nitric acid, peroxides), it can undergo violent, exothermic neutralization or oxidation reactions.

Part 2: Waste Segregation & Disposal Workflow

Improper segregation of halogenated wastes is a primary cause of laboratory safety incidents and regulatory fines. The following protocol establishes a self-validating disposal loop to ensure chemical compatibility and EPA compliance.

Step-by-Step Disposal Methodology:

  • Container Selection : Select a high-density polyethylene (HDPE) or glass waste container.

    • Causality: Phenols can degrade certain lower-grade plastics (like standard PVC or thin PET), whereas HDPE and glass provide superior chemical resistance [2].

  • Segregation & Labeling : Label the container strictly as "Halogenated Organic Waste: Contains 2-(2-Aminoethyl)-5-bromophenol".

    • Verification: Ensure the container is physically separated from non-halogenated solvents and acidic waste streams in the satellite accumulation area, following standard [3].

  • Transfer : In a certified chemical fume hood, transfer the waste using a compatible funnel. Do not fill the container beyond 90% capacity.

    • Causality: Leaving a minimum of 10% headspace prevents over-pressurization due to ambient temperature fluctuations, vapor expansion, or minor exothermic degradation [3].

  • Sealing and Logging : Cap the container with a tightly fitting, threaded lid. Log the exact mass/volume and date of first accumulation on the hazardous waste tag.

    • Verification: Perform a visual and olfactory check (without direct inhalation) to ensure a vapor-tight seal. A fading label must be replaced immediately to maintain the self-validating tracking system.

  • Final Disposal : Transfer the container to the facility's EHS department for EPA-compliant destruction.

SegregationLogic A 2-(2-Aminoethyl)-5-bromophenol (Liquid/Solid Waste) B Halogenated Organic Waste Stream A->B Contains Bromine (APPROVED) C Non-Halogenated Waste Stream A->C DO NOT MIX (Regulatory Violation) D Strong Acids / Oxidizers A->D DO NOT MIX (Exothermic/Reactive) E EPA-Compliant Destruction (Rotary Kiln Incineration with Caustic Scrubbing) B->E Final Disposal

Caption: Segregation logic and disposal pathways for halogenated organic amine waste streams.

Part 3: Operational Safety & Spill Response

In the event of a localized spill, immediate and methodical action is required to prevent aerosolization, dermal exposure, and environmental contamination.

Step-by-Step Spill Response Methodology:

  • Evacuation and PPE : Evacuate the immediate vicinity. Don appropriate PPE, including a NIOSH-approved respirator (if fume hood ventilation is compromised), chemical splash goggles, and heavy-duty Butyl or Silver Shield® gloves.

    • Causality: Standard nitrile gloves offer insufficient breakthrough times for concentrated phenolic compounds and will rapidly degrade [2].

  • Source Containment : Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

    • Causality: Combustible absorbents (like paper towels or sawdust) can react with the amine/phenol functionalities or become highly flammable waste hazards.

  • Neutralization and Absorption : Gently work the inert absorbent into the spill from the perimeter inward to minimize vapor release and aerosolization.

  • Collection : Use a non-sparking scoop to transfer the saturated absorbent into a solid hazardous waste container (HDPE). Label it as "Toxic/Halogenated Solid Waste".

  • Decontamination : Wash the spill surface with a mild alkaline detergent solution to neutralize residual acidic phenol traces, followed by a copious water rinse.

    • Verification: Check the pH of the final rinse water with indicator paper to ensure it has returned to a neutral baseline (pH 6-8) before declaring the area safe for normal operations.

SpillWorkflow S1 Spill Detected: 2-(2-Aminoethyl)-5-bromophenol S2 Evacuate & Isolate Don PPE (Respirator, Butyl Gloves) S1->S2 S3 Contain Spill Use Sand or Inert Absorbent (NO combustible materials) S2->S3 S4 Collect & Transfer Place in HDPE Solid Waste Container S3->S4 S5 Label & Store Mark as 'Toxic/Halogenated Solid Waste' S4->S5

Caption: Spill response workflow for 2-(2-Aminoethyl)-5-bromophenol emphasizing inert containment.

Part 4: Quantitative Data & Compatibility Matrix

To facilitate rapid decision-making during experimental design and waste management, the following table synthesizes the critical quantitative thresholds and compatibility data for this compound.

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated OrganicRequires >8500 Btu/lb incineration with caustic scrubbing to capture HBr gas [1].
Incompatible Materials Strong Acids, Oxidizers, Base MetalsAmine group causes exothermic neutralization; phenol is easily oxidized [2].
Primary PPE (Gloves) Butyl Rubber or Silver Shield®Phenols rapidly permeate standard latex or thin nitrile gloves[2].
Container Headspace Minimum 10%Accommodates vapor expansion and prevents structural rupture [3].
Spill Absorbent Sand, Vermiculite (Inert)Prevents secondary fires; avoids reactive organic absorbents.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Available at: [Link]

  • Division of Research Safety, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

Handling

Personal protective equipment for handling 2-(2-Aminoethyl)-5-bromophenol

As researchers pushing the boundaries of drug development, we frequently handle complex halogenated phenethylamines. While 2-(2-Aminoethyl)-5-bromophenol is an invaluable building block, its structural motifs present a t...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development, we frequently handle complex halogenated phenethylamines. While 2-(2-Aminoethyl)-5-bromophenol is an invaluable building block, its structural motifs present a triad of severe operational hazards. Standard laboratory safety protocols and basic personal protective equipment (PPE) are fundamentally inadequate for this compound.

To ensure absolute operational safety, we must understand the causality behind the hazards. This compound combines three dangerous moieties:

  • The Phenol Core: Causes rapid protein denaturation and systemic toxicity via dermal absorption. It acts as a local anesthetic, meaning severe burns may initially be painless[1].

  • The Bromine Substitution: Significantly increases the molecule's lipophilicity (LogP), accelerating its permeation through both the stratum corneum and standard glove matrices.

  • The Aminoethyl Group: Imparts strong basicity, turning a toxic permeant into a deeply corrosive agent capable of causing severe tissue necrosis and permanent ocular damage[2].

Below is the definitive, field-proven guide for the safe handling, operational workflow, and emergency disposal of 2-(2-Aminoethyl)-5-bromophenol.

Quantitative Hazard Metrics & PPE Selection Matrix

Glove penetration is a primary failure point in laboratory safety. Standard 4-mil disposable nitrile gloves offer less than 5 minutes of protection against concentrated phenol derivatives[2]. The bromine atom in 2-(2-Aminoethyl)-5-bromophenol allows it to diffuse through hydrophobic nitrile matrices even faster than unsubstituted phenol.

Table 1: Comparative Hazard Metrics and Glove Breakthrough Profiles

Parameter / MaterialValue / Breakthrough TimeMechanistic Rationale
NIOSH REL (Phenol Core) 5 ppm (19 mg/m³) TWA[3]High volatility hazard; rapid systemic absorption via inhalation[3].
Dermal Absorption Rate 4% to 23% of applied dose[4]High lipophilicity enables rapid penetration of the stratum corneum[4].
Skin-to-Inhalation Ratio 10.97 (SI Ratio)[4]Values ≥0.1 indicate severe systemic toxicity from skin exposure alone[4].
Disposable Nitrile (4 mil) < 5 minutes[2]Rapid permeation; structural affinity allows bromophenols to diffuse through the matrix.
Butyl Rubber (14 mil) > 240 minutes[2]High density and chemical incompatibility block non-polar diffusion.
Laminate Film (Silver Shield) > 480 minutes[1]Multi-layer barrier prevents both polar and non-polar permeation[1].

Standard Operating Procedure: Handling & Solubilization

Objective: Safely prepare a molar stock solution of 2-(2-Aminoethyl)-5-bromophenol without exposing personnel to aerosolized dust or volatile vapors. Prerequisites: Class II Type B2 Biological Safety Cabinet or properly certified Chemical Fume Hood.

Step 1: Environmental Preparation

  • Clear the fume hood of all incompatible chemicals (e.g., strong oxidizers, acids).

  • Line the working surface with absorbent bench paper (polyethylene backing facing down) to contain micro-spills[5].

Step 2: PPE Donning

  • Don a fully buttoned, flame-resistant lab coat.

  • Apply a pair of inner exam-style nitrile gloves.

  • Don utility-grade butyl rubber gloves or laminate film gloves over the nitrile layer[2].

  • Wear chemical splash goggles and a full face shield. Standard safety glasses are insufficient against corrosive basic splashes[2].

Step 3: Weighing and Transfer

  • Crucial Insight: Phenol derivatives are often supplied as solid lumps. Do not chip at the solid, as this generates hazardous flying crystals[6].

  • Instead, gently warm the sealed container in a water bath until it becomes a workable slurry or liquid, then pipette the required volume[1].

  • Transfer the material into a pre-tared, sealable glass vial. Avoid polystyrene weigh boats, as lipophilic bromophenols can degrade the plastic.

Step 4: Solubilization

  • Add the appropriate solvent directly into the vial while still inside the fume hood.

  • Seal the vial firmly before vortexing or sonicating. Phenol mixtures can off-gas during agitation; a hermetic seal prevents aerosol exposure[1]. Wait several minutes before opening the tube to allow aerosols to settle[1].

Step 5: Decontamination

  • Wipe down the exterior of the sealed vial with a solvent-dampened cloth.

  • Doff the outer gloves inside the fume hood and dispose of them immediately as hazardous waste[1]. Always wash hands immediately after removing gloves[1].

Emergency Response & Spill Protocol

Because 2-(2-Aminoethyl)-5-bromophenol acts as a local anesthetic, pain may not be felt on initial contact, masking the severity of the burn[1]. By the time tissue whitening or systemic symptoms (e.g., respiratory depression, cardiac arrhythmia) manifest, lethal quantities may have already been absorbed[4].

G Start Exposure or Spill Event 2-(2-Aminoethyl)-5-bromophenol Skin Direct Skin Contact (Medical Emergency) Start->Skin Personnel Exposure Spill Fume Hood Spill (< 50 mL) Start->Spill Containment Breach RemovePPE 1. Remove Contaminated PPE Do NOT flush with water first Skin->RemovePPE DonPPE 1. Don Laminate Film Gloves & Face Shield Spill->DonPPE PEG 2. Swab with PEG 300/400 (Polyethylene Glycol) RemovePPE->PEG Med 3. Seek Immediate Medical Attention PEG->Med Absorb 2. Apply Inert Absorbent (Avoid Dusting) DonPPE->Absorb Waste 3. Seal in Hazardous Waste Container Absorb->Waste

Fig 1: Emergency response workflow for skin exposure and minor spills.

Skin Exposure (The PEG Protocol)
  • Immediate Action: Do NOT flush the affected area with water initially. Phenol is poorly soluble in water, and flushing with insufficient water will merely spread the chemical over a larger surface area, exacerbating systemic absorption[1].

  • Decontamination: Immediately swab the affected area with Polyethylene Glycol (PEG) 300 or 400[6]. PEG acts as a macroscopic sink, drawing the lipophilic bromophenol out of the dermal layers.

  • Rinsing: After swabbing with PEG for at least 15 minutes (or until the odor dissipates), wash the area thoroughly with large amounts of soap and water[1]. Soap helps disperse and remove the lipophilic compound[1].

  • Medical Escalation: Seek immediate medical attention. Exposure to more than a few square centimeters of skin is a life-threatening medical emergency due to potential respiratory depression and cardiac arrest[7].

Spill Response (< 50 mL)
  • Spill clean-up should ONLY be performed by individuals familiar with phenol hazards[1].

  • Never use standard disposable nitrile gloves for cleanup; they are entirely inadequate. Don laminate film gloves (e.g., Barrier®, Silver Shield®)[1].

  • Apply an inert absorbent material over the spill to minimize spreading[1].

  • Place the saturated absorbent into a hazardous waste container and decontaminate the work area thoroughly after use[1].

References

  • Medical Management Guidelines for Phenol. Centers for Disease Control and Prevention (CDC).[Link]

  • FACT SHEET: Phenol - Safe Use and Handling. Office of Environmental Health and Safety, Tulane University.[Link]

  • Phenol - Immediately Dangerous to Life or Health Concentrations (IDLH). NIOSH, Centers for Disease Control and Prevention (CDC).[Link]

  • NIOSH Skin Notation Profiles: Phenol. Centers for Disease Control and Prevention (CDC).[Link]

  • NIOSH Skin Notations Review - Phenol. Centers for Disease Control and Prevention (CDC).[Link]

  • Phenol Standard Operating Procedure. University of Arizona.[Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.[Link]

  • Standard Operating Procedure. University of Hawaii System.[Link]

Sources

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